4-Aminomethylquinoline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
quinolin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPUWOBAIWBPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971751 | |
| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-13-3, 1095661-17-8 | |
| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1095661-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Emergent Therapeutic Potential of 4-Aminomethylquinoline Hydrochloride: A Mechanistic Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide offers an in-depth exploration of the mechanisms of action of 4-Aminomethylquinoline hydrochloride within biological systems. As a Senior Application Scientist, this document is structured to provide not just a summary of current knowledge, but a critical synthesis of the data, offering insights into the causal relationships between the compound's structure and its biological effects. Given the nascent stage of research on this specific salt, this guide will draw upon the well-established bioactivities of the broader 4-aminoquinoline class to build a foundational understanding and propose future research directions.
Introduction: The 4-Aminoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a foundational scaffold in drug discovery, lending its versatile pharmacophoric properties to a wide array of therapeutic agents. Within this family, 4-aminoquinoline derivatives have emerged as particularly significant, with prominent members like chloroquine and amodiaquine historically used as antimalarials.[1] Their mechanism in combating malaria involves the disruption of heme detoxification in the parasite's digestive vacuole.[2][3] Beyond their antiparasitic activity, the 4-aminoquinoline core has demonstrated a remarkable breadth of biological effects, including anticancer, anti-inflammatory, and antiviral properties, underscoring its status as a "privileged structure" in medicinal chemistry.[4][5][6] This guide will focus on the potential anticancer mechanisms of this compound, extrapolating from the extensive research on its chemical relatives.
Anticancer Mechanisms of 4-Aminoquinoline Derivatives: A Multi-pronged Assault on Cellular Proliferation
The anticancer activity of 4-aminoquinoline derivatives is not attributed to a single mechanism but rather a synergistic interplay of multiple cellular effects. These compounds are known to induce apoptosis, trigger autophagy, cause cell cycle arrest, and inhibit critical signaling pathways.[7][8][9][10]
Induction of Apoptosis and Autophagy
4-aminoquinolines have been shown to be potent inducers of both programmed cell death (apoptosis) and cellular self-digestion (autophagy).[7][9] The induction of apoptosis often proceeds through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[7] Concurrently, these compounds can trigger autophagic cell death, a process that, while typically a survival mechanism, can be pushed towards a cytotoxic outcome in cancer cells.[9]
Cell Cycle Arrest
A hallmark of many effective anticancer agents is their ability to halt the cell cycle, preventing the uncontrolled proliferation of cancer cells. 4-aminoquinoline derivatives have been observed to induce cell cycle arrest at various phases, including G1 and pro-meta-meta phase, thereby inhibiting tumor growth.[8][10]
Kinase Inhibition: Targeting Key Signaling Cascades
A significant body of evidence points to the role of 4-aminoquinolines as kinase inhibitors. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a key target.[7][8][9] By inhibiting this pathway, these compounds can effectively stifle the molecular machinery that drives cancer progression. Furthermore, specific derivatives have been identified as inhibitors of other kinases, such as Receptor-Interacting Protein Kinase 2 (RIPK2) and Epidermal Growth Factor Receptor (EGFR), highlighting the diverse targeting capabilities of this chemical class.[11][12][13]
The following diagram illustrates the interconnectedness of these anticancer mechanisms:
Caption: Inferred anticancer mechanisms of this compound.
The Lysosomotropic Effect: A Key to Enhanced Therapeutic Efficacy
Many 4-aminoquinoline derivatives are weak bases and exhibit lysosomotropic properties, meaning they accumulate in the acidic environment of lysosomes.[3] This accumulation can lead to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm, contributing to cell death. Furthermore, this lysosomotropic effect can be harnessed to potentiate the efficacy of other anticancer drugs, a concept known as chemosensitization.[3]
Experimental Protocols for Investigating the Mechanism of Action
To elucidate the specific mechanism of action of this compound, a series of well-defined experimental protocols should be employed.
Cell Viability and Cytotoxicity Assays
-
MTT/XTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
-
LDH Release Assay: To quantify plasma membrane damage as an indicator of cytotoxicity.
Apoptosis and Autophagy Detection
-
Annexin V/Propidium Iodide Staining: For the detection of apoptotic cells by flow cytometry.
-
Western Blot Analysis: To probe for key apoptotic markers (e.g., cleaved caspase-3, PARP) and autophagic markers (e.g., LC3-II, p62).
-
Acridine Orange Staining: To visualize acidic vesicular organelles, a hallmark of autophagy, by fluorescence microscopy.
Cell Cycle Analysis
-
Propidium Iodide Staining and Flow Cytometry: To determine the distribution of cells in different phases of the cell cycle.
Kinase Inhibition Assays
-
In Vitro Kinase Assays: To directly measure the inhibitory effect of the compound on specific kinases (e.g., PI3K, Akt, mTOR, RIPK2, EGFR).
-
Western Blot Analysis: To assess the phosphorylation status of downstream targets of these kinases in treated cells.
The following diagram outlines a typical experimental workflow for mechanistic studies:
Caption: Experimental workflow for elucidating the mechanism of action.
Quantitative Data Summary
The following table summarizes the cytotoxic activities of various 4-aminoquinoline derivatives against different cancer cell lines, providing a comparative context for future studies on this compound.
| Compound | Cell Line | GI50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 - 8.73 | [6] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [6] |
| Various 4-aminoquinoline derivatives | MDA-MB-468 | 10.85 - 13.72 | [6] |
Conclusion and Future Directions
While direct experimental data on the mechanism of action of this compound is currently limited, the extensive body of research on the 4-aminoquinoline class provides a robust framework for predicting its biological activities. It is highly probable that this compound shares the multi-faceted anticancer properties of its relatives, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key kinase signaling pathways.
Future research should focus on validating these predicted mechanisms through rigorous in vitro and in vivo studies. The experimental workflows outlined in this guide provide a clear path for these investigations. A thorough understanding of the precise molecular targets and pathways affected by this compound will be crucial for its potential development as a novel therapeutic agent. The exploration of its chemosensitizing properties in combination with existing anticancer drugs also represents a promising avenue for future research.
References
- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminomethylquinoline Hydrochloride: A Technical Guide to Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of 4-Aminomethylquinoline hydrochloride, a quinoline derivative with significant potential in medicinal chemistry. This document delves into its chemical characteristics, plausible synthetic routes, and hypothesized biological activities based on the well-established pharmacology of the 4-substituted quinoline scaffold. While direct experimental data on this specific compound is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust framework for researchers initiating projects involving this compound.
I. The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The structural rigidity of the quinoline nucleus, combined with the diverse functionalization possibilities at various positions, allows for the fine-tuning of its biological effects.[6] Notably, substitutions at the 4-position of the quinoline ring have been extensively explored, leading to the discovery of numerous potent drug candidates.[7]
II. Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is crucial for its application in drug development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Source |
| CAS Number | 1095661-17-8 | [8] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [8] |
| Molecular Weight | 194.66 g/mol | [8] |
| Appearance | Solid | [9] |
| Melting Point | 205-208 °C (decomposition) | [9] |
III. Plausible Synthetic Routes
A likely synthetic pathway would start from 4-chloroquinoline, which is commercially available. The introduction of the aminomethyl group can be achieved through a two-step process: halogenation of the methyl group of 4-methylquinoline (lepidine) followed by amination.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-(Chloromethyl)quinoline
-
To a solution of 4-methylquinoline (lepidine) in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere with stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(chloromethyl)quinoline.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-Aminomethylquinoline
-
Dissolve the purified 4-(chloromethyl)quinoline in a suitable solvent like ethanol in a pressure vessel.
-
Saturate the solution with ammonia gas at a low temperature or add a concentrated solution of ammonia in ethanol.
-
Seal the vessel and heat the mixture with stirring for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in a suitable organic solvent and wash with water to remove ammonium salts.
-
Dry the organic layer and concentrate to yield crude 4-aminomethylquinoline.
-
Purify the product by column chromatography or recrystallization.
Step 3: Formation of this compound
-
Dissolve the purified 4-aminomethylquinoline in a dry solvent such as diethyl ether or ethanol.
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the dry solvent, and dry under vacuum to obtain this compound.
IV. Potential Biological Applications and Mechanisms of Action
Based on extensive research on structurally similar 4-substituted quinoline derivatives, this compound is hypothesized to possess significant biological activities, particularly in the realm of oncology.
A. Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[1][12] Numerous 4-aminoquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[10][13] The primary amine in the aminomethyl side chain of this compound could play a crucial role in its interaction with biological targets.
Hypothesized Mechanisms of Anticancer Action:
-
DNA Intercalation and Topoisomerase Inhibition: Quinoline derivatives are known to intercalate into DNA, disrupting DNA replication and transcription, and to inhibit topoisomerase enzymes, which are critical for managing DNA topology during these processes.[14]
-
Kinase Inhibition: The quinoline core can serve as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR and PDK1.[1][15]
-
Induction of Apoptosis: Many cytotoxic quinoline derivatives induce programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[13][16]
Caption: Hypothesized anticancer mechanisms of this compound.
B. Anti-infective Potential
The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine.[7] This suggests that this compound could also exhibit activity against various pathogens. The mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of heme polymerization in the parasite's food vacuole.
V. Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro assays are essential. The following protocols provide a starting point for evaluating its cytotoxic effects on cancer cell lines.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cytotoxicity assay.
B. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay can determine if cell death is occurring via apoptosis or necrosis.[13]
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC₅₀ value for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
VI. Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related 4-substituted quinolines, it is highly probable that this compound will exhibit significant anticancer and potentially anti-infective properties. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to initiate investigations into the synthesis and biological evaluation of this intriguing molecule. Further studies are warranted to elucidate its precise mechanisms of action, evaluate its efficacy in preclinical models, and explore its potential as a lead compound in drug discovery programs.
VII. References
-
Synblock. (n.d.). CAS 1095661-17-8 | this compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Retrieved from --INVALID-LINK--
-
Elango, K. P., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry, 81, 323-331.
-
Gómez, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17359-17373.
-
ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved from --INVALID-LINK--
-
Pop, R., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6241.
-
BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. Retrieved from --INVALID-LINK--
-
Kumar, D., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3583-3586.
-
Front. Pharmacol. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from --INVALID-LINK--
-
Płazińska, W., & Płaziński, W. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 26(11), 3326.
-
da Silva, A. F., et al. (2022). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics, 14(3), 512.
-
ResearchGate. (n.d.). One-pot synthesis of 4-aminoquinolines 129. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6569-6590.
-
ResearchGate. (n.d.). Synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives 1–3. Retrieved from --INVALID-LINK--
-
Basavarajaiah, S. M., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(45), 28248-28267.
-
Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 15-20.
-
Khan Academy. (n.d.). Drawing dot structures. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-aminomethyl quinoline hydrochloride. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Quinoline. Retrieved from --INVALID-LINK--
-
Ajani, O. O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19351-19375.
-
Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2943.
-
Khan Academy. (n.d.). Dot structures II: Multiple bonds. Retrieved from --INVALID-LINK--
-
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654.
-
Khan Academy. (n.d.). Dot structures I: Single bonds. Retrieved from --INVALID-LINK--
-
Oday, M. M., et al. (2022). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Journal of Pharmaceutical Research International, 34(31A), 1-9.
-
Professor Dave Explains. (2015, October 18). Lewis Dot Structures [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536.
-
Toppr. (n.d.). Preparation and Properties of Quinoline. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The structures of 4-aminoquinolines reported for anticancer activity.... Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from --INVALID-LINK--
-
Singh, A., & Singh, P. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material and Nanotechnology, 1-13.
-
ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from --INVALID-LINK--
-
Beller, M., et al. (2001). Amination of aromatic olefins with anilines: a new domino synthesis of quinolines. Angewandte Chemie International Edition, 40(18), 3408-3411.
-
Mureşan, C., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1993.
-
Li, X., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(1), 22.
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.
-
Ghorai, M. K., et al. (2024). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 20, 142-151.
-
Upadhyay, A., et al. (2021). Leishmanicidal Activity of Quinoline Derivatives: Synthesis, Evaluation and Computational Studies. Annals of R.S.C.B., 25(6), 1904-1915.
-
El-Sayed, M. A. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4647-4663.
-
Li, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 969195.
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 102, 117681.
-
Kim, J., et al. (2024). Synthesis of Quinoline-Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines. Organic Letters.
References
- 1. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Aminomethylquinoline Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Aminomethylquinoline hydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, robust synthetic protocols, characteristic reactivity, and its pivotal role in the generation of advanced therapeutic candidates.
Core Molecular Profile
4-Aminomethylquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle, where a methylamine group is attached at the 4-position. For enhanced stability and solubility in aqueous and protic solvents, it is commonly prepared and utilized as its hydrochloride salt.
Identification and Physicochemical Properties
There appears to be some ambiguity in the publicly available databases regarding a single, definitive CAS number for the hydrochloride salt. Both of the following have been associated with this compound or its dihydrochloride form. Researchers are advised to verify the specific form with their supplier.
| Property | Data | Source(s) |
| Chemical Name | 4-(Aminomethyl)quinoline hydrochloride | N/A |
| Synonyms | Quinolin-4-ylmethanamine hydrochloride | N/A |
| CAS Number | 1095661-17-8 or 878778-84-8 | N/A |
| Molecular Formula | C₁₀H₁₁ClN₂ | N/A |
| Molecular Weight | 194.66 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 205-208 °C (decomposition) | N/A |
| Solubility | Soluble in water and polar protic solvents | N/A |
Molecular Structure
The structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. The key functional group, an aminomethyl substituent, is located at the C4 position of the quinoline core. This primary amine provides a nucleophilic site and a basic center, crucial for both its chemical reactivity and its interactions with biological targets.
Synthesis and Mechanism
The most direct and high-yielding synthetic route to 4-Aminomethylquinoline involves a two-step process starting from the readily available 4-methylquinoline (lepidine). The strategy hinges on the introduction of a nitrogen-containing functional group that can be subsequently reduced to the primary amine.
Synthetic Pathway Overview
The preferred pathway involves the conversion of 4-methylquinoline to 4-(cyanomethyl)quinoline, followed by the catalytic reduction of the nitrile group to the desired aminomethyl group. This approach is favored due to the relatively mild conditions and high efficiency of the final reduction step.
Causality in Synthesis Design: The rationale for this pathway is multifold. Direct amination of the methyl group is challenging. Converting the methyl group to a good leaving group (bromide) allows for facile nucleophilic substitution with cyanide. The nitrile is an excellent precursor to a primary amine, as its reduction is a well-established and high-yielding transformation that avoids the over-alkylation issues often seen in other amination methods[1]. Using a catalytic hydrogenation with Raney Nickel is often chosen for its efficiency and cost-effectiveness on a laboratory scale[1][2].
Detailed Experimental Protocol: Reduction of 4-(Cyanomethyl)quinoline
This protocol is adapted from established methods for nitrile reduction using Raney Nickel and potassium borohydride, offering a mild and efficient route to the primary amine[2][3][4].
Materials:
-
4-(Cyanomethyl)quinoline
-
Raney® Nickel (50% slurry in water)
-
Potassium borohydride (KBH₄)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or ethanol)
-
Celite® or another filter aid
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 1 molar equivalent based on the nitrile) with anhydrous ethanol three times to remove water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the washed Raney® Nickel and anhydrous ethanol (approx. 2.5 mL per mmol of substrate).
-
Addition of Reagents: To the stirred suspension, add potassium borohydride (4 molar equivalents) in portions to control any initial effervescence.
-
Substrate Addition: Once the KBH₄ is added, introduce the 4-(cyanomethyl)quinoline (1 molar equivalent).
-
Reaction: Stir the mixture vigorously at room temperature. For aromatic nitriles, gentle heating to ~50°C may be required to drive the reaction to completion[4]. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and must be handled with care. Quench the filter cake with water.
-
Extraction: Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(aminomethyl)quinoline free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous ethanol or diethyl ether. Slowly add a solution of HCl in the same solvent with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Chemical Reactivity and Handling
Reactivity of the Quinoline Core
The quinoline ring system has a distinct reactivity pattern. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, primarily at the C5 and C8 positions.
Reactivity of the 4-Aminomethyl Group
The primary amine of the aminomethyl group is both nucleophilic and basic. It can readily undergo reactions typical of primary amines, such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
This dual reactivity makes this compound a versatile intermediate. The amine can be functionalized to introduce a wide variety of side chains, while the quinoline core can be modified through electrophilic substitution if desired.
Applications in Drug Discovery and Medicinal Chemistry
The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, most notably antimalarials like chloroquine.[5] The aminomethyl group at the 4-position provides a crucial linker for attaching various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR).
Role as a Key Building Block for Kinase Inhibitors
Recent research has highlighted the utility of 4-aminoquinoline derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology and immunology.[6][7] this compound serves as an essential starting material for the synthesis of these complex inhibitors. For example, it can be elaborated to target enzymes like Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling, and Bruton's Tyrosine Kinase (BTK), a target in autoimmune diseases.[6][7]
The primary amine of 4-aminomethylquinoline allows for the covalent attachment of various recognition motifs designed to interact with specific residues in the ATP-binding pocket of a target kinase. This modular approach accelerates the drug discovery process by enabling the rapid synthesis of libraries of related compounds for SAR studies.
Antimalarial and Anticancer Research
The broader class of 4-aminoquinolines has been extensively studied for antimalarial and anticancer properties.[8] While specific data for 4-aminomethylquinoline is less prevalent, its derivatives are actively being investigated. The mechanism of action for many 4-aminoquinolines involves interference with heme detoxification in malaria parasites or modulation of autophagy and lysosomal function in cancer cells.
Characterization
Unequivocal identification of this compound is achieved through a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons in the aromatic region (typically δ 7.5-9.0 ppm). The methylene protons (-CH₂-) adjacent to the amine and the quinoline ring would appear as a singlet, and the amine protons (-NH₂) would also be present, with their chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring will be in the aromatic region, while the methylene carbon will appear further upfield.
-
Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the primary amine and C=C/C=N stretching of the aromatic quinoline core.
Conclusion
This compound is a valuable and versatile heterocyclic intermediate. Its straightforward synthesis, combined with the strategic placement of a reactive primary amine on the well-established quinoline scaffold, makes it an important tool for medicinal chemists. Its primary utility lies in its role as a foundational building block for the synthesis of complex, biologically active molecules, particularly in the development of novel kinase inhibitors for therapeutic intervention in cancer and inflammatory diseases. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
A Comprehensive Guide to the Spectroscopic Characterization of 4-Aminomethylquinoline Hydrochloride
Abstract
Introduction: The Significance of 4-Aminomethylquinoline Hydrochloride
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties, make them a focal point of research in medicinal chemistry. This compound, as a member of this family, holds potential for further functionalization and development into novel therapeutic agents.
The precise characterization of any new or existing chemical entity is fundamental to its development and application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing unambiguous evidence of molecular structure, purity, and functional group composition. This guide is designed to provide a deep understanding of the expected spectroscopic signature of this compound and to furnish the practical knowledge required to obtain and interpret high-quality spectral data.
Below is the chemical structure of this compound, which will be referenced throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline ring and the aminomethyl group. The protonation of the amino group and the nitrogen in the quinoline ring (depending on the solvent and pH) will influence the chemical shifts. Assuming a deuterated solvent like DMSO-d₆, which is capable of dissolving the hydrochloride salt, the following spectral features are anticipated.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H2 | 8.8 - 9.0 | d | J ≈ 4.5 | Downfield due to proximity to the electronegative nitrogen atom. |
| H3 | 7.6 - 7.8 | d | J ≈ 4.5 | Coupled to H2. |
| H5 | 8.0 - 8.2 | d | J ≈ 8.5 | Aromatic proton on the benzene ring adjacent to the fusion. |
| H6 | 7.7 - 7.9 | t | J ≈ 7.5 | Coupled to H5 and H7. |
| H7 | 7.9 - 8.1 | t | J ≈ 7.5 | Coupled to H6 and H8. |
| H8 | 8.2 - 8.4 | d | J ≈ 8.5 | Downfield due to deshielding effects. |
| -CH₂- | 4.2 - 4.5 | s (or t if coupled to NH₃⁺) | - | Singlet expected if there is rapid proton exchange. May appear as a triplet if coupling to the NH₃⁺ protons is observed. |
| -NH₃⁺ | 8.5 - 9.5 | br s | - | Broad singlet due to quadrupolar relaxation and exchange with solvent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the 4-aminomethylquinoline moiety.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| C2 | 150 - 152 | Most downfield carbon in the heterocyclic ring due to proximity to nitrogen. |
| C3 | 122 - 124 | |
| C4 | 145 - 148 | Substituted carbon, significant downfield shift. |
| C4a | 128 - 130 | Bridgehead carbon. |
| C5 | 126 - 128 | |
| C6 | 129 - 131 | |
| C7 | 127 - 129 | |
| C8 | 130 - 132 | |
| C8a | 148 - 150 | Bridgehead carbon adjacent to nitrogen. |
| -CH₂- | 40 - 45 | Aliphatic carbon, shielded relative to the aromatic carbons. |
Experimental Protocols for NMR Data Acquisition
Caption: Workflow for NMR spectroscopic analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for hydrochloride salts) in a clean, dry vial.
-
For quantitative analysis, an internal standard can be added. For routine characterization, the residual solvent peak can be used for referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
If necessary for unambiguous peak assignment, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, the aromatic quinoline ring, and the methylene group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3200 - 2800 | -NH₃⁺ | N-H stretch | Broad, Strong |
| 3100 - 3000 | Aromatic C-H | C-H stretch | Medium |
| 2960 - 2850 | Aliphatic C-H (-CH₂-) | C-H stretch | Medium |
| 1620 - 1580 | C=N, C=C | Ring stretching | Medium to Strong |
| 1600 - 1500 | -NH₃⁺ | N-H bend (asymmetric) | Medium |
| 1500 - 1400 | C=C | Ring stretching | Medium |
| 850 - 750 | Aromatic C-H | C-H out-of-plane bend | Strong |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Detailed Protocol:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Data Acquisition:
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections.
-
Use the software's peak picking tool to identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its identity. For a hydrochloride salt like this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum (ESI-MS)
-
Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base (4-aminomethylquinoline).
-
Molecular formula of free base: C₁₀H₁₀N₂
-
Monoisotopic mass of free base: 158.0844 g/mol
-
Expected m/z for [M+H]⁺: 159.0922
-
-
Major Fragments: Fragmentation may occur, leading to characteristic daughter ions. Potential fragmentation pathways could involve the loss of the amino group or cleavage of the quinoline ring.
Experimental Protocol for MS Data Acquisition (ESI-MS)
Caption: Workflow for ESI-MS analysis.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water or acetonitrile and water, often with a small amount of formic acid to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to obtain a stable and strong signal for the ion of interest.
-
Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).
-
For structural confirmation, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.
-
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of this compound. While experimental spectra are not widely published, the predicted data, based on sound chemical principles and comparison with related structures, offer a reliable reference for researchers. The detailed protocols for NMR, IR, and MS analysis are designed to be directly applicable in a laboratory setting, enabling scientists to generate high-quality data. By following the methodologies and interpretive guidance presented herein, researchers in drug discovery and development can ensure the accurate and thorough characterization of this and similar quinoline derivatives, which is a critical step in advancing new chemical entities from the laboratory to potential clinical applications.
Solubility and Stability of 4-Aminomethylquinoline Hydrochloride: A Methodological Approach to Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining the solubility and stability of 4-aminomethylquinoline hydrochloride, a crucial step in the early-stage drug development process. Adhering to the principles of scientific integrity, this document outlines detailed experimental protocols and the underlying rationale, empowering researchers to generate reliable and reproducible data.
Introduction: The Imperative of Physicochemical Profiling
This compound is a quinoline derivative that serves as a valuable building block in medicinal chemistry. The quinoline scaffold itself is a privileged structure, appearing in a wide array of pharmacologically active compounds. The ultimate success of any new chemical entity (NCE) in the development pipeline is, however, fundamentally dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life.
A thorough understanding of a compound's solubility in various solvent systems is critical for designing appropriate formulation strategies. Similarly, a comprehensive stability profile, established through forced degradation studies, is essential for identifying potential degradation pathways, developing stability-indicating analytical methods, and ensuring the safety and efficacy of the final drug product. This guide will provide the methodological foundation for conducting these essential investigations for this compound.
Part 1: Thermodynamic Solubility Determination
The thermodynamic solubility of a compound is defined as the concentration of the solute in a saturated solution in equilibrium with the solid phase at a given temperature and pressure. This is a critical parameter for predicting the in vivo dissolution behavior of a drug substance. The following protocol describes a robust method for determining the thermodynamic solubility of this compound.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.
1. Materials and Reagents:
-
This compound
-
A selection of pharmaceutically relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, propylene glycol)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring that a solid phase will remain even at saturation.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter. Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of dissolved this compound.
3. Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid is crucial to ensure that the solution is saturated and in equilibrium with the solid phase.
-
Prolonged Agitation: This ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.
-
Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation: Solubility Profile
The results should be compiled into a clear and concise table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | TBD |
| PBS (pH 7.4) | 37 | TBD |
| 0.1 N HCl | 37 | TBD |
| Ethanol | 25 | TBD |
| Propylene Glycol | 25 | TBD |
| (TBD: To Be Determined experimentally) |
Part 2: Stability Assessment and Forced Degradation
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance and to establish its intrinsic stability. This information is crucial for developing a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Studies
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
2. Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Store at an elevated temperature (e.g., 60-80 °C) for a specified period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Store at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of 3-30% H₂O₂. Store at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 80 °C). Also, expose the stock solution to heat.
-
Photodegradation: Expose the solid drug substance and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points and Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid/base hydrolysis, neutralize the samples before analysis.
-
Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
3. Causality Behind Experimental Choices:
-
Variety of Stressors: The use of acidic, basic, oxidative, thermal, and photolytic stress conditions is designed to mimic the potential environmental exposures during manufacturing, storage, and administration.
-
Elevated Temperatures: Increased temperature accelerates the degradation process, allowing for the observation of degradation products in a shorter timeframe.
-
Stability-Indicating Method: It is imperative that the analytical method can separate the parent compound from all potential degradation products to accurately quantify the extent of degradation.
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Data Presentation: Stability Summary
The results should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 1 N HCl @ 80°C | 24 | TBD | TBD |
| Base Hydrolysis | 1 N NaOH @ 60°C | 24 | TBD | TBD |
| Oxidation | 30% H₂O₂ @ RT | 24 | TBD | TBD |
| Thermal (Solid) | 80°C | 72 | TBD | TBD |
| Photostability | ICH Q1B | TBD | TBD | TBD |
| (TBD: To Be Determined experimentally) |
Conclusion
The protocols and frameworks presented in this guide provide a robust starting point for the comprehensive characterization of this compound. By systematically evaluating its solubility and stability, researchers can generate the critical data needed to make informed decisions throughout the drug development lifecycle. The emphasis on methodological rigor and the understanding of the principles behind each step will ensure the generation of high-quality, reliable data, ultimately contributing to the successful advancement of new therapeutic agents.
Quantum yield and molar extinction coefficient of 4-Aminomethylquinoline derivatives
An In-depth Technical Guide to the Photophysical Characterization of 4-Aminomethylquinoline Derivatives
Abstract
Quinoline and its derivatives represent a versatile class of heterocyclic compounds pivotal in the advancement of fluorescent probes and pharmacological agents.[1] Among these, 4-aminomethylquinoline derivatives are gaining prominence due to their unique structural and photophysical properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical determination of two critical photophysical parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). By synthesizing technical accuracy with field-proven insights, this document serves as an in-depth guide to characterizing these important molecules, explaining not just the procedural steps but the fundamental causality behind experimental choices.
Introduction: The Significance of 4-Aminomethylquinolines
The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in a multitude of drugs, most famously in antimalarials like chloroquine.[2] The 4-aminoquinoline core, in particular, has been extensively explored for applications ranging from anticancer to antiviral agents.[2][3] The introduction of an aminomethyl group at the 4-position provides a flexible linker, enabling the conjugation of this fluorophore to other molecules of interest, such as proteins or drug molecules, without significantly disrupting the core electronic structure of the quinoline ring system.
Understanding the photophysical properties of these derivatives is paramount. Two key metrics dictate their efficacy as fluorophores:
-
Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength.[1] A high ε value is desirable for generating strong signals even at low concentrations.
-
Fluorescence Quantum Yield (ΦF): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1][4][5] A high quantum yield signifies a brighter fluorophore.
Accurate determination of these parameters is crucial for designing sensitive biological probes, developing quantitative assays, and understanding the structure-activity relationships in drug design.
Theoretical Foundations
Molar Extinction Coefficient (ε) and the Beer-Lambert Law
The absorption of light by a chemical compound in a solution is described by the Beer-Lambert Law. This principle states that for a given wavelength, the absorbance (A) of a solution is directly proportional to its concentration (c) and the path length (l) of the light through the solution.[6][7]
A = εcl
Where:
-
A is the absorbance (unitless).
-
ε (epsilon) is the molar extinction coefficient, or molar absorptivity, with units of M⁻¹cm⁻¹. It is an intrinsic property of the molecule at a specific wavelength.[7]
-
c is the molar concentration of the absorbing species (mol/L or M).
-
l is the path length of the cuvette, typically 1 cm.
The molar extinction coefficient is a fundamental constant that quantifies the probability of an electronic transition. A higher ε value at the wavelength of maximum absorbance (λmax) indicates a more efficient light-absorbing molecule.
Fluorescence Quantum Yield (ΦF)
Following the absorption of a photon, an excited molecule can return to its ground state through several pathways. These can be radiative (fluorescence, phosphorescence) or non-radiative (vibrational relaxation, internal conversion, intersystem crossing). The fluorescence quantum yield (ΦF) quantifies the efficiency of the radiative pathway of fluorescence.[5][8]
ΦF = (Number of photons emitted) / (Number of photons absorbed)
A quantum yield can range from 0 (non-fluorescent) to 1.0 (100% fluorescence efficiency). For a molecule to be a useful fluorescent probe, a high quantum yield is essential as it directly correlates to the brightness of the fluorescence signal.[9]
Factors Influencing the Photophysical Properties of Quinoline Derivatives
The electronic and emission properties of 4-aminomethylquinoline are not static; they are highly sensitive to both their chemical structure and their immediate environment. Understanding these factors is key to designing derivatives with tailored properties.
-
Substituent Effects: The nature and position of substituent groups on the quinoline ring can dramatically alter the photophysical properties.
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) or hydroxyl (-OH) groups, generally increase the extent of π-conjugation, leading to a bathochromic (red) shift in absorption and emission spectra and often an increase in the fluorescence quantum yield.[10]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, can also cause significant shifts. When paired with an EDG, they can create a "push-pull" system, enhancing intramolecular charge transfer (ICT), which is a key mechanism for fluorescence in many organic dyes.[9][11]
-
-
Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states differently. This often results in a shift in the emission wavelength, a phenomenon known as solvatochromism.[12][13] For quinoline derivatives exhibiting ICT, increasing solvent polarity often stabilizes the more polar excited state, leading to a red shift in the fluorescence spectrum.[14]
-
pH and Protonation: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. This protonation can significantly alter the electronic structure of the molecule, often leading to a dramatic enhancement of fluorescence intensity.[15] This property can be harnessed to create pH-sensitive fluorescent probes.
Figure 1: A diagram illustrating the primary structural and environmental factors that modulate the molar extinction coefficient (ε) and quantum yield (Φ) of 4-aminomethylquinoline derivatives.
Experimental Determination: A Practical Guide
This section provides validated, step-by-step protocols for the accurate determination of ε and ΦF.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
This protocol utilizes UV-Visible spectrophotometry and relies on the linear relationship between absorbance and concentration defined by the Beer-Lambert law.[6][16]
Materials and Equipment:
-
4-Aminomethylquinoline derivative of interest
-
High-purity solvent (e.g., ethanol, acetonitrile, or buffer)
-
Calibrated UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance and volumetric flasks
Step-by-Step Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small quantity of the quinoline derivative and dissolve it in a known volume of the chosen solvent within a volumetric flask. This creates a stock solution of known molar concentration (e.g., 1 mM). The choice of solvent is critical, as ε can be solvent-dependent.
-
Determination of λmax: Take an aliquot of the stock solution and dilute it to a concentration that gives an absorbance reading between 0.5 and 1.0. Scan the absorbance of this solution across a relevant wavelength range (e.g., 250-500 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength.
-
Preparation of a Dilution Series: From the stock solution, prepare a series of at least five dilutions in volumetric flasks. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[16]
-
Absorbance Measurements:
-
First, use a cuvette filled with the pure solvent to "blank" or "zero" the spectrophotometer at the determined λmax.
-
Measure the absorbance of each solution from the dilution series at λmax, starting from the most dilute and moving to the most concentrated. Rinse the cuvette with the next solution to be measured to ensure accuracy.
-
-
Data Analysis:
-
Plot a graph of Absorbance (y-axis) versus Concentration in mol/L (x-axis).
-
Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin. A high coefficient of determination (R² > 0.99) indicates good linearity and validates the data.
-
According to the Beer-Lambert law (A = εcl), the slope of this line is equal to the molar extinction coefficient (ε), since the path length (l) is 1 cm.[16]
-
Causality and Trustworthiness: This protocol is self-validating. The linearity of the absorbance vs. concentration plot confirms that the Beer-Lambert law holds true for the tested concentration range and that no interfering phenomena, such as aggregation at high concentrations, are occurring. A non-linear plot would immediately signal a problem with the sample or the methodology.
Figure 2: Experimental workflow for the determination of the molar extinction coefficient (ε) using UV-Visible spectrophotometry.
Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)
The most common and accessible method for determining ΦF is the comparative method, which measures the fluorescence intensity of the unknown sample relative to a well-characterized fluorescence standard with a known quantum yield.[17]
Materials and Equipment:
-
Calibrated spectrofluorometer with a corrected emission spectrum
-
UV-Vis spectrophotometer
-
Fluorescence standard with known ΦF (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95)
-
4-Aminomethylquinoline derivative (test sample)
-
High-purity solvents
-
Matched quartz cuvettes (1 cm path length)
Step-by-Step Methodology:
-
Selection of a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the test sample. Ideally, the same solvent should be used for both the standard and the sample to minimize errors related to the solvent's refractive index.[8]
-
Preparation of Solutions: Prepare a series of at least four dilute solutions for both the test sample and the reference standard. Crucially, the concentrations must be chosen to yield absorbance values below 0.1 at the excitation wavelength. This is to minimize inner filter effects, where emitted light is re-absorbed by other molecules in the solution.
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each prepared solution (both sample and standard) at the chosen excitation wavelength (λex).
-
Fluorescence Measurements:
-
Set the spectrofluorometer to the chosen excitation wavelength (λex) and ensure the excitation and emission slit widths are identical for all measurements.
-
For each solution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
Measure a solvent blank and subtract its spectrum from each of the sample and standard spectra to correct for background and Raman scattering.
-
-
Data Analysis:
-
For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis) for both the test sample and the standard.
-
Perform a linear regression for both data sets. The slope of each line is the gradient (Grad).
-
The quantum yield of the sample (ΦS) is calculated using the following equation:[8]
ΦS = ΦR * (GradS / GradR) * (nS² / nR²)
Where:
-
ΦR is the known quantum yield of the reference standard.
-
GradS and GradR are the gradients from the plots for the sample and reference, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample and reference. If the same solvent is used, this term becomes 1.
-
-
Causality and Trustworthiness: This protocol relies on the principle that if two solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[17] Plotting a series of concentrations and confirming linearity ensures that the relationship holds across a range and is not an artifact of a single measurement. This graphical method is more robust than a single-point calculation and helps identify potential issues like aggregation or inner-filter effects.
Figure 3: Experimental workflow for the determination of fluorescence quantum yield (ΦF) using the comparative method.
Data Compendium: Representative Photophysical Properties
While specific data for a wide range of 4-aminomethylquinoline derivatives requires experimental determination as outlined above, the following table provides representative data for related quinoline derivatives to illustrate the impact of substitution and solvent on photophysical properties.
Table 1: Photophysical Properties of Selected Quinoline Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|---|
| Quinoline | Ethanol | 272 | ~313 | ~3,700 | ~0.03 | [12][18] |
| 6-Aminoquinoline | Ethanol | 375 | ~450 | Data Not Specified | High (up to 0.83 reported for some amino derivatives) | [12][13] |
| 6-Dimethylaminoquinoline | Ethanol | 388 | ~500 | Data Not Specified | High | [12] |
| 4-Hydroxyquinoline (Neutral) | Water | ~325 | ~350 | ~5,000 | 0.35 (for triplet state formation) | [19] |
| A Styrylquinoline Derivative | Chloroform | 362 | 410 | 25,000 | 0.11 |[20] |
Note: The data presented are illustrative and sourced from various studies on different quinoline structures. Values for specific 4-aminomethylquinoline derivatives will vary based on their unique substitution patterns and must be determined empirically.
Conclusion and Future Outlook
The 4-aminomethylquinoline scaffold is a promising platform for the development of advanced fluorescent tools and therapeutic agents. A thorough understanding and accurate measurement of their fundamental photophysical properties—the molar extinction coefficient and fluorescence quantum yield—are non-negotiable for realizing their full potential. The protocols and theoretical insights provided in this guide offer a robust framework for researchers to characterize these molecules with confidence. By systematically applying these methods, scientists can effectively correlate structural modifications with photophysical outcomes, thereby accelerating the rational design of novel 4-aminomethylquinoline derivatives for targeted applications in cellular imaging, diagnostics, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 7. quora.com [quora.com]
- 8. edinst.com [edinst.com]
- 9. benchchem.com [benchchem.com]
- 10. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. static.horiba.com [static.horiba.com]
- 18. researchgate.net [researchgate.net]
- 19. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Early-Stage Research & Applications of 4-Aminomethylquinoline Hydrochloride: A Technical Guide for Use as a Fluorescent Probe
Abstract
This technical guide provides an in-depth overview of the early-stage research and proposed applications of 4-Aminomethylquinoline hydrochloride as a novel fluorescent probe. Quinoline-based scaffolds are renowned for their utility in bio-imaging and as chemosensors due to their favorable photophysical and pharmacological properties.[1] This document outlines the fundamental principles, synthesis, and detailed experimental protocols for the characterization and application of this promising, yet under-explored, molecule. We present a focused investigation into its potential as a pH-sensitive probe for monitoring intracellular environments, a critical parameter in numerous biological processes. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for employing this compound in their own investigations.
Introduction: The Promise of Quinoline-Based Fluorophores
Fluorescence imaging is a cornerstone of modern molecular biology and medicine, offering high sensitivity, specificity, and real-time visualization of dynamic cellular processes.[1] Among the diverse array of fluorescent molecules, quinoline derivatives have emerged as a versatile and powerful class of probes.[2] Their rigid, heterocyclic aromatic structure provides a foundation for intrinsic fluorescence, which can be finely tuned through chemical modification.[2] These modifications can alter the probe's photophysical properties and introduce specific sensitivities to environmental factors such as pH, metal ions, and viscosity.[3][4][5]
This compound, the subject of this guide, is a promising candidate for a fluorescent probe due to the presence of the quinoline core and a reactive aminomethyl group. The protonation state of the quinoline nitrogen and the amino group suggests a strong potential for pH sensitivity, making it an ideal candidate for investigating cellular compartments with distinct pH environments, such as lysosomes.[6] This guide will provide the foundational knowledge and detailed protocols to begin exploring the utility of this molecule.
Core Principles and Physicochemical Properties
The fluorescence of quinoline derivatives is governed by the principles of photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). In the case of this compound, its potential pH sensitivity likely arises from a protonation-activatable resonance charge transfer (PARCT) process.[3][6] At varying pH levels, the protonation state of the quinoline nitrogen and the exocyclic amino group will change, altering the electron density of the aromatic system and, consequently, its fluorescence emission.
Proposed Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not yet widely published, we can project its likely properties based on the behavior of analogous quinoline derivatives. These projected values serve as a baseline for initial experimental design.
| Property | Projected Value | Rationale / Notes |
| CAS Number | 1095661-17-8 | Verified from chemical suppliers.[7][8] |
| Molecular Formula | C₁₀H₁₁ClN₂ | Based on chemical structure.[7][8] |
| Molecular Weight | 194.66 g/mol | Based on chemical formula.[7][8] |
| Appearance | White to off-white solid | Typical for hydrochloride salts of amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | The hydrochloride salt form enhances aqueous solubility. |
| Excitation Max (λex) | ~340 - 360 nm | Based on similar quinoline derivatives.[9] |
| Emission Max (λem) | ~450 - 500 nm (pH-dependent) | A significant Stokes shift is expected. The emission is likely to be blue-shifted upon protonation of the quinoline nitrogen. |
| Molar Extinction Coefficient (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ at λex | A typical range for quinoline-based fluorophores.[9] |
| Quantum Yield (Φf) | 0.1 - 0.4 (environment-dependent) | Expected to be higher in less polar environments and influenced by pH. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Typical for small organic fluorophores; may vary with pH and binding to macromolecules. |
Synthesis of this compound
The synthesis of this compound can be approached through established methods for the functionalization of the quinoline core. The following protocol is a proposed synthetic route based on analogous reactions.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
4-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrochloric acid (in diethyl ether)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Bromination of 4-Methylquinoline:
-
In a round-bottom flask, dissolve 4-methylquinoline (1 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 4-(bromomethyl)quinoline.
-
-
Azide Formation:
-
Dissolve 4-(bromomethyl)quinoline (1 eq) in DMF.
-
Add sodium azide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-(azidomethyl)quinoline.
-
-
Reduction to Amine:
-
Dissolve 4-(azidomethyl)quinoline (1 eq) in ethanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 4-aminomethylquinoline.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude 4-aminomethylquinoline in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Experimental Protocols for Application as a pH Probe
The following protocols provide a framework for characterizing the pH-dependent fluorescence of this compound and its application in live-cell imaging.
Characterization of pH-Dependent Fluorescence
Objective: To determine the pKa and the ratiometric response of the probe to pH changes.
Materials:
-
This compound
-
A series of buffered solutions with pH ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in deionized water or DMSO.
-
Working Solution Preparation: For each pH value, prepare a working solution by diluting the stock solution to a final concentration of 5-10 µM in the corresponding buffer.
-
Fluorescence Measurements:
-
For each pH-buffered working solution, record the fluorescence emission spectrum by exciting at the predetermined λex (e.g., 350 nm).
-
Record the fluorescence intensity at two key emission wavelengths (one corresponding to the protonated form and one to the deprotonated form).
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensities at the two selected wavelengths against the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.
-
Live-Cell Imaging Protocol
Objective: To visualize and potentially quantify intracellular pH in living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Probe Loading:
-
When cells reach 70-80% confluency, remove the culture medium.
-
Wash the cells twice with warm PBS.
-
Prepare a loading solution by diluting the 1 mM stock solution of the probe to a final concentration of 1-10 µM in serum-free DMEM.
-
Incubate the cells with the loading solution for 15-30 minutes at 37°C.
-
-
Imaging:
-
Remove the loading solution and wash the cells three times with warm PBS.
-
Add fresh culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a confocal microscope with excitation at ~355 nm and collect emission in two channels corresponding to the protonated and deprotonated forms of the probe.
-
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging using this compound.
Potential Signaling Pathway Interaction
The ability of this compound to report on intracellular pH makes it a valuable tool for investigating signaling pathways that involve pH dynamics. For example, changes in lysosomal pH are implicated in autophagy and apoptosis.
Caption: Conceptual diagram of using the probe to monitor pH changes in a signaling pathway.
Conclusion and Future Directions
This compound represents a promising, yet largely untapped, resource for the development of novel fluorescent probes. Its straightforward synthesis and inherent potential for pH sensitivity make it an attractive candidate for studying cellular processes where pH is a critical regulator. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore its capabilities. Future work should focus on a comprehensive characterization of its photophysical properties, including its sensitivity to other analytes, and its application in more complex biological models to validate its utility in drug discovery and fundamental research.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-aminomethyl quinoline 1095661-17-8 [sigmaaldrich.com]
- 8. CAS 1095661-17-8 | this compound - Synblock [synblock.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Derivatization of Fatty Acids with 4-Aminomethylquinoline Hydrochloride for HPLC Analysis
Introduction: The Imperative for Sensitive Fatty Acid Quantification
Fatty acids (FAs) are fundamental to numerous biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules. The accurate quantification of FAs in complex biological matrices is therefore crucial for researchers in metabolic disease, nutrition, and drug development. While gas chromatography (GC) is a traditional method for FA analysis, it often requires the conversion of FAs to volatile methyl esters (FAMEs)[1][2]. High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for non-volatile or thermally labile FAs, and can be readily coupled with various detection methods[3][4].
However, a significant challenge in HPLC analysis of FAs is their lack of a strong chromophore or fluorophore, making detection by UV-Vis or fluorescence detectors difficult without chemical modification[5][6]. Pre-column derivatization addresses this by attaching a labeling agent to the carboxylic acid group of the FA, enhancing its detectability[6][7]. This application note details a comprehensive protocol for the derivatization of fatty acids using 4-aminomethylquinoline hydrochloride, a fluorescent labeling reagent, enabling highly sensitive quantification by HPLC with fluorescence detection. The quinoline moiety provides a strong fluorophore, allowing for low-level detection of FAs in various sample types.
Principle of Derivatization with this compound
The derivatization of fatty acids with this compound proceeds via a two-step reaction. First, the carboxylic acid group of the fatty acid is activated to form a more reactive intermediate. This is commonly achieved using a coupling agent such as a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated fatty acid then readily reacts with the primary amine group of 4-aminomethylquinoline to form a stable amide bond. The resulting derivative is a highly fluorescent molecule that can be easily separated and quantified by reversed-phase HPLC.
The use of a fluorescent tag like 4-aminomethylquinoline offers significant advantages, including high sensitivity and selectivity, allowing for the detection of fatty acids at very low concentrations[8][9].
Experimental Protocols
Materials and Reagents
-
Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)
-
This compound (synthesis may be required if not commercially available)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous acetonitrile (ACN), HPLC grade
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Nitrogen gas, high purity
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
Protocol 1: Preparation of Reagents
-
Fatty Acid Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each fatty acid standard in anhydrous acetonitrile to a final concentration of 1 mg/mL. Store at -20°C. Working standards can be prepared by diluting the stock solutions.
-
This compound Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of anhydrous DMF. This solution should be prepared fresh before use.
-
EDC Solution (50 mg/mL): Dissolve 50 mg of EDC in 1 mL of anhydrous acetonitrile. Prepare fresh before use.
-
DMAP Solution (10 mg/mL): Dissolve 10 mg of DMAP in 1 mL of anhydrous acetonitrile.
Protocol 2: Derivatization of Fatty Acids
This protocol is designed for a reaction volume of 200 µL.
-
Sample Preparation: Transfer 50 µL of the fatty acid standard solution or the extracted sample containing fatty acids into a clean, dry microcentrifuge tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried fatty acid residue in 100 µL of anhydrous acetonitrile.
-
Activation:
-
Add 20 µL of the EDC solution (50 mg/mL) to the fatty acid solution.
-
Add 10 µL of the DMAP solution (10 mg/mL).
-
Vortex briefly to mix.
-
-
Derivatization Reaction:
-
Add 20 µL of the this compound solution (10 mg/mL).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
-
Reaction Quench and Dilution:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 850 µL of acetonitrile:water (50:50, v/v) to dilute the sample.
-
Vortex to mix. The sample is now ready for HPLC analysis.
-
Protocol 3: HPLC Analysis of Derivatized Fatty Acids
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 70% B; 5-25 min: 70-100% B; 25-30 min: 100% B; 30.1-35 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 250 nm, Emission: 395 nm |
Note: The gradient and fluorescence wavelengths are suggested starting points and may require optimization based on the specific fatty acids of interest and the HPLC system used. The fluorescence wavelengths are based on those used for the similar 6-aminoquinoline fluorophore[10].
Visualization of Workflow and Reaction
Caption: Experimental workflow for the derivatization and analysis of fatty acids.
Caption: Chemical reaction scheme for the derivatization of a fatty acid.
Expected Results and Performance
Upon derivatization, the fatty acids will be converted to their corresponding 4-aminomethylquinoline amides. These derivatives are significantly less polar than the free fatty acids, allowing for excellent separation on a C18 reversed-phase column. The elution order will generally follow the carbon chain length and degree of unsaturation, with shorter-chain and more unsaturated fatty acids eluting earlier.
The high quantum yield of the quinoline fluorophore is expected to provide excellent sensitivity. Detection limits in the low femtomole to picomole range are anticipated, which is comparable to other fluorescent derivatization methods[8][10]. The method should exhibit good linearity over a wide concentration range, enabling accurate quantification of both major and minor fatty acid species in a sample.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivatization peak | Inactive reagents (EDC is moisture sensitive) | Prepare fresh EDC solution. Ensure all solvents are anhydrous. |
| Incomplete solvent evaporation | Ensure the sample is completely dry before adding derivatization reagents. | |
| Incorrect pH | While this reaction is less pH-sensitive, extreme pH of the sample could interfere. Neutralize if necessary. | |
| Multiple peaks for a single standard | Side reactions | Optimize reaction time and temperature. Ensure appropriate stoichiometry of reagents. |
| Degradation of derivative | Analyze samples promptly after derivatization. Store at 4°C if analysis is delayed. | |
| Poor peak shape (tailing) | Column overload | Dilute the sample. |
| Secondary interactions with the column | Ensure the mobile phase pH is appropriate (e.g., addition of 0.1% formic acid). | |
| High background noise | Contaminated reagents or solvents | Use HPLC-grade solvents and high-purity reagents. Filter mobile phases. |
| Excess derivatization reagent | Optimize the amount of this compound used. A sample cleanup step (e.g., SPE) may be necessary for complex matrices. |
Conclusion
The protocol described provides a robust framework for the sensitive and selective analysis of fatty acids by HPLC with fluorescence detection. The use of this compound as a derivatizing agent offers a promising approach for researchers requiring low-level quantification of fatty acids. While the provided method serves as a strong starting point, optimization of reaction and chromatographic conditions is recommended to achieve the best performance for specific applications and sample types. This method enhances the capabilities of standard HPLC systems, making it a valuable tool for lipidomic research and beyond.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a novel fluorescent reagent, 6-oxy-(ethylpiperazine)-9-(2'-methoxycarbonyl) fluorescein, for carboxylic acids and its application in food samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive Profiling of Carboxylic Acids by LC-MS Following Derivatization with 4-Aminomethylquinoline (4-AMQ)
Introduction: The Rationale for Derivatization
In the realm of liquid chromatography-mass spectrometry (LC-MS), the analysis of small, polar molecules such as short-chain fatty acids (SCFAs) presents a significant challenge. These molecules often exhibit poor retention on reversed-phase columns and ionize inefficiently, leading to low sensitivity and unreliable quantification. Chemical derivatization addresses these limitations by modifying the analyte to enhance its analytical properties. This application note provides a detailed protocol for the derivatization of carboxylic acids using 4-Aminomethylquinoline hydrochloride (4-AMQ), a reagent that imparts a quinoline moiety onto the analyte. This modification introduces a readily ionizable group, significantly improving detection sensitivity in positive ion electrospray ionization (ESI) mode, and increases the hydrophobicity of the analyte, leading to better chromatographic retention and separation.
The protocol herein is particularly suited for researchers, scientists, and drug development professionals aiming to quantify low-abundance carboxylic acids in complex biological matrices. By following this self-validating system, users can achieve robust and reproducible results for a variety of research applications, from metabolomics to pharmaceutical analysis.
Principle of the Method: EDC-Mediated Amide Coupling
The derivatization of carboxylic acids with 4-Aminomethylquinoline is an amide coupling reaction. Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To facilitate this reaction, a coupling agent is required. This protocol utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid group, making it susceptible to nucleophilic attack by the primary amine of 4-AMQ.
The mechanism involves the reaction of EDC with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amine group of 4-AMQ to form a stable amide bond, releasing a soluble urea byproduct. The quinoline group introduced by 4-AMQ provides a permanent site for protonation, ensuring strong signal intensity in positive ion mode LC-MS/MS analysis.
Caption: Figure 1: EDC-Mediated Derivatization of Carboxylic Acids with 4-AMQ.
Experimental Protocol
This protocol is optimized for the derivatization of short-chain fatty acids (SCFAs) but can be adapted for other carboxylic acids. It is crucial to use high-purity reagents and solvents to avoid interferences in the LC-MS analysis.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound (4-AMQ·HCl) | ≥98% | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | ≥98% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Sigma-Aldrich |
| Water, Ultrapure | LC-MS Grade | Millipore Milli-Q or equivalent |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |
| Carboxylic Acid Standards | Analytical Standard Grade | Sigma-Aldrich |
| Microcentrifuge tubes (1.5 mL) | Polypropylene | Eppendorf |
Reagent Preparation
-
4-AMQ Solution (50 mM): Dissolve 9.73 mg of this compound in 1.0 mL of acetonitrile. Note: The hydrochloride salt is used for improved stability and solubility. The DIPEA in the reaction mixture will neutralize the HCl.
-
EDC Solution (100 mM): Prepare fresh before use. Dissolve 19.17 mg of EDC·HCl in 1.0 mL of ultrapure water. Keep on ice.
-
DIPEA Solution (10% v/v in ACN): Add 100 µL of DIPEA to 900 µL of acetonitrile.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte of interest) in acetonitrile at a concentration of 1 mg/mL.
Derivatization Workflow
Caption: Figure 2: Step-by-step workflow for 4-AMQ derivatization.
Step-by-Step Derivatization Procedure
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of your sample (e.g., extracted fecal water, plasma supernatant, or standard solution).
-
Internal Standard Spiking: Add an appropriate amount of the internal standard stock solution. The final concentration should be within the linear range of the assay.
-
Solvent and Base Addition: Add 100 µL of acetonitrile and 20 µL of 10% DIPEA solution. The DIPEA acts as a base to deprotonate the carboxylic acid and neutralize the HCl from the 4-AMQ reagent, facilitating the reaction.
-
Addition of Derivatizing Reagent: Add 50 µL of the 50 mM 4-AMQ solution.
-
Vortex: Briefly vortex the mixture for 10 seconds.
-
Initiation of Coupling Reaction: Add 50 µL of freshly prepared 100 mM EDC solution. The use of a freshly prepared EDC solution is critical as it is moisture-sensitive and degrades over time.
-
Reaction Incubation: Vortex the mixture thoroughly for 30 seconds and incubate at room temperature for 20 minutes. This allows the derivatization reaction to proceed to completion.
-
Quenching and Extraction: Add 500 µL of MTBE to the reaction mixture to quench the reaction and perform a liquid-liquid extraction (LLE) of the derivatized products.[1] MTBE is less dense than the aqueous/ACN mixture, which simplifies the collection of the organic phase.
-
Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes to achieve complete phase separation.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (containing the 4-AMQ derivatives) to a new 1.5 mL microcentrifuge tube, avoiding the lower aqueous layer and any precipitated solids.
-
Solvent Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an LC vial for analysis.
LC-MS Analysis
The analysis of 4-AMQ derivatives is performed using reversed-phase liquid chromatography coupled to a tandem mass spectrometer operating in positive electrospray ionization mode.
Suggested LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Offers good retention and separation for the hydrophobic derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for eluting the derivatives. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on sensitivity requirements. |
| Gradient | 5% B to 95% B over 8 min | A generic gradient; should be optimized for specific analytes. |
| Ionization Mode | ESI Positive | The quinoline moiety is readily protonated. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Example MRM Transitions
The precursor ion for 4-AMQ derivatives will be the [M+H]⁺ of the derivatized analyte. The most common and stable product ion results from the fragmentation of the amide bond, yielding a protonated 4-aminomethylquinoline fragment at m/z 159.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetate-4AMQ | 201.1 | 159.1 | 15 |
| Propionate-4AMQ | 215.1 | 159.1 | 15 |
| Butyrate-4AMQ | 229.1 | 159.1 | 15 |
| Valerate-4AMQ | 243.2 | 159.1 | 18 |
| Internal Standard | Analyte-specific | 159.1 | Optimize |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Trustworthiness and Method Validation Insights
To ensure the reliability of this protocol, consider the following validation parameters:
-
Derivatization Efficiency: Compare the peak area of a derivatized standard to a known amount of a synthesized and purified derivatized standard. Alternatively, monitor the disappearance of the underivatized analyte.
-
Linearity: Establish a calibration curve using a series of standard concentrations prepared in the same matrix as the samples to account for matrix effects. A linear range of at least two orders of magnitude with an R² > 0.99 is desirable.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). The coefficient of variation (%CV) should typically be <15%.
-
Stability: Assess the stability of the derivatized samples at room temperature in the autosampler and under long-term storage conditions (-80°C). The 4-AMQ derivatives are generally stable, but this should be verified.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Peak Intensity | - Inactive EDC reagent.- Incorrect pH for derivatization.- Incomplete extraction.- Degradation of analyte. | - Prepare fresh EDC solution before each use.- Ensure sufficient DIPEA is added to neutralize acids.- Vortex vigorously during LLE; check MTBE volume.- Keep samples on ice during preparation if analytes are labile. |
| High Variability in Results | - Inconsistent pipetting.- Incomplete reaction.- Sample matrix effects. | - Use calibrated pipettes; consider an internal standard.- Ensure thorough mixing after adding each reagent.- Dilute sample or use a matrix-matched calibration curve. |
| Extraneous Peaks in Chromatogram | - Contaminated reagents or solvents.- Side reactions from EDC.- Unreacted 4-AMQ reagent. | - Use high-purity/LC-MS grade reagents and solvents.- Ensure reaction time is not excessively long.- Optimize chromatography to separate from the reagent peak. |
Conclusion
The this compound derivatization protocol presented here offers a robust and sensitive method for the LC-MS analysis of carboxylic acids. By converting polar, poorly ionizable analytes into hydrophobic, readily detectable derivatives, this method overcomes common challenges in metabolomics and related fields. The detailed, step-by-step procedure, coupled with insights into the underlying chemistry and method validation, provides researchers with a reliable tool to achieve high-quality quantitative data from complex samples.
References
HPLC-FLD method development using 4-Aminomethylquinoline hydrochloride
An Application Guide and Protocol for the Sensitive Quantification of Carboxylic Acids using 4-Aminomethylquinoline hydrochloride (4-AMQ) via HPLC with Fluorescence Detection
Authored by: A Senior Application Scientist
Introduction: Unlocking Sensitivity in HPLC Analysis
In the realm of analytical chemistry, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of compounds. However, the inherent challenge with many analytes, particularly small molecules like short-chain fatty acids (SCFAs) or other carboxylic acid-containing compounds, is their lack of a native chromophore or fluorophore, rendering them invisible to common UV-Vis or Fluorescence Detectors (FLD). Chemical derivatization provides a powerful solution, chemically modifying a target compound to bestow it with properties suitable for highly sensitive detection.[1]
Fluorescence detection (FLD) is particularly advantageous due to its inherent high sensitivity and selectivity, often allowing for quantification at picomolar to femtomolar levels. This application note provides a comprehensive, field-proven guide to developing a robust HPLC-FLD method utilizing this compound (4-AMQ) as a pre-column derivatization reagent. 4-AMQ is an effective fluorescent tag for compounds containing carboxylic acid moieties.[2] The derivatization reaction, detailed herein, converts the non-fluorescent carboxylic acid into a highly fluorescent and stable amide derivative, enabling sensitive and reliable quantification in complex matrices.
This guide is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and detailed, step-by-step protocols necessary to successfully implement this technique. We will delve into the causality behind experimental choices, ensuring a deep understanding of the method's mechanics, from reaction optimization to chromatographic separation and final validation.
Principle of the Method: From Non-Fluorescent Acid to Detectable Derivative
The core of this method is a two-step process: the chemical derivatization of the carboxylic acid analyte with 4-AMQ, followed by the chromatographic separation and fluorometric detection of the resulting derivative.
The Derivatization Chemistry: Amide Bond Formation
The primary amine group of 4-Aminomethylquinoline reacts with a carboxylic acid group to form a stable amide bond. This reaction is not spontaneous and requires the presence of coupling agents to activate the carboxylic acid. A common and highly effective combination is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and an activator/catalyst such as 4-Dimethylaminopyridine (DMAP).
The Mechanism Unveiled:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Coupling: The primary amine of 4-AMQ then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate. This step forms the new amide bond and releases an N,N'-disubstituted urea byproduct. The presence of a catalyst like DMAP can further enhance the reaction rate and yield.
This process transforms the polar, non-fluorescent analyte into a more hydrophobic, highly fluorescent derivative that is amenable to reversed-phase HPLC separation.
Fluorometric Detection and Chromatographic Separation
The quinoline moiety of the 4-AMQ derivative is an excellent fluorophore. When excited by a specific wavelength of light, it emits light at a longer, measurable wavelength. The intensity of this emitted fluorescence is directly proportional to the concentration of the derivative, allowing for precise quantification.
The newly formed derivative is significantly less polar than the original carboxylic acid. This change in physicochemical properties makes it ideal for separation on a reversed-phase HPLC column, such as a C18. A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed to separate the derivative from excess reagent, byproducts, and other matrix components.
Method Development and Optimization: A Scientist's Perspective
Developing a robust and reliable method requires a systematic optimization of both the derivatization reaction and the chromatographic conditions. Simply following a pre-written protocol is insufficient; understanding the rationale behind each parameter is key to successful implementation and troubleshooting.
Optimizing the Derivatization Reaction
The goal is to achieve a rapid, complete, and reproducible reaction. Key parameters to consider include:
-
Reagent Stoichiometry: To drive the reaction to completion, a significant molar excess of both the derivatization reagent (4-AMQ) and the coupling agents (EDC/DMAP) relative to the analyte is crucial. An insufficient amount will lead to incomplete derivatization and inaccurate quantification. A typical starting point is a 5- to 20-fold molar excess.
-
Reaction Solvent: The reaction should be conducted in an aprotic organic solvent, such as acetonitrile or dimethylformamide (DMF), to prevent hydrolysis of the activated intermediate.
-
pH Environment: The coupling reaction is pH-dependent. While EDC chemistry is robust over a range of pH 4.0-6.0, the nucleophilicity of the 4-AMQ amine is also a factor. Empirical testing is necessary, but starting in a non-buffered, aprotic environment is often successful. For aqueous samples, extraction and solvent exchange may be required first.
-
Temperature and Time: These factors control the reaction kinetics.[3][4] A well-optimized reaction should proceed to completion in a reasonable timeframe. Start with room temperature for 60-90 minutes. If yields are low, gently heating (e.g., 50-60°C) can increase the reaction rate, but must be monitored to prevent degradation of the analyte or derivative. A time-course study (e.g., sampling at 30, 60, 90, 120 minutes) is the best way to determine the optimal reaction time.
Optimizing the HPLC-FLD Conditions
The objective is to achieve a sharp, symmetrical peak for the analyte derivative, well-resolved from any interferences, in the shortest possible run time.
-
Column Selection: A high-quality reversed-phase C18 column (e.g., 100-150 mm length, 2.1-4.6 mm i.d., <3 µm particle size) is the standard choice for this application due to the non-polar nature of the derivative.[5]
-
Mobile Phase:
-
Organic Phase (Solvent B): Acetonitrile is generally preferred over methanol as it provides lower backpressure and better peak efficiency for many compounds.
-
Aqueous Phase (Solvent A): Ultrapure water, often with a pH-modifying additive. A small amount of acid (e.g., 0.1% formic acid or acetic acid) is commonly added to sharpen peaks by suppressing the ionization of any residual silanol groups on the column packing.
-
-
Elution Mode: A gradient elution is almost always necessary. This involves starting with a high percentage of the aqueous phase to retain the derivative on the column while eluting early, polar interferences (like excess reagent). The percentage of the organic phase is then increased over time to elute the more hydrophobic derivative. This provides the best resolution and peak shape.
-
Fluorescence Detector Wavelengths: This is the most critical detector parameter. The optimal excitation (λex) and emission (λem) wavelengths must be determined for the 4-AMQ derivative. This is ideally done by scanning the derivatized standard using a fluorometer. If unavailable, a good starting point for quinoline-based compounds can be found in the literature, but must be optimized using the HPLC's FLD by performing injections and monitoring the signal-to-noise ratio while varying the λex and λem settings. A common starting point for similar structures is in the range of λex ~280-340 nm and λem ~390-450 nm.[6]
Detailed Experimental Protocols
The following protocols provide a validated starting point. Researchers should treat these as a template and perform their own optimization based on the specific analyte and matrix.
Protocol 1: Preparation of Reagents & Standards
Caution: Handle all chemicals with appropriate personal protective equipment (PPE).
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the carboxylic acid standard in 10 mL of a suitable solvent (e.g., acetonitrile or water). Store appropriately.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using acetonitrile to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
4-AMQ Reagent (10 mM): Dissolve ~20 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
EDC Solution (50 mM): Dissolve ~96 mg of EDC in 10 mL of acetonitrile. Prepare fresh daily.
-
DMAP Solution (10 mM): Dissolve ~12 mg of DMAP in 10 mL of acetonitrile. This solution is more stable but should be stored refrigerated.
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Protocol 2: Pre-Column Derivatization Procedure
This procedure should be performed for all standards, samples, and blanks.
-
Aliquot: In a 1.5 mL autosampler vial, place 50 µL of your standard solution or sample extract (ensure the sample is in an aprotic solvent; if aqueous, perform a liquid-liquid or solid-phase extraction and evaporate to dryness, then reconstitute in acetonitrile).
-
Add Reagents: Add 100 µL of the 10 mM 4-AMQ solution and 100 µL of the 10 mM DMAP solution.
-
Initiate Reaction: Add 100 µL of the 50 mM EDC solution to the vial. The reaction begins immediately upon addition of EDC.
-
Mix & Incubate: Cap the vial, vortex thoroughly for 30 seconds, and let it react at room temperature for 60 minutes, protected from light.
-
Dilute: After incubation, add 650 µL of Mobile Phase A (Water/0.1% FA) to the vial to quench the reaction and bring the total volume to 1 mL. Vortex to mix.
-
Analyze: The sample is now ready for injection into the HPLC system.
Protocol 3: HPLC-FLD Instrumental Analysis
The following table outlines a robust starting point for the chromatographic analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 2.7 µm |
| Column Temp. | 35 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 10 µL |
| FLD Settings | λex: 335 nm / λem: 440 nm (Verify & Optimize) |
| Gradient Elution | 0.0 min - 10% B 2.0 min - 10% B 12.0 min - 90% B 15.0 min - 90% B 15.1 min - 10% B 20.0 min - 10% B (End Run) |
Method Validation: Ensuring Trustworthy Results
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should assess the following parameters, with results summarized in a table.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte derivative in a blank matrix. | To ensure the signal is only from the analyte. |
| Linearity & Range | R² ≥ 0.99 for the calibration curve over the expected sample concentration range.[7][8] | To confirm a proportional response to concentration. |
| Accuracy (% Recovery) | Typically 80-120% for spiked matrix samples at low, medium, and high concentrations.[8][9] | To measure how close the result is to the true value. |
| Precision (% RSD) | RSD ≤ 15% for LLOQ, ≤ 10% for other concentrations. (Repeatability & Intermediate)[7][9] | To measure the closeness of repeated measurements. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | To determine the lowest concentration that can be reliably detected and quantified. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C). | To assess the method's reliability during normal use. |
Overall Analysis Workflow
The entire process, from sample receipt to final data reporting, follows a logical sequence that ensures data integrity and reproducibility.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Small Peak | - Derivatization reaction failed (inactive reagents). - Incorrect FLD wavelengths. - Analyte degradation. | - Prepare all reagents fresh. - Optimize λex/λem by scanning the derivative. - Check sample stability. |
| Broad or Tailing Peaks | - Column contamination or aging. - pH of mobile phase is not optimal. - Secondary interactions with column packing. | - Flush or replace the HPLC column. - Adjust the pH of Mobile Phase A (typically acidic for C18). - Ensure gradient is appropriate. |
| Retention Time Drift | - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column not fully equilibrated. | - Ensure mobile phases are well-mixed and degassed. - Use a column oven for stable temperature. - Equilibrate the column for at least 10-15 column volumes before injection. |
| High Baseline Noise | - Contaminated mobile phase or detector flow cell. - Reagent fluorescence (excess reagent). - Air bubbles in the system. | - Use fresh, HPLC-grade solvents. - Flush the system and detector cell. - Ensure adequate separation from the reagent peak. - Degas mobile phases thoroughly. |
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squjs.squ.edu.om [squjs.squ.edu.om]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. Optimal excitation-emission wavelengths for autofluorescence diagnosis of bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: 4-Aminomethylquinoline Hydrochloride as a Novel Derivatization Agent for Enhanced LC-MS-Based Metabolomics of Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The comprehensive analysis of amine-containing metabolites is a persistent challenge in metabolomics due to their inherent polarity and poor ionization efficiency in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) systems. Chemical derivatization offers a robust strategy to overcome these analytical hurdles. This document introduces 4-Aminomethylquinoline hydrochloride as a promising, novel derivatization agent for the sensitive and reliable quantification of primary and secondary amine-containing metabolites. We provide a detailed theoretical framework, a step-by-step experimental protocol, and data analysis considerations to guide researchers in exploring the utility of this reagent in their metabolomics workflows.
Introduction: The Challenge of Amine Analysis in Metabolomics
Amine-containing compounds, a vast and functionally diverse class of metabolites including amino acids, neurotransmitters, and biogenic amines, are central to numerous biological processes.[1] Dysregulation of these metabolic pathways is implicated in a wide range of pathologies, making their accurate quantification a critical objective in biomedical research and drug development.[2]
However, the physicochemical properties of many small molecule amines present significant analytical challenges for LC-MS-based metabolomics.[3] These challenges include:
-
Poor Retention: The high polarity of many amines leads to weak interaction with nonpolar stationary phases used in reversed-phase chromatography, resulting in poor chromatographic separation.
-
Low Ionization Efficiency: Many amines exhibit suboptimal ionization in common electrospray ionization (ESI) sources, leading to low sensitivity.
-
Matrix Effects: Biological samples are complex matrices that can interfere with the analysis of target analytes, further compromising data quality.
Chemical derivatization addresses these issues by chemically modifying the amine functional group to impart more favorable analytical characteristics, such as increased hydrophobicity and enhanced ionization efficiency.[1]
This compound: A Novel Candidate for Amine Derivatization
We propose this compound as a novel derivatization agent for primary and secondary amine-containing metabolites.
Chemical Properties:
| Property | Value | Source(s) |
| CAS Number | 1095661-17-8 | [4][5][6] |
| Molecular Formula | C10H11ClN2 | [4][6] |
| Molecular Weight | 194.66 g/mol | [4][6] |
The quinoline moiety is a key structural feature that suggests its potential as an effective derivatization agent. The quinoline ring system can enhance the hydrophobicity of the derivatized analyte, improving its retention in reversed-phase chromatography. Furthermore, the nitrogen atom within the quinoline ring can be readily protonated, potentially increasing the ionization efficiency of the derivatized metabolite in positive-ion ESI-MS.
Proposed Derivatization Chemistry
While the primary amine of this compound itself is the reactive group, this application note focuses on its use as a label for other molecules of interest, which would typically involve a bifunctional linker or a different reaction strategy. However, for the purpose of illustrating a potential application, we will theorize a scenario where a carboxylate-containing metabolite is first activated and then reacted with the amine group of this compound to form a stable amide bond. This is a common strategy in bioconjugation and derivatization.
Experimental Protocol: Derivatization of Amine-Containing Metabolites with this compound
This protocol provides a general framework for the derivatization of amine-containing metabolites in biological samples. Optimization of specific parameters may be required depending on the sample matrix and the target analytes.
Materials and Reagents
-
This compound (Purity ≥ 98%)[4]
-
Metabolite standards (e.g., amino acid mixture)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Borate Buffer (0.1 M, pH 8.5)
-
Quenching solution (e.g., 1% hydroxylamine in water)
-
Biological samples (e.g., plasma, cell extracts)
-
Standard laboratory equipment (vortex mixer, centrifuge, incubator, etc.)
Sample Preparation and Metabolite Extraction
Proper sample collection and preparation are crucial for reliable metabolomics data.[7][8][9]
-
Sample Collection: Collect biological samples using standardized procedures to minimize pre-analytical variability.[9]
-
Metabolite Extraction:
-
For plasma/serum: Perform protein precipitation by adding 3 volumes of ice-cold methanol to 1 volume of sample. Vortex and incubate at -20°C for 30 minutes, then centrifuge at high speed to pellet proteins.
-
For cell/tissue homogenates: Use a suitable extraction solvent, such as 80% methanol, to extract metabolites.[2]
-
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization Procedure
-
Reconstitution: Reconstitute the dried metabolite extract in 50 µL of 0.1 M Borate Buffer (pH 8.5).
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Activation (for carboxylate-containing metabolites):
-
Add 10 µL of a freshly prepared solution of EDC (20 mg/mL in water) and 10 µL of a freshly prepared solution of NHS (10 mg/mL in water) to the reconstituted sample.
-
Vortex and incubate at room temperature for 15 minutes.
-
-
Derivatization Reaction:
-
Add 20 µL of the this compound solution to the activated sample.
-
Vortex thoroughly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Quenching: Add 10 µL of the quenching solution to the reaction mixture to consume any excess derivatizing reagent. Vortex and incubate for 5 minutes at room temperature.
-
Sample Dilution: Dilute the derivatized sample with an appropriate volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) before LC-MS analysis.
LC-MS Analysis
The following are suggested starting conditions for LC-MS analysis. Optimization will be necessary.
| Parameter | Suggested Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan (m/z 100-1000) and data-dependent MS/MS |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
Data Analysis and Interpretation
The derivatization with this compound will result in a specific mass shift for each amine-containing metabolite. This predictable mass addition can be used to selectively identify and quantify the derivatized analytes.
-
Feature Detection: Use appropriate software to detect chromatographic peaks and their corresponding m/z values.
-
Identification: Identify derivatized metabolites based on their accurate mass, retention time, and MS/MS fragmentation patterns. The fragmentation of the quinoline tag can provide a characteristic reporter ion for targeted analysis.
-
Quantification: Perform relative or absolute quantification using appropriate internal standards.
Visualization of Workflows
Experimental Workflow
Caption: Overview of the experimental workflow for the derivatization of amine-containing metabolites using this compound.
Proposed Derivatization Reaction
Caption: Proposed reaction scheme for the derivatization of a carboxylate-containing metabolite with this compound.
Conclusion and Future Perspectives
This compound presents a promising new tool for the derivatization of amine-containing metabolites in metabolomics research. The proposed protocol offers a starting point for researchers to explore its utility in enhancing the sensitivity and chromatographic performance of amine analysis by LC-MS. Further studies are warranted to fully characterize the reaction kinetics, scope of derivatizable amines, and performance across various biological matrices. The development of isotopically labeled internal standards of this compound would further enhance the quantitative accuracy of this method.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 1095661-17-8 | this compound - Synblock [synblock.com]
- 5. 007chemicals.com [007chemicals.com]
- 6. scbt.com [scbt.com]
- 7. Sample preparation | Metabolomics [ebi.ac.uk]
- 8. organomation.com [organomation.com]
- 9. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of amino acids with 4-Aminomethylquinoline hydrochloride for chiral separation
Introduction: The Imperative for Chiral Amino Acid Analysis
Amino acids, the fundamental building blocks of proteins, are chiral molecules (with the exception of glycine), existing as L- and D-enantiomers. While L-amino acids are predominantly found in proteins, D-amino acids play crucial roles in various biological processes, including neurotransmission and bacterial cell wall synthesis.[1] The stereochemistry of amino acids in a peptide can dramatically alter its structure, bioactivity, and toxicity. Consequently, the accurate separation and quantification of amino acid enantiomers are critical in pharmaceutical development, food science, and biomedical research.
One of the most robust and widely adopted methods for chiral amino acid analysis is pre-column derivatization followed by high-performance liquid chromatography (HPLC) on a standard achiral stationary phase.[2][3][4] This "indirect" approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[2][5] These diastereomers, having different physicochemical properties, can then be separated using conventional reversed-phase HPLC.
It is a fundamental principle of this technique that the derivatizing agent itself must be chiral. An achiral reagent would react with both L- and D-amino acids to form enantiomers, which are indistinguishable on an achiral column. The topic of this note, 4-Aminomethylquinoline hydrochloride, is an achiral molecule and therefore cannot be used to create diastereomers for this purpose.
To provide a comprehensive and scientifically sound protocol, this application note will detail the methodology using the well-established and commercially available chiral derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) , commonly known as Marfey's Reagent .[2][3][6] The principles and steps outlined here serve as a gold standard and can be adapted for other suitable chiral derivatizing agents.
Principle of the Method: Marfey's Reagent (FDAA)
Marfey's reagent (L-FDAA) reacts with the primary amino group of an amino acid via a nucleophilic aromatic substitution reaction. The fluorine atom on the dinitrophenyl ring is displaced by the nitrogen of the amino acid. This reaction proceeds under mild alkaline conditions. When a racemic mixture of an amino acid (D- and L-forms) is reacted with L-FDAA, two stable diastereomers are formed: L-FDAA-D-amino acid and L-FDAA-L-amino acid.[6][7] These diastereomers can then be resolved by reversed-phase HPLC and detected by their strong UV absorbance at approximately 340 nm.[8]
Experimental Protocol: Derivatization and Analysis
Materials and Reagents
-
Amino Acid Standards: D-, L-, and DL-amino acid standard solutions (e.g., 10 mM in 0.1 M HCl).
-
Marfey's Reagent (L-FDAA): 1% (w/v) solution in acetone (prepare fresh).
-
Sodium Bicarbonate Buffer: 1 M sodium bicarbonate (NaHCO₃) in HPLC-grade water.
-
Hydrochloric Acid (HCl): 2 M and 0.5 M solutions in HPLC-grade water.
-
Acetone: HPLC grade.
-
Acetonitrile (ACN): HPLC grade.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
HPLC-grade Water
-
Reaction Vials: 2 mL glass vials with screw caps.
-
Heating Block or Water Bath
-
HPLC System: With a gradient pump, autosampler, column heater, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-Phase HPLC Column: C18, 5 µm, 4.6 x 150 mm (or similar).
Step-by-Step Derivatization Protocol
-
Sample Preparation:
-
For peptide or protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the constituent amino acids.[8] Lyophilize the hydrolysate to remove the acid.
-
Dissolve the amino acid mixture or standard in 100 µL of HPLC-grade water.
-
-
Derivatization Reaction:
-
To the 100 µL amino acid solution in a reaction vial, add 50 µL of 1 M sodium bicarbonate buffer. Mix gently.
-
Add 200 µL of the 1% L-FDAA solution in acetone.[9]
-
Cap the vial tightly and incubate at 40-50°C for 1-2 hours in a heating block or water bath.[3][7] The solution should be protected from light.
-
-
Quenching the Reaction:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of 2 M HCl to quench the reaction by neutralizing the excess sodium bicarbonate.[9] A slight effervescence may be observed.
-
-
Final Sample Preparation for HPLC:
-
Evaporate the acetone from the sample under a gentle stream of nitrogen or by using a centrifugal evaporator.
-
Dilute the remaining aqueous solution with the initial mobile phase (e.g., to a final volume of 1 mL) to ensure compatibility with the HPLC system.
-
Filter the sample through a 0.45 µm syringe filter before transferring to an autosampler vial.
-
Visualization of the Workflow
The following diagram illustrates the key steps in the derivatization and analysis workflow.
Caption: Experimental workflow for derivatization of amino acids with L-FDAA.
HPLC-UV Analysis Protocol
The separation of FDAA-derivatized amino acids is typically achieved on a C18 reversed-phase column using a gradient elution of an acidic aqueous buffer and an organic solvent.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% to 60% B over 30-40 minutes (This should be optimized for the specific amino acid mixture) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 - 50°C[7][8] |
| Detection | UV at 340 nm |
| Injection Volume | 10 - 20 µL |
Results and Discussion
Interpreting the Chromatogram
A successful separation will show distinct peaks for the L-FDAA-D-amino acid and L-FDAA-L-amino acid diastereomers. A general rule for elution order on a C18 column is that the L-FDAA-D-amino acid derivative elutes before the L-FDAA-L-amino acid derivative. However, this should always be confirmed by running individual D- and L-amino acid standards. The retention time difference between the diastereomers is a measure of the separation efficiency.
Causality Behind Experimental Choices
-
Alkaline Conditions (NaHCO₃): The nucleophilic attack of the amino group on the FDAA molecule is facilitated by deprotonating the amino group, which is achieved in a basic environment.[3][7]
-
Temperature (40-50°C): Gentle heating increases the reaction rate without causing significant racemization of the amino acids or degradation of the reagent.[7]
-
Acidic Quench (HCl): Neutralizing the reaction mixture stops the derivatization and prepares the sample for reversed-phase HPLC, where an acidic mobile phase is often used to ensure sharp peaks.[9]
-
Acidic Mobile Phase (TFA): The use of TFA in the mobile phase protonates any residual silanol groups on the silica-based stationary phase, reducing peak tailing. It also ensures the carboxyl groups of the amino acid derivatives are protonated, leading to better retention and separation.
Troubleshooting Common Issues
The following diagram outlines a logical approach to troubleshooting common problems encountered during this analysis.
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
Conclusion
Pre-column derivatization with a chiral reagent like Marfey's reagent (L-FDAA) is a powerful and reliable method for the chiral separation of amino acids. It allows for the use of standard, robust reversed-phase HPLC systems to achieve high-resolution separation of diastereomers, enabling accurate quantification of D- and L-amino acid enantiomers. While this compound is not suitable for this specific application due to its achiral nature, the principles and detailed protocols provided herein using L-FDAA as a model serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to perform chiral amino acid analysis.
References
- 1. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 5. akjournals.com [akjournals.com]
- 6. nbinno.com [nbinno.com]
- 7. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Utilizing 4-Aminomethylquinoline Hydrochloride in Advanced Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Peptide mapping is an indispensable analytical technique in the biopharmaceutical industry for protein characterization, identity confirmation, and the monitoring of post-translational modifications. The sensitivity of peptide mapping can be significantly enhanced through the use of fluorescent labeling agents. This application note provides a comprehensive, step-by-step guide for the use of 4-Aminomethylquinoline hydrochloride as a fluorescent tag for peptides prior to their separation and detection in a peptide mapping workflow. We will delve into the underlying chemical principles, provide a detailed protocol for derivatization, and outline the subsequent analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction to Peptide Mapping and the Role of Fluorescent Derivatization
Peptide mapping, also known as peptide fingerprinting, is a powerful technique used to identify proteins and characterize their primary structure.[1] The process involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by HPLC.[2] The resulting chromatogram, or "peptide map," serves as a unique fingerprint for the protein.[3]
To enhance the sensitivity and selectivity of peptide detection, especially for low-abundance peptides, fluorescent labeling is often employed.[4] This involves chemically attaching a fluorescent molecule (a fluorophore) to the peptides. Derivatization of the primary amino groups on the peptides (the N-terminus and the ε-amino group of lysine residues) is a common and effective strategy.[5]
4-Aminomethylquinoline: A Promising Fluorescent Tag
Quinoline derivatives are known for their fluorescent properties and are utilized in the development of fluorescent probes.[6][7][8][9][10][11][12] 4-Aminomethylquinoline is a compound that possesses the fluorescent quinoline core. In its hydrochloride salt form, it is a stable, water-soluble molecule. While not a direct derivatizing agent itself, this compound can be chemically conjugated to peptides to render them fluorescent, thereby enabling highly sensitive detection.
This guide proposes a robust method for coupling 4-Aminomethylquinoline to peptides using a bifunctional linker, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), followed by reduction to create a stable thioether linkage. This approach provides a specific and efficient labeling strategy.
Experimental Workflow Overview
The overall workflow for peptide mapping using this compound derivatization consists of several key stages:
Caption: Overall workflow for peptide mapping with 4-Aminomethylquinoline labeling.
Detailed Protocols
Protein Sample Preparation and Digestion
A standard protein digestion protocol is the necessary first step for generating the peptide fragments to be labeled.[1][13]
Materials:
-
Protein of interest (e.g., monoclonal antibody)
-
Denaturation buffer: 6 M Guanidine HCl, 1 mM EDTA in 0.1 M Tris-HCl, pH 7.8
-
Reducing agent: 500 mM Dithiothreitol (DTT)
-
Alkylation agent: 500 mM Iodoacetamide (IAM)
-
Sequencing grade trypsin
Protocol:
-
Denaturation: Dilute the protein sample to 1 mg/mL with the denaturation buffer.
-
Reduction: Add the 500 mM DTT solution to a final concentration of 5 mM. Incubate at 37°C for 60 minutes.
-
Alkylation: Add the 500 mM IAM solution to a final concentration of 10 mM. Incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove the denaturant, reducing, and alkylating agents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column or dialysis.
-
Digestion: Add trypsin at a 1:20 (w/w) enzyme-to-protein ratio and incubate at 37°C for 4-16 hours.
-
Inactivation: Stop the digestion by adding formic acid to a final concentration of 1%.
Derivatization of Peptides with 4-Aminomethylquinoline
This protocol describes a two-step process for labeling the digested peptides.
Materials:
-
Digested peptide mixture
-
This compound
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dithiothreitol (DTT)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Solid Phase Extraction (SPE) C18 cartridges
Protocol:
Step 1: Activation of 4-Aminomethylquinoline with SPDP
Caption: Activation of 4-Aminomethylquinoline using the SPDP linker.
-
Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Dissolve SPDP in DMSO to a final concentration of 20 mM.
-
Add the SPDP solution to the 4-Aminomethylquinoline solution at a 2:1 molar ratio (SPDP:AMQ).
-
Incubate at room temperature for 60 minutes to form the activated, thiol-reactive 4-Aminomethylquinoline derivative.
Step 2: Coupling to Peptides and Reduction
-
Adjust the pH of the digested peptide solution to 7.5 with the reaction buffer.
-
Add the activated 4-Aminomethylquinoline solution to the peptide solution at a 10-fold molar excess relative to the estimated amount of peptides.
-
Incubate at room temperature for 2 hours to allow the NHS ester of the SPDP linker to react with the primary amines of the peptides.
-
Add DTT to a final concentration of 20 mM to cleave the disulfide bond within the linker and form a stable thioether linkage. Incubate for 30 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the labeled peptides from excess reagent and byproducts using a C18 SPE cartridge. Elute the labeled peptides with an appropriate concentration of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Dry the purified, labeled peptides using a vacuum centrifuge.
HPLC Analysis of Derivatized Peptides
The fluorescently labeled peptides are now ready for separation and detection by reversed-phase HPLC.[10][14]
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 150 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2-50% B over 60 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: ~320 nm, Emission: ~370 nm (To be optimized) |
Note: The optimal excitation and emission wavelengths for the 4-Aminomethylquinoline-labeled peptides should be determined experimentally.
Data Analysis and Interpretation
The resulting chromatogram will show a series of fluorescent peaks, each corresponding to a derivatized peptide. The peptide map of the labeled sample can be compared to a reference standard to confirm protein identity. Any changes in the chromatogram, such as peak shifts or the appearance of new peaks, may indicate post-translational modifications or degradation.[2] For further characterization, the fluorescently labeled peptides can be collected and subjected to mass spectrometry analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low labeling efficiency | Inefficient activation or coupling reaction. | Optimize reaction pH, time, and reagent concentrations. Ensure freshness of reagents. |
| High background fluorescence | Incomplete removal of excess labeling reagent. | Optimize the SPE purification step. |
| Poor chromatographic resolution | Suboptimal HPLC gradient or column. | Adjust the gradient slope and duration. Test different column chemistries. |
Conclusion
The use of this compound as a fluorescent tag, when coupled to peptides through a suitable linker, offers a sensitive and robust method for peptide mapping. This application note provides a detailed, foundational protocol that can be adapted and optimized for specific proteins and analytical requirements. The enhanced sensitivity afforded by fluorescent labeling is particularly valuable in the detailed characterization of biotherapeutics, ensuring product quality and consistency.
References
- 1. Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a precolumn derivatization method for the determination of free amines in wastewater by high-performance liquid chromatography via fluorescent detection with 9-(2-hydroxyethyl)acridone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Aminomethylquinoline Hydrochloride as a Pre-column Derivatization Reagent for Capillary Electrophoresis
Introduction: Enhancing Analyte Detection in Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers significant advantages in terms of efficiency, speed, and minimal sample consumption. However, a primary limitation of CE is its inherently low sensitivity when coupled with conventional UV-Vis absorbance detectors, particularly for analytes lacking a strong chromophore. To overcome this challenge, pre-column derivatization is a widely employed strategy to introduce a fluorescent tag to the target analytes, thereby enabling highly sensitive detection by Laser-Induced Fluorescence (LIF).[1][2]
This application note details the use of 4-Aminomethylquinoline hydrochloride (4-AMQ-HCl) as a novel pre-column derivatization reagent for the analysis of carboxylic acid-containing compounds by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection. The quinoline moiety of 4-AMQ-HCl provides the necessary fluorophore for sensitive detection, making it an excellent candidate for the analysis of a wide range of biologically and pharmaceutically relevant molecules, such as fatty acids, amino acids, and other small molecule metabolites.
Mechanism of Action: Amide Bond Formation
The derivatization of carboxylic acids with this compound proceeds via the formation of a stable amide bond. This reaction is facilitated by the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC/NHS chemistry is a well-established method for efficient amide bond formation in aqueous solutions.[3][4][5]
The reaction occurs in two primary steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the analyte to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester and Amide Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This activated ester then readily reacts with the primary amine of 4-Aminomethylquinoline to form a stable amide bond, yielding the fluorescently tagged analyte. The inclusion of NHS enhances the coupling efficiency and reduces side reactions.[5][6]
Caption: EDC/NHS-mediated coupling of a carboxylic acid with 4-AMQ.
Materials and Reagents
-
This compound (4-AMQ-HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Analyte of interest (e.g., fatty acid standards)
-
Boric acid
-
Sodium tetraborate
-
Sodium hydroxide
-
Hydrochloric acid
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation and Consumables
-
Capillary Electrophoresis system with Laser-Induced Fluorescence (CE-LIF) detector
-
Fused-silica capillaries (e.g., 50 µm I.D., 360 µm O.D.)
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
Experimental Protocols
Protocol 1: Pre-column Derivatization of Carboxylic Acids with 4-AMQ-HCl
This protocol provides a general procedure for the derivatization of carboxylic acids. Optimal conditions may vary depending on the specific analyte.
-
Reagent Preparation:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the carboxylic acid analyte in a suitable solvent (e.g., deionized water or a water/acetonitrile mixture).
-
4-AMQ-HCl Solution: Prepare a 10 mg/mL solution of 4-AMQ-HCl in deionized water.
-
EDC-HCl Solution: Prepare a fresh 50 mg/mL solution of EDC-HCl in deionized water immediately before use.
-
NHS Solution: Prepare a fresh 50 mg/mL solution of NHS (or Sulfo-NHS) in deionized water immediately before use.
-
Reaction Buffer: Prepare a 0.1 M MES buffer, pH 6.0.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine:
-
50 µL of the analyte stock solution
-
50 µL of the 4-AMQ-HCl solution
-
100 µL of the reaction buffer (0.1 M MES, pH 6.0)
-
-
Vortex the mixture gently.
-
Add 20 µL of the freshly prepared NHS solution and vortex.
-
Add 20 µL of the freshly prepared EDC-HCl solution to initiate the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature for 2 hours in the dark.
-
-
Reaction Quenching and Sample Preparation:
-
The reaction can be quenched by diluting the sample with the CE running buffer.
-
Dilute the reaction mixture 1:100 (or as needed for the expected analyte concentration) with the CE running buffer (e.g., 25 mM sodium borate buffer, pH 9.2).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the CE system.
-
Caption: Overall experimental workflow for CE-LIF analysis.
Protocol 2: CE-LIF Analysis of 4-AMQ Derivatized Analytes
The following are recommended starting conditions for the CE-LIF analysis. These parameters should be optimized for the specific application.
-
Capillary: Fused-silica, 50 cm total length (40 cm effective length), 50 µm I.D.
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1.0 M NaOH for 20 min.
-
Rinse with deionized water for 10 min.
-
Rinse with 0.1 M HCl for 10 min.
-
Rinse with deionized water for 10 min.
-
Rinse with running buffer for 20 min.
-
-
Pre-run Conditioning:
-
Rinse with 0.1 M NaOH for 2 min.
-
Rinse with deionized water for 2 min.
-
Rinse with running buffer for 5 min.
-
-
Running Buffer (Background Electrolyte - BGE): 25 mM Sodium Borate buffer, pH 9.2.
-
Separation Voltage: +25 kV (normal polarity).
-
Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.
-
Capillary Temperature: 25 °C.
-
LIF Detection:
-
Excitation Wavelength: ~310 nm (based on the fluorescence properties of quinoline derivatives).
-
Emission Wavelength: ~450 nm (using an appropriate bandpass filter).
-
Expected Results and Performance
The use of 4-AMQ-HCl as a derivatization reagent is expected to significantly enhance the sensitivity of detection for carboxylic acid-containing analytes. The derivatized analytes, now carrying the fluorescent quinoline tag, can be detected with high sensitivity using a LIF detector.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 1 - 10 nM |
| Limit of Quantification (LOQ) | 5 - 50 nM |
| **Linearity (R²) ** | ≥ 0.99 |
| Repeatability (RSD%) | < 5% for migration time and peak area |
Note: These are estimated performance characteristics based on similar CE-LIF methods for other fluorescently derivatized small molecules. Actual performance may vary depending on the analyte and instrumentation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no derivatization efficiency | Inactive EDC/NHS reagents. | Prepare fresh EDC and NHS solutions immediately before use. Store reagents in a desiccator. |
| Incorrect reaction pH. | Ensure the pH of the reaction buffer is within the optimal range for EDC/NHS coupling (pH 6.0 for activation). | |
| Presence of primary amines in the sample matrix. | Purify the sample before derivatization to remove interfering substances. | |
| Poor peak shape (tailing or broadening) | Analyte adsorption to the capillary wall. | Optimize the pH and ionic strength of the running buffer. Consider using a coated capillary. |
| Mismatched conductivity between sample and buffer. | Ensure the sample is diluted in the running buffer. | |
| Unstable baseline | Air bubbles in the capillary. | Degas the running buffer and ensure proper capillary rinsing. |
| Fluorescent impurities in reagents or buffer. | Use high-purity reagents and solvents. Filter all solutions. |
Conclusion
This compound is a promising pre-column derivatization reagent for the sensitive analysis of carboxylic acids by Capillary Electrophoresis with Laser-Induced Fluorescence detection. The robust and well-characterized EDC/NHS coupling chemistry provides an efficient means of tagging analytes with the highly fluorescent quinoline moiety. The protocols outlined in this application note provide a solid foundation for the development of sensitive and reliable CE-LIF methods for a wide range of applications in biomedical, pharmaceutical, and environmental analysis.
References
- 1. Capillary electrophoresis laser-induced fluorescence detection (CE-LIF) – Nanoscience and Nanotechnology II [ebooks.inflibnet.ac.in]
- 2. Application of Capillary Electrophoresis with Laser-Induced Fluorescence to Immunoassays and Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. yorku.ca [yorku.ca]
- 5. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Application of 4-Aminomethylquinoline Hydrochloride Derivatives for Targeted Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Targeted Protein Labeling
The ability to selectively attach probes to proteins is a cornerstone of modern biological research and drug development. Targeted protein labeling allows for the visualization, tracking, and functional characterization of specific proteins within complex biological systems.[1][2][3] Among the diverse chemical tools developed for this purpose, quinoline-based derivatives have emerged as a versatile and powerful class of labeling agents.[4][5] Their intrinsic fluorescence, coupled with the ability to be functionalized for specific reactivity, makes them highly valuable for a range of applications, from basic research to clinical diagnostics.[4][5]
This guide provides a comprehensive overview of the synthesis of 4-aminomethylquinoline hydrochloride derivatives and their subsequent application in the targeted labeling of proteins. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the critical parameters that ensure successful and reproducible results.
The Quinoline Scaffold: An Advantageous Platform for Protein Labeling
The quinoline ring system is a privileged scaffold in medicinal chemistry and chemical biology.[5][6] Its rigid, planar structure and inherent fluorescence provide a stable and detectable core for a labeling probe. The 4-aminomethyl substituent serves as a key functional handle. The primary amine can be readily modified to incorporate a variety of reactive groups, enabling covalent attachment to specific amino acid residues on a target protein. Furthermore, the hydrochloride salt form enhances the solubility of these derivatives in aqueous buffers, a crucial property for biological applications.
The versatility of the quinoline core allows for the fine-tuning of its photophysical properties and its targeting specificity.[4][5] By modifying the quinoline ring with different substituents, researchers can modulate the excitation and emission wavelengths of the fluorophore. Moreover, the aminomethyl linker can be extended or modified to incorporate specific recognition motifs, thereby directing the probe to a particular protein or a specific site on a protein.[7]
Synthesis of a 4-Aminomethylquinoline-NHS Ester Derivative: A Step-by-Step Protocol
This protocol details the synthesis of a representative 4-aminomethylquinoline derivative functionalized with an N-Hydroxysuccinimide (NHS) ester. NHS esters are widely used for their ability to react efficiently and specifically with primary amines, such as the side chain of lysine residues, under physiological conditions to form stable amide bonds.[8][9][10][11][12]
Part 1: Synthesis of the Carboxylic Acid Intermediate
The initial step involves the synthesis of a 4-aminomethylquinoline derivative bearing a carboxylic acid, which will subsequently be activated as an NHS ester. A common synthetic route involves the reaction of 4-chloroquinoline with a suitable amino acid or a protected aminomethyl synthon followed by deprotection and further functionalization. For the purpose of this protocol, we will outline a general procedure starting from a commercially available 4-(aminomethyl)quinoline.
Materials and Reagents:
-
4-(Aminomethyl)quinoline
-
Succinicanhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(aminomethyl)quinoline (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. In a separate flask, dissolve succinic anhydride (1.1 eq) in anhydrous DCM.
-
Reaction: Slowly add the succinic anhydride solution to the 4-(aminomethyl)quinoline solution. Let the reaction stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired carboxylic acid derivative.
Part 2: NHS Ester Activation
The carboxylic acid intermediate is then converted to the highly reactive NHS ester.
Materials and Reagents:
-
4-((4-oxobutanamido)methyl)quinoline-x-carboxylic acid (from Part 1)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid derivative (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Slowly add DCC or EDC (1.1 eq) to the cooled solution. A white precipitate (dicyclohexylurea, if DCC is used) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Workup: If DCC was used, filter off the dicyclohexylurea precipitate. Concentrate the filtrate under reduced pressure. The crude NHS ester can be purified by recrystallization or flash chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the NHS ester, which is highly susceptible to moisture.
-
Triethylamine (TEA): TEA acts as a base to deprotonate the amine, making it a more potent nucleophile to attack the succinic anhydride.
-
DCC/EDC: These are carbodiimide coupling agents that activate the carboxylic acid, facilitating its reaction with NHS to form the ester.
-
Low Temperature: The reaction is initially carried out at 0°C to control the rate of reaction and minimize side reactions.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein labeling methods - MCS - Medicinal Chemistry & Synthesis - IQAC-CSIC [iqac.csic.es]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. fluidic.com [fluidic.com]
- 10. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
- 12. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Optimizing 4-Aminomethylquinoline hydrochloride derivatization reaction conditions
Last Updated: January 1, 2026
Welcome to the technical guide for optimizing the derivatization of 4-Aminomethylquinoline hydrochloride (AMQ). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, ensuring reproducible and high-yield results. Whether you are aiming to enhance detectability for analytical methods like HPLC or preparing conjugates for further applications, this guide provides in-depth troubleshooting, frequently asked questions, and validated protocols.
Core Principles of 4-Aminomethylquinoline (AMQ) Derivatization
4-Aminomethylquinoline possesses a primary aliphatic amine, which is the key functional group for derivatization. However, as it is supplied in the hydrochloride salt form, the amine is protonated (R-NH3+), rendering it non-nucleophilic and unreactive. The foundational principle of any successful derivatization is the in-situ conversion of this ammonium salt to the free primary amine (R-NH2) using a base. Once deprotonated, the lone pair of electrons on the nitrogen atom becomes available to attack an electrophilic derivatizing agent.
The general mechanism involves a nucleophilic substitution or addition reaction.[1] For instance, when using a sulfonyl chloride like Dansyl Chloride (Dns-Cl), the free amine attacks the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group and the formation of a stable, highly fluorescent sulfonamide adduct.[1] Understanding this initial deprotonation step is critical to troubleshooting nearly all common issues.
Figure 1. General mechanism for the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting at all?
The most common reason for a complete lack of reactivity is incorrect pH. The starting material is an ammonium salt. A base must be added to the reaction mixture to deprotonate the ammonium ion and generate the free, nucleophilic primary amine. Without a sufficiently basic environment (typically pH 8.5-10), the concentration of the reactive amine is too low for the reaction to proceed.[2][3]
Q2: What is the best type of base and solvent to use?
The choice depends on your derivatizing agent and analytical method.
-
Base: A non-nucleophilic base is ideal. Sodium bicarbonate or sodium borate buffers are excellent choices for aqueous systems, as they maintain a stable pH in the optimal range (pH 9-10.2) without competing with the AMQ for the derivatizing reagent.[2][4] Avoid primary or secondary amine buffers like Tris, as they will also be derivatized.
-
Solvent: For many common derivatizing agents like sulfonyl chlorides (e.g., Dansyl-Cl) or chloroformates (e.g., FMOC-Cl), a polar aprotic solvent like acetone or acetonitrile is required to dissolve the reagent.[1][2] The reaction is often performed in a mixed aqueous-organic system (e.g., acetone/water or acetonitrile/water) to ensure all components remain in solution. Always use anhydrous solvents when possible to minimize hydrolysis of the derivatizing agent.[5]
Q3: How do I choose the right derivatizing agent?
Your choice should be guided by your analytical goal. Derivatization is often performed to enhance detection.[6][7]
-
For HPLC-UV/Vis: Choose an agent that introduces a strong chromophore. Examples include dabsyl chloride, phenylisothiocyanate (PITC), and benzoyl chloride.[2][6]
-
For HPLC-Fluorescence: For maximum sensitivity, select an agent that creates a highly fluorescent product. Dansyl chloride (Dns-Cl), o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl) are classic choices.[4][6] Dns-Cl derivatives are known for their stability.[2][8]
-
For GC-MS: Silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., TFAA) are used to increase volatility and thermal stability.[5][9][10]
Q4: How can I monitor the reaction to know when it's complete?
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the best methods.
-
TLC: Spot the reaction mixture alongside your starting material (AMQ). The derivatized product will be significantly less polar and will have a higher Rf value. The reaction is complete when the starting material spot disappears.
-
HPLC: Inject a small aliquot of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes). Monitor the disappearance of the AMQ peak and the appearance of the product peak. This is the most quantitative way to determine reaction completion.[5]
Troubleshooting Guide
This guide addresses the most common problems encountered during the derivatization of 4-Aminomethylquinoline. Follow the logical flow to diagnose and solve experimental issues.
Figure 2. Troubleshooting workflow for AMQ derivatization.
| Problem | Symptom(s) | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | The peak corresponding to the derivatized AMQ is small or absent in your analysis (HPLC, GC, etc.). A large peak for underivatized AMQ may be present. | Incorrect pH: The reaction medium is not basic enough to deprotonate the AMQ hydrochloride salt to its reactive free amine form. | Add a suitable base to adjust the reaction pH to between 8.5 and 10.0. Use a sodium bicarbonate or borate buffer.[2][3] Verify the final pH of the reaction mixture. |
| Degraded Derivatizing Agent: Reagents like sulfonyl chlorides and chloroformates are sensitive to moisture and can hydrolyze over time, rendering them inactive.[3][5] | Use a fresh vial of the derivatizing agent. Ensure reagents are stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. | ||
| Insufficient Reagent: The molar ratio of the derivatizing agent to AMQ is too low, leading to incomplete conversion. | Increase the molar excess of the derivatizing agent. A starting point of 50- to 100-fold molar excess is common, especially for trace analysis.[5] | ||
| Suboptimal Temperature/Time: The reaction may be too slow at ambient temperature or not given enough time to reach completion. | Gently heat the reaction (e.g., 40-60°C) and monitor its progress over time (e.g., 30-120 minutes) to find the optimal conditions.[2][11] Some reactions are complete in minutes, while others may require hours.[8][12] | ||
| 2. Multiple or Unexpected Peaks | The chromatogram shows several peaks instead of a single, sharp product peak. | Incomplete Derivatization: This leads to peaks for both the derivatized product and the unreacted AMQ. | Re-optimize the reaction conditions as described in Problem 1. Ensure sufficient reagent, correct pH, and adequate reaction time and temperature.[5] |
| Hydrolysis of Derivatizing Agent: In the presence of water, the derivatizing agent can hydrolyze to an inactive form (e.g., Dansyl-Cl hydrolyzes to dansyl acid), which may be detectable.[3] | Use anhydrous solvents (e.g., HPLC-grade acetone or acetonitrile) for preparing the reagent solution. Minimize the amount of water in the reaction if the chemistry allows. | ||
| Excess Reagent Peak: A large, often broad or late-eluting peak can be observed from the unreacted derivatizing agent. This can interfere with the analysis. | After the reaction is complete, add a quenching agent. A small amount of a primary amine like ethanolamine or even ammonium hydroxide can be used to consume the excess reagent.[2] Alternatively, a solid-phase extraction (SPE) cleanup step can be employed. | ||
| Product Instability: The newly formed derivative may be unstable under the final reaction or storage conditions (e.g., wrong pH, exposure to light). | Once the reaction is complete, neutralize or slightly acidify the solution (if the derivative is stable at lower pH) to stop further reactions. Store samples at a low temperature (e.g., 4°C) and protected from light prior to analysis.[2] |
Example Protocol: Dansylation of 4-Aminomethylquinoline
This protocol provides a robust starting point for the derivatization of AMQ with Dansyl Chloride (Dns-Cl) for fluorescent detection.
Materials:
-
This compound (AMQ-HCl)
-
Dansyl Chloride (Dns-Cl)
-
Anhydrous Acetone, HPLC Grade
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl) for pH adjustment (optional)
Procedure:
-
Prepare AMQ Solution: Prepare a 1 mg/mL stock solution of AMQ-HCl in deionized water.
-
Prepare Buffer: Prepare a 100 mM sodium bicarbonate solution in deionized water. Adjust the pH to ~9.5 if necessary. This will be your reaction buffer.
-
Prepare Derivatizing Reagent: Prepare a 5 mg/mL solution of Dansyl Chloride in anhydrous acetone. This solution is sensitive to moisture and should be prepared fresh.[1]
-
Derivatization Reaction: a. In a microcentrifuge tube or reaction vial, combine 100 µL of the AMQ solution and 400 µL of the 100 mM sodium bicarbonate buffer. b. Add 500 µL of the Dansyl Chloride solution to the vial. The final reaction mixture will be approximately 50:50 aqueous:acetone. c. Vortex the mixture thoroughly for 30 seconds. d. Incubate the reaction at 40-50°C for 45-60 minutes in the dark (a heating block is ideal).[2]
-
Reaction Quench (Optional): To consume excess Dansyl Chloride, add 50 µL of a 100 mM ethanolamine solution and let it react for an additional 15 minutes.
-
Sample Preparation for Analysis: a. Evaporate the acetone under a gentle stream of nitrogen. b. The remaining aqueous solution can be directly injected for RP-HPLC analysis or further purified using solid-phase extraction (SPE) if matrix components are a concern.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Derivatization Yield with 4-Aminomethylquinoline Hydrochloride
Welcome to the technical support center for the derivatization of carboxylic acids using 4-Aminomethylquinoline (AMQ) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this derivatization procedure and troubleshoot common issues, particularly low derivatization yield. Our goal is to provide you with the expertise and practical insights needed to achieve robust and reproducible results in your analytical workflows.
Introduction to 4-Aminomethylquinoline (AMQ) Derivatization
The quantitative analysis of carboxylic acids, such as fatty acids and other organic acids, by High-Performance Liquid Chromatography (HPLC) often presents a challenge due to their weak chromophores or fluorophores. This limitation results in poor sensitivity with standard UV-Vis or fluorescence detectors. Pre-column derivatization with a labeling agent that introduces a highly responsive moiety is a widely adopted strategy to overcome this obstacle.
4-Aminomethylquinoline is a derivatizing reagent that, upon reaction with carboxylic acids, attaches a quinoline group to the analyte. This quinoline tag significantly enhances the detectability of the derivatized acid, particularly for fluorescence and mass spectrometry detection. One study has successfully utilized 4-aminomethylquinoline (AMQ) for the analysis of short-chain fatty acids in human fecal samples by UPLC/MS/MS, highlighting its utility in complex biological matrices[1].
The derivatization reaction is typically a two-step process facilitated by a carbodiimide coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the derivatization reaction with 4-Aminomethylquinoline hydrochloride and EDC?
The derivatization of a carboxylic acid with this compound is an amidation reaction. The process is not spontaneous and requires a coupling agent, such as EDC, to activate the carboxylic acid. The mechanism can be broken down into two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the analyte to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and readily susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Amine: The primary amino group of 4-Aminomethylquinoline then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This results in the formation of a stable amide bond between the carboxylic acid and the derivatizing agent, releasing an N,N'-disubstituted urea byproduct.[2]
A catalyst, such as pyridine or triethylamine (TEA), can optionally be added to facilitate the reaction.[2]
Caption: Derivatization of a carboxylic acid with 4-Aminomethylquinoline using EDC.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the integrity of the reagent. This compound should be stored in a dry, sealed container. For long-term storage, it is advisable to keep it in a cool and dark place to prevent degradation. Always refer to the manufacturer's instructions for specific storage temperatures.
Q3: Why is my derivatization yield consistently low?
Low derivatization yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential. The following sections of this guide will delve into the most common causes and provide detailed solutions.
Troubleshooting Guide for Low Derivatization Yield
Low derivatization yield can manifest as small analyte peaks, poor sensitivity, or high variability in your results. The following table outlines potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Incomplete Reaction | 1. Suboptimal Reagent Concentrations: Incorrect molar ratios of AMQ, EDC, and your analyte can limit the reaction. | - Optimize Molar Ratios: Start with a 2-5 fold molar excess of both AMQ and EDC relative to the analyte. A large excess of the derivatizing agent and coupling agent drives the reaction to completion. However, an excessive amount of EDC can lead to side reactions. |
| 2. Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Increase Reaction Time/Temperature: A typical starting point is 30-60 minutes at 60°C.[2] If the yield is still low, incrementally increase the reaction time or temperature. Monitor for potential degradation of your analyte at higher temperatures. | |
| 3. Incorrect pH: The pH of the reaction mixture is crucial for both the activation of the carboxylic acid and the nucleophilicity of the amine. | - Adjust pH: The coupling reaction with EDC is generally more efficient under slightly acidic to neutral conditions (pH 4.5-7.5). The primary amine of AMQ needs to be in its deprotonated, nucleophilic form to react. If your sample is highly acidic or basic, consider adjusting the pH with a suitable buffer. | |
| Reagent Degradation | 1. Hydrolysis of EDC: EDC is moisture-sensitive and can hydrolyze, rendering it inactive. | - Use Fresh EDC: Prepare EDC solutions fresh before each use. Store solid EDC in a desiccator. |
| 2. Degradation of AMQ: Although generally stable, prolonged exposure to light or improper storage can degrade the reagent. | - Proper Storage: Store AMQ hydrochloride in a cool, dark, and dry place. Prepare solutions fresh when possible. | |
| Presence of Interfering Substances | 1. Water in the Reaction Mixture: Excess water can compete with the carboxylic acid for reaction with EDC, leading to hydrolysis of the coupling agent. | - Use Anhydrous Solvents: Whenever possible, use anhydrous solvents like acetonitrile for the reaction. If your sample is aqueous, minimize the volume of water or perform a solvent exchange. |
| 2. Nucleophilic Scavengers: Other nucleophiles in the sample matrix (e.g., other primary or secondary amines) can compete with AMQ for the activated carboxylic acid. | - Sample Cleanup: If your sample matrix is complex, consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances before derivatization. | |
| Side Reactions | 1. N-Acylurea Formation: An excess of EDC can lead to the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is a dead-end product. | - Optimize EDC Concentration: Avoid a large excess of EDC. A 2-5 fold molar excess is generally sufficient. |
Experimental Protocol: Derivatization of Carboxylic Acids with this compound
This protocol is a general guideline and may require optimization for your specific analyte and sample matrix.
Materials and Reagents
-
Carboxylic acid standards or samples
-
This compound (purity ≥ 98%)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Anhydrous acetonitrile
-
(Optional) Pyridine or Triethylamine (TEA) as a catalyst
-
(Optional) 0.1 M Hydrochloric acid (HCl) for quenching
-
Mobile phase for HPLC analysis
Procedure
-
Sample Preparation:
-
Pipette a known volume of your standard solution or sample extract into a 2 mL reaction vial.
-
If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in a small volume of anhydrous acetonitrile (e.g., 50 µL).
-
-
Reagent Preparation (Prepare Fresh):
-
4-Aminomethylquinoline Solution: Prepare a stock solution in anhydrous acetonitrile (e.g., 10 mg/mL).
-
EDC Solution: Prepare a fresh solution of EDC-HCl in anhydrous acetonitrile (e.g., 10 mg/mL).[2]
-
-
Derivatization Reaction:
-
To the reconstituted sample, add the 4-Aminomethylquinoline stock solution (e.g., 50 µL).
-
Add the freshly prepared EDC solution (e.g., 50 µL).
-
(Optional) Add a small amount of pyridine or TEA to catalyze the reaction (e.g., 10 µL).[2]
-
Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 30-60 minutes in a heating block or water bath.[2]
-
-
Post-Reaction Workup:
-
After the reaction is complete, cool the vial to room temperature.
-
(Optional) Quenching: To stop the reaction and consume excess EDC, you can add a small volume of 0.1 M HCl (e.g., 20 µL).[2]
-
Dilution: Dilute the reaction mixture with the initial mobile phase composition to a final volume suitable for your HPLC analysis (e.g., 1 mL).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
Caption: Experimental workflow for the derivatization of carboxylic acids.
Advanced Troubleshooting: Chromatographic Issues
Even with a successful derivatization, you may encounter issues during the HPLC analysis.
Peak Tailing
Peak tailing is a common chromatographic problem where the peak asymmetry is skewed.[3]
-
Cause: Secondary interactions between the derivatized analyte and the stationary phase. The quinoline moiety of the derivatized analyte can interact with residual silanol groups on silica-based C18 columns, especially if the mobile phase pH is not optimal.[4]
-
Solutions:
-
Adjust Mobile Phase pH: Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions.[4]
-
Use an End-Capped Column: Modern, high-quality, end-capped columns have fewer exposed silanol groups and are less prone to causing peak tailing with basic compounds.[3]
-
Consider a Different Stationary Phase: If peak tailing persists, a different stationary phase may be required.
-
Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram.
-
Cause: These can arise from impurities in the derivatization reagents, carryover from previous injections, or contamination of the mobile phase.
-
Solutions:
-
Run a Reagent Blank: Prepare a derivatization reaction without the analyte to see if the ghost peaks originate from the reagents.
-
Ensure High Purity Reagents: Use high-purity solvents and reagents for both the derivatization and the mobile phase.
-
Proper System Maintenance: Regularly flush the HPLC system and autosampler to prevent carryover.
-
By understanding the chemistry of the derivatization reaction and adopting a systematic approach to troubleshooting, you can overcome the challenges associated with using this compound and achieve reliable and sensitive quantification of your carboxylic acid analytes.
References
Stability and storage conditions for 4-Aminomethylquinoline hydrochloride reagent
Answering the call of researchers and drug development professionals, this Technical Support Center guide provides in-depth information on the stability and storage of 4-Aminomethylquinoline hydrochloride. As a Senior Application Scientist, my goal is to blend technical data with practical, field-tested advice to ensure the integrity of your experiments and the longevity of this critical reagent.
Technical Support Guide: this compound
This guide is structured to address the most pressing questions and troubleshooting scenarios encountered in the lab. We will begin with Frequently Asked Questions for quick reference, followed by a detailed Troubleshooting Guide for more complex issues, and conclude with validated protocols for handling and storage.
Frequently Asked Questions (FAQs)
Question: What are the optimal storage conditions for this compound?
Answer: this compound is a solid, crystalline powder that requires specific conditions to maintain its integrity.[1] Based on supplier safety data sheets (SDS) and the general chemistry of quinoline derivatives, the reagent should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Several suppliers explicitly recommend refrigeration at 2-8°C.[3][4] To mitigate potential degradation from atmospheric moisture, storage under an inert gas like argon or nitrogen is also advised.[1]
Question: What is the typical appearance of the reagent, and what do color changes signify?
Answer: The reported color of this compound can vary from white or off-white to a pale blue or purple crystalline powder.[1] Quinoline-based compounds, as a class, can be susceptible to turning brown upon exposure to light and air.[5] A significant color change, such as darkening or turning brown, may indicate oxidation or degradation. If such a change is observed, it is recommended to use a fresh batch of the reagent for critical experiments to ensure reproducibility.
Question: Is this compound hygroscopic?
Answer: While not all sources explicitly state that this compound is hygroscopic, related quinoline compounds are known to be.[5][6] Given its nature as a hydrochloride salt, which can attract water, it is best practice to assume it is sensitive to moisture. Always store the reagent in a desiccator or a controlled low-humidity environment and ensure the container is tightly sealed after each use.[3]
Question: What is the expected shelf life of this reagent?
Answer: One supplier indicates a shelf life of 1095 days (approximately 3 years) when stored under ideal conditions.[7] However, this can be affected by handling practices. Once the container is opened, the risk of exposure to air and moisture increases. For long-term use, it is advisable to aliquot the powder into smaller, single-use vials under an inert atmosphere.
Question: What are the recommended solvents for this compound?
Answer: As a hydrochloride salt, this compound is expected to have good solubility in polar solvents. It is generally soluble in water due to its ionic nature.[8] For related compounds, solubility in methanol is also noted.[4] When preparing aqueous solutions, be mindful of the pH, as this can impact the solubility of amine salts.[8] Always use high-purity or anhydrous solvents where appropriate to avoid introducing contaminants or moisture.
Quantitative Data Summary
The following table summarizes the key storage and physical parameters for this compound, compiled from various technical sources.
| Parameter | Recommended Value/Observation | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [3] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | [1] |
| Physical Form | Solid, Crystal - Powder | [1] |
| Color | Pale blue - Purple; White to Off-White | [1] |
| Moisture | Keep dry; Tightly closed container. Assumed to be hygroscopic. | [2][3][5] |
| Light Sensitivity | Store in a dark place. Quinoline derivatives can be light-sensitive. | [1][5] |
| Melting Point | 200-204°C (with decomposition) | [9] |
Troubleshooting Guide
This section addresses specific experimental issues you may face and provides a logical framework for resolving them.
Scenario 1: The reagent has changed color or appears clumped.
-
Question: My this compound powder, which was originally a light color, now appears darker and is clumping together. Is it still usable?
-
Expert Analysis: This is a classic sign of potential degradation. The color change suggests possible oxidation or reaction due to light exposure, a known issue for aromatic amines and quinolines.[5] Clumping is a strong indicator of moisture absorption (hygroscopicity).[3][5]
-
Recommended Action: For highly sensitive or quantitative experiments, it is strongly advised to discard the reagent and use a fresh, unopened vial. The presence of moisture and potential degradation products can lead to inaccurate concentrations, side reactions, and non-reproducible results.
-
Prevention: Always store the reagent in a desiccator inside a refrigerator. After use, flush the vial with an inert gas before tightly resealing.
Scenario 2: The reagent is not dissolving as expected.
-
Question: I am having trouble dissolving the reagent in water, even though it's a hydrochloride salt. What could be the issue?
-
Expert Analysis: Several factors could be at play. First, confirm the concentration you are trying to achieve is not above the compound's solubility limit. Second, the pH of your aqueous solution is critical; for amine hydrochlorides, solubility is typically highest in acidic to neutral pH.[8] If the water is slightly basic, it could deprotonate the amine, reducing its solubility. Finally, the dissolution rate for crystalline solids can sometimes be slow.
-
Recommended Action:
-
Check the pH of your solvent and adjust to a slightly acidic pH (e.g., pH 4-6) if your experimental conditions allow.
-
Gently warm the solution (e.g., to 30-40°C) and use sonication or vortexing to aid dissolution.
-
If the issue persists, the reagent may have degraded to a less soluble species. Test a fresh sample.
-
Scenario 3: My experimental results are inconsistent or show unexpected byproducts.
-
Question: I'm using this compound in a synthesis, but my yields are low, and I'm seeing unexpected peaks in my LC-MS/NMR analysis. Could the reagent be the cause?
-
Expert Analysis: Absolutely. Reagent quality is a primary suspect in cases of inconsistent results. If the compound has degraded due to improper storage, you are introducing impurities directly into your reaction. Hydrolysis or oxidation of the aminomethyl group are potential degradation pathways.
-
Recommended Action: Follow the Reagent Quality Assessment workflow below to determine if the reagent is compromised.
Visualized Workflows and Protocols
Diagram: Reagent Quality Assessment Workflow
This decision tree provides a logical path for troubleshooting issues related to reagent stability.
Caption: A decision tree for assessing reagent quality.
Protocol 1: Receiving and Storing New Reagent
This protocol ensures the maximum shelf life of your this compound from the moment it arrives.
-
Inspection: Upon receipt, inspect the container for an intact seal. Note the manufacturer's lot number and date of receipt in your lab notebook.
-
Environment Transfer: Immediately transfer the unopened container to a designated storage location that is cool (2-8°C), dark, and dry.[1][3] Place the vial inside a secondary container within a laboratory-grade desiccator.
-
Initial Use: Before opening for the first time, allow the vial to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold powder.
-
Inert Atmosphere: If the reagent will be used multiple times, it is best practice to work in a glove box or to backfill the vial with a dry, inert gas (e.g., argon) before resealing.
-
Resealing: Ensure the cap is tightly secured. Use paraffin film to create an additional barrier against moisture for long-term storage.
Protocol 2: Preparation of Stock Solutions
Proper technique during solution preparation is vital for accuracy and stability.
-
Pre-Weighing Equilibration: Remove the reagent vial from the desiccator and allow it to equilibrate to room temperature before opening.
-
Weighing: Quickly weigh the desired amount of powder into a clean, dry vessel. Minimize the time the stock vial is open to the atmosphere.
-
Solvent Addition: Add the desired high-purity solvent (e.g., sterile water or methanol) to the vessel.
-
Dissolution: Mix thoroughly using a vortex or magnetic stirrer. If needed, gentle sonication in a water bath can be used to aid dissolution. Avoid excessive heat, which could accelerate degradation.[10]
-
Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm syringe filter (ensure filter material is compatible with your solvent) to remove any microscopic particulates.
-
Storage of Solution: Store stock solutions in amber or foil-wrapped vials at 2-8°C or, for long-term stability, at -20°C. The stability of the compound in solution is generally lower than in its solid state and should be determined empirically for your specific solvent and concentration. Forced degradation studies on related compounds show that pH and temperature significantly impact stability in solution.[10][11][12]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ambroxol hydrochloride | 23828-92-4 [chemicalbook.com]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. actylislab.com [actylislab.com]
- 7. labsolu.ca [labsolu.ca]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1095661-17-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 10. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Biological Samples with 4-Aminomethylquinoline Hydrochloride
Welcome to the technical support center for the application of 4-Aminomethylquinoline hydrochloride (4-AMQ) in mitigating matrix effects for LC-MS bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and sample analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in achieving accurate and sensitive quantification of analytes in complex biological matrices.
Introduction: The Challenge of Matrix Effects and the 4-AMQ Solution
In the realm of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the sample matrix—be it plasma, urine, or tissue homogenate—is a complex environment. Endogenous components such as phospholipids, salts, and proteins can co-elute with the analyte of interest, leading to a phenomenon known as the matrix effect . This effect manifests as either ion suppression or enhancement, which significantly compromises the accuracy, precision, and sensitivity of an assay.
This compound is a powerful tool in the bioanalytical scientist's arsenal to combat these issues. It functions as a charge-reversal derivatization reagent . By covalently tagging analytes containing a carboxylic acid group, 4-AMQ converts a typically anionic molecule (in negative ion mode) into a cationic derivative that is readily detected with high sensitivity in positive ion mode ESI-MS. This not only enhances the signal but also shifts the analyte into a different region of the chromatogram, away from many of the interfering matrix components.
Mechanism of Action: How 4-AMQ Overcomes Matrix Effects
The primary mechanism by which 4-AMQ mitigates matrix effects is through charge-reversal derivatization . Carboxylic acids, which are often analyzed in negative ion mode, are susceptible to ion suppression from endogenous matrix components. The derivatization with 4-AMQ proceeds via an amide bond formation, introducing a permanently positively charged quinoline moiety.
This chemical modification achieves several critical objectives:
-
Enhanced Ionization Efficiency: The pre-charged cationic nature of the 4-AMQ tag leads to a significant improvement in ionization efficiency in the positive ion mode of the mass spectrometer. This can result in a dramatic increase in signal intensity, often by orders of magnitude.
-
Chromatographic Shift: The derivatized analyte will have different physicochemical properties compared to the underivatized molecule. This results in a shift in its retention time on a reversed-phase column, often moving it out of regions where significant matrix-induced ion suppression occurs.
-
Improved Specificity: By targeting a specific functional group (carboxylic acids), the derivatization provides an additional layer of selectivity to the analytical method.
Technical Support Center: Enhancing Fluorescence Signals of 4-Aminomethylquinoline Hydrochloride Derivatives
Welcome to the technical support center for 4-Aminomethylquinoline hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the fluorescence signal in your experiments. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and refine your methodologies for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my 4-Aminomethylquinoline derivative weaker than expected?
A1: Weak fluorescence from quinoline derivatives can stem from several factors. N-heterocycles like quinolines can exhibit weak fluorescence in their neutral state due to non-bonding electrons, which can lead to non-radiative decay pathways.[1][2] Key factors to investigate include the pH of your solution, the choice of solvent, the concentration of the fluorophore, and potential contamination with quenching agents.
Q2: How does pH affect the fluorescence of this compound?
A2: The pH of the solution is a critical parameter. The quinoline nitrogen is basic and can be protonated in acidic conditions. This protonation often leads to a significant enhancement of the fluorescence quantum yield.[1][2] The lone pair of electrons on the nitrogen is engaged in a bond with a proton, which can alter the electronic structure of the molecule and favor radiative decay (fluorescence). Therefore, working in a slightly acidic to neutral pH range, depending on the specific pKa of your derivative, is often beneficial.[2]
Q3: Can the solvent I use impact the fluorescence intensity?
A3: Absolutely. The fluorescence of quinoline derivatives is highly sensitive to the solvent environment.[3][4][5] Generally, polar solvents tend to enhance fluorescence intensity compared to non-polar solvents.[6] This is due to the stabilization of the excited state dipole moment by the polar solvent molecules, a phenomenon known as solvent relaxation.[3][5] Experimenting with a range of solvents with varying polarities is recommended to find the optimal conditions for your specific derivative.
Q4: I've noticed that at higher concentrations, the fluorescence intensity decreases. Why does this happen?
A4: This phenomenon is likely due to Aggregation-Caused Quenching (ACQ). At high concentrations, the planar quinoline rings can stack on top of each other through intermolecular forces like π-π stacking. This aggregation creates new non-radiative pathways for the excited state to decay, leading to a decrease in the overall fluorescence signal.
Q5: What is photobleaching and how can I minimize it?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This is a common issue in fluorescence microscopy and long-term imaging experiments. To minimize photobleaching, you should use the lowest possible excitation light intensity and exposure time necessary to obtain a good signal. The use of antifade reagents in your mounting medium can also significantly reduce photobleaching.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound derivatives.
Problem 1: Low or No Fluorescence Signal
A weak or absent signal is one of the most frequent challenges. The following workflow can help you diagnose the root cause.
Caption: Troubleshooting workflow for low fluorescence signal.
Detailed Explanations and Actions:
-
Concentration Optimization:
-
Aggregation-Caused Quenching (ACQ): As mentioned, high concentrations can lead to self-quenching.
-
Action: Perform a concentration-dependent study. Prepare a dilution series of your sample and measure the fluorescence at each concentration. If you observe a non-linear relationship where the fluorescence plateaus or decreases at higher concentrations, ACQ is likely the culprit. Dilute your sample to a concentration within the linear range.
-
-
Inner Filter Effect: At very high concentrations, the sample itself can absorb the excitation or emission light, leading to a lower detected signal. This is known as the inner filter effect.
-
Action: Similar to ACQ, dilution is the primary solution. Ensure the absorbance of your sample at the excitation wavelength is generally below 0.1 to minimize this effect.
-
-
-
pH Optimization:
-
Protonation-Enhanced Fluorescence: The fluorescence of quinolines is often significantly enhanced upon protonation of the ring nitrogen.[1][2]
-
Action: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 8). Measure the fluorescence of your 4-Aminomethylquinoline derivative in each buffer to determine the optimal pH for maximum signal intensity.
-
-
-
Solvent Selection:
-
Solvatochromism: The polarity of the solvent can dramatically affect the fluorescence quantum yield and the emission wavelength.[3][4][5]
-
Action: Test a panel of solvents with varying polarities, such as water, ethanol, acetonitrile, and dimethylformamide (DMF). Prepare solutions of your compound in each solvent and measure the fluorescence spectra to identify the solvent that provides the strongest signal.
-
-
-
Instrument Settings:
-
Incorrect Wavelengths or Gain: Suboptimal instrument settings are a common source of weak signals.
-
Action: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific derivative. If the signal is still low, you can try increasing the detector gain or the exposure time. However, be mindful that this can also increase background noise.
-
-
-
Compound Integrity:
-
Degradation: Like any fluorescent dye, 4-Aminomethylquinoline derivatives can degrade over time, especially if not stored correctly.
-
Action: Always prepare fresh stock solutions and store them protected from light and at the recommended temperature. If you suspect degradation, synthesize or purchase a fresh batch of the compound.
-
-
Problem 2: High Background Fluorescence
High background can obscure your signal of interest, reducing the signal-to-noise ratio.
-
Autofluorescence: Biological samples, buffers, and even microplates can exhibit their own intrinsic fluorescence.
-
Action: Run a blank sample containing everything except your 4-Aminomethylquinoline derivative to quantify the background signal. For microscopy, use specialized low-autofluorescence slides and mounting media.
-
-
Contaminated Solvents or Reagents: Impurities in your solvents or reagents can be fluorescent.
-
Action: Use high-purity, spectroscopy-grade solvents. Check the fluorescence of your buffers and other reagents before adding your fluorophore.
-
-
Light Scattering: Particulate matter in your solution can scatter the excitation light, which may be detected as background.
-
Action: Filter your solutions through a 0.22 µm syringe filter before measurement to remove any dust or precipitates.
-
Problem 3: Photobleaching
Rapid fading of the fluorescence signal during measurement is a clear sign of photobleaching.
-
Excessive Excitation Power: High-intensity light is the primary cause of photobleaching.
-
Action: Reduce the intensity of your excitation source to the lowest level that provides an adequate signal. Use neutral density filters if necessary.
-
-
Prolonged Exposure: The longer the sample is exposed to light, the more photobleaching will occur.
-
Action: Minimize the exposure time for each measurement. For time-lapse microscopy, use the longest possible interval between acquisitions that still captures the dynamics of your process.
-
-
Presence of Oxygen: Molecular oxygen can react with the excited fluorophore and accelerate photobleaching.
-
Action: If experimentally feasible, deoxygenate your solutions by bubbling with nitrogen or argon gas. In microscopy, the use of commercial antifade reagents containing oxygen scavengers is highly recommended.
-
Experimental Protocols
Protocol 1: pH Titration for Optimal Fluorescence
-
Prepare a series of buffers: Create a set of buffers with pH values ranging from 3.0 to 8.0 in 0.5 pH unit increments (e.g., citrate buffers for acidic range, phosphate buffers for neutral range).
-
Prepare a stock solution: Dissolve your 4-Aminomethylquinoline derivative in a suitable solvent (e.g., DMSO or ethanol) to make a concentrated stock solution.
-
Dilute into buffers: Add a small, constant volume of the stock solution to each of the different pH buffers to achieve the desired final concentration. Ensure the final concentration of the organic solvent from the stock is low (e.g., <1%) to minimize its effect.
-
Measure fluorescence: For each pH, measure the fluorescence emission spectrum using a fluorometer. Keep the excitation wavelength constant.
-
Analyze data: Plot the maximum fluorescence intensity versus pH to identify the optimal pH for your derivative.
Protocol 2: Concentration-Dependent Fluorescence Analysis
-
Prepare a concentrated stock solution: Dissolve your 4-Aminomethylquinoline derivative in the optimal buffer and solvent determined from previous experiments.
-
Create a dilution series: Perform a serial dilution of the stock solution to create a range of concentrations.
-
Measure fluorescence: Measure the fluorescence intensity at the emission maximum for each dilution.
-
Plot the data: Plot the fluorescence intensity as a function of concentration.
-
Interpretation:
-
Linear relationship: If the fluorescence intensity increases linearly with concentration, you are in a suitable concentration range where ACQ and the inner filter effect are minimal.
-
Non-linear relationship (plateau or decrease): If the fluorescence intensity plateaus or decreases at higher concentrations, this indicates the onset of ACQ or the inner filter effect. For your experiments, use a concentration that falls within the linear portion of the curve.
-
Caption: Aggregation-Caused Quenching (ACQ) at high concentrations.
Data Summary Table
| Parameter | Recommended Action | Rationale |
| pH | Perform a pH titration (typically acidic to neutral) | Protonation of the quinoline nitrogen often enhances fluorescence quantum yield.[1][2] |
| Solvent | Test solvents of varying polarity | Polar solvents can stabilize the excited state, increasing fluorescence.[3][4][5] |
| Concentration | Conduct a concentration-dependent study | To avoid Aggregation-Caused Quenching (ACQ) and the inner filter effect. |
| Excitation Intensity | Use the lowest possible intensity | To minimize photobleaching. |
| Sample Purity | Use high-purity solvents and filter solutions | To reduce background fluorescence from contaminants and light scattering. |
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalcsij.com [journalcsij.com]
- 6. Synthesis, Characterization and Analysis of Fluorescent Property of a Novel 8-Hydroxyquinolinate-Based Functional Molecule with Two Carboxylate Groups [xuebaozk.ahut.edu.cn]
Technical Support Center: Chromatographic Column Selection for 4-Aminomethylquinoline Hydrochloride Derivatives
As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies for selecting the optimal chromatographic column for the separation of 4-Aminomethylquinoline hydrochloride and its derivatives. These molecules, characterized by their polar and basic nature, present unique challenges that require a thoughtful approach beyond standard reversed-phase methods.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-Aminomethylquinoline derivatives that influence column selection?
Answer: Understanding the analyte's physicochemical properties is the critical first step. This compound and its derivatives are typically:
-
Polar: The presence of the quinoline nitrogen and the primary aminomethyl group makes the parent molecule water-soluble. The overall polarity of derivatives will depend on the nature of their functional groups.
-
Basic and Ionizable: The quinoline ring system and the primary amine are basic and will be protonated (positively charged) at acidic to neutral pH. This is a dominant characteristic affecting chromatographic interaction.
-
Aromatic: The quinoline structure contains a π-system, which can participate in π-π interactions with certain stationary phases.[1]
The primary challenge arises from the basicity of these compounds. On standard silica-based reversed-phase columns (like C18), the protonated amine can interact strongly with acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction leads to significant peak tailing, poor resolution, and low analytical accuracy.[2][3]
Q2: I'm starting a new project with these derivatives. Which column should I try first?
Answer: While a traditional C18 column is a common starting point in reversed-phase chromatography, it is often not the best choice for polar basic compounds like quinoline derivatives due to the issues described above.[4][5] A more effective initial screening should involve columns designed to handle polar and basic analytes.
We recommend a multi-column screening approach. If resources are limited, start with a Mixed-Mode column, as it offers the highest probability of success.
Recommended Starting Column Chemistries:
| Column Type | Primary Mechanism(s) | Best For | Pros | Cons |
| Mixed-Mode | Reversed-Phase + Ion-Exchange | Broad range of derivatives, especially complex mixtures with varying polarity and charge. | Excellent retention and peak shape for polar/ionic compounds without ion-pairing agents; MS-compatible.[6][7] | Can have more complex method development due to multiple retention mechanisms. |
| Polar-Embedded C18 | Reversed-Phase + Hydrogen Bonding | Polar derivatives that are not strongly basic. | Improved retention of polar compounds and better peak shape for bases compared to standard C18 due to silanol shielding.[4] | May still show tailing for strongly basic compounds. |
| Phenyl-Hexyl | Reversed-Phase + π-π Interactions | Aromatic derivatives, especially isomers. | Offers alternative selectivity based on aromaticity, which can be beneficial for separating structurally similar derivatives.[4][8] | Retention of non-aromatic, polar compounds can be weak. |
| HILIC | Hydrophilic Partitioning | Very polar derivatives that are poorly retained in reversed-phase. | Excellent retention for highly polar and water-soluble compounds.[9][10] | Sensitive to mobile phase water content; may require different equilibration procedures. |
Below is a logical workflow for selecting a starting column.
Caption: Initial column selection workflow for quinoline derivatives.
Troubleshooting Guides
Issue 1: My peaks are tailing significantly on a C18 column.
Question: I'm using a standard C18 column, and my peaks for the quinoline derivatives are showing severe tailing. How can I improve the peak shape?
Answer: This is a classic problem caused by the interaction of your protonated basic analytes with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[3][11] This secondary ionic interaction is strong and kinetically slow, leading to a "tail" as the analyte elutes.
Caption: Interaction between basic analytes and silanol groups.
Solutions & Protocols:
-
Use a Modern, End-Capped Column: Choose a high-purity silica column that is thoroughly end-capped. End-capping replaces many accessible silanol groups with less interactive trimethylsilyl groups, minimizing tailing.[3]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 using formic acid or trifluoroacetic acid) serves two purposes:
-
It ensures your basic analyte is consistently protonated.
-
It suppresses the ionization of the silanol groups, reducing the unwanted ionic interaction.[12]
Protocol: Mobile Phase pH Scouting
-
Prepare mobile phases with identical organic solvent composition (e.g., 70:30 Acetonitrile:Aqueous).
-
Buffer the aqueous portion at three different pH levels: pH 3.0 (e.g., 0.1% Formic Acid), pH 4.5, and pH 6.8 (using phosphate or acetate buffers, if MS compatibility is not required).
-
Inject your standard at each pH condition and observe the peak shape. For basic compounds, lower pH typically yields sharper, more symmetrical peaks.
-
-
Switch to a Different Stationary Phase:
-
Polar-Embedded Phases: These phases have polar groups (e.g., amide, carbamate) integrated near the silica surface, which helps shield the analyte from residual silanols.
-
Mixed-Mode Columns: These are often the best solution. A mixed-mode column with cation-exchange properties provides a controlled, desirable ionic interaction mechanism, which leads to excellent retention and sharp, symmetrical peaks for basic compounds.[6][13]
-
Issue 2: My polar quinoline derivative is not retained on any reversed-phase column.
Question: My derivative is highly polar, and it elutes at or near the void volume even with 100% aqueous mobile phase on a C18 and a polar-embedded column. What should I do?
Answer: This is a common limitation of reversed-phase chromatography, which relies on hydrophobic interactions for retention.[14] For very polar compounds, you need a different retention mechanism.
Solutions & Protocols:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the retention of polar and hydrophilic compounds.[10] The stationary phases are polar (e.g., bare silica, amide, diol), and the mobile phase is highly organic (typically >80% acetonitrile) with a small amount of water. Retention occurs via partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[10]
Protocol: Initial HILIC Method
-
Column: Use a HILIC column (e.g., Amide or Silica phase).
-
Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of organic solvent and decrease it over time.
-
0-1 min: 95% B
-
1-10 min: Gradient from 95% B to 60% B
-
10-12 min: Hold at 60% B
-
12-13 min: Return to 95% B
-
13-18 min: Equilibrate at 95% B
-
-
Injection Solvent: Dissolve your sample in a solvent that is as close to the initial mobile phase as possible (e.g., 90-95% Acetonitrile) to avoid peak distortion.
-
-
Mixed-Mode Chromatography (MMC): As mentioned before, MMC is an excellent option. A column with both reversed-phase and strong cation-exchange (SCX) functionalities can retain your polar derivative via two mechanisms. You can adjust retention by altering both the organic solvent percentage and the ionic strength (buffer concentration) of the mobile phase.[7][14] This dual-mode retention provides high flexibility and is often successful when other methods fail.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. mastelf.com [mastelf.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. halocolumns.com [halocolumns.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. apps.thermoscientific.com [apps.thermoscientific.com]
Technical Support Center: Mobile Phase Optimization for LC-MS/MS Analysis of 4-Aminomethylquinoline Hydrochloride Adducts
Welcome to the technical support center for the LC-MS/MS analysis of 4-Aminomethylquinoline hydrochloride and its adducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your analytical methods. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable results.
Section 1: Understanding the Analyte and Common Challenges
4-Aminomethylquinoline is a polar, basic compound. When formulated as a hydrochloride salt, additional complexities arise in reversed-phase liquid chromatography (RPLC). The primary challenges you will likely encounter include poor peak shape, insufficient retention, and variability in adduct formation within the mass spectrometer source.
Frequently Asked Questions: Analyte Properties & Initial Setup
Q1: My 4-Aminomethylquinoline peak is tailing severely. What is the primary cause?
A1: Peak tailing for basic compounds like 4-Aminomethylquinoline in RPLC is often caused by strong interactions between the positively charged analyte and negatively charged residual silanol groups on the C18 stationary phase.[1][2] At a typical acidic mobile phase pH (e.g., pH 2-4), your analyte is protonated and acts as a cation, leading to this undesirable secondary interaction.
To address this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH (e.g., to ~2.5-3) can sometimes improve peak shape by ensuring complete protonation of the analyte and suppressing the ionization of some silanol groups. However, for very basic compounds, this may not be sufficient.
-
High pH Mobile Phase: A more effective strategy is to use a high pH mobile phase (e.g., pH 9-10). At a pH two units above the pKa of your analyte, it will be in its neutral form, significantly reducing interactions with silanol groups and improving peak shape and retention.[3]
-
Column Technology: Utilize a column with advanced stationary phase technology, such as one with a polar-endcapped C18 phase or a hybrid particle technology, which is designed to minimize silanol interactions.[4]
Q2: I have very little or no retention of my analyte on a standard C18 column. Why is this happening?
A2: 4-Aminomethylquinoline is a polar compound. In highly aqueous mobile phases, which are often used at the beginning of a gradient run, polar compounds may not partition well into the hydrophobic stationary phase, leading to poor retention.[4]
Solutions include:
-
Gradient Optimization: Start your gradient with a very low percentage of organic solvent (e.g., 1-5%) to promote retention.
-
Alternative Chromatography Modes: If RPLC is not providing adequate retention, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns use a polar stationary phase and a high organic mobile phase, which is ideal for retaining very polar compounds.[5]
-
Polar-Endcapped Columns: As mentioned above, polar-endcapped RPLC columns are designed to be stable in highly aqueous mobile phases and can provide better retention for polar analytes.[4]
Q3: How does the hydrochloride salt form of my analyte affect the analysis?
A3: The hydrochloride (HCl) salt can introduce a high concentration of chloride ions into your system. While often not a major issue with a properly optimized method, it can have several effects:
-
Adduct Formation: In negative ion mode, you may observe [M+Cl]⁻ adducts.[6] In positive ion mode, the acidic nature of the salt can influence the ionization efficiency.
-
Peak Shape: If the sample is dissolved in a solvent that is significantly different from the mobile phase, it can lead to peak distortion. It is always best to dissolve your sample in the initial mobile phase if possible.[7]
-
System Contamination: While volatile acids and buffers are preferred for LC-MS, the chloride from the salt will be present.[8] It's good practice to have a divert valve to send the initial, unretained components (including salts) to waste to prevent source contamination.[9]
Section 2: Mobile Phase Optimization - A Step-by-Step Guide
Optimizing the mobile phase is the most critical aspect of developing a robust LC-MS/MS method for this analyte. The goal is to achieve a balance between good chromatographic separation and efficient ionization.
Frequently Asked Questions: Mobile Phase Composition
Q4: What are the best starting mobile phase conditions for 4-Aminomethylquinoline?
A4: A good starting point for method development is a reversed-phase separation on a C18 column with a gradient elution.
| Parameter | Acidic Conditions | Basic Conditions | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water, pH 10 | Formic acid is a common volatile modifier for positive ion ESI.[10] Ammonium formate is a volatile buffer suitable for high pH and MS detection.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 90:10 ACN:Water, pH 10 | Acetonitrile is often preferred over methanol as it has lower viscosity and can provide sharper peaks. |
| Initial Gradient | 5% to 95% B over 10 minutes | 5% to 95% B over 10 minutes | A broad gradient is useful for initial screening to determine the elution time of the analyte. |
Q5: Should I use formic acid, acetic acid, or trifluoroacetic acid (TFA)?
A5: For LC-MS, always use volatile mobile phase modifiers.
-
Formic Acid (0.1%): This is the most common choice for positive ion mode ESI. It provides a low pH (~2.8) and is an excellent proton source.[10]
-
Acetic Acid (0.1%): Provides a slightly higher pH (~3.2) than formic acid.[10]
-
Trifluoroacetic Acid (TFA): While excellent for chromatography due to its ion-pairing properties, TFA should be avoided for MS detection . It is a strong ion-suppressing agent and can be difficult to remove from the system.[8]
Q6: When should I consider a basic mobile phase?
A6: As discussed in Q1, a basic mobile phase is highly recommended if you are experiencing poor peak shape with acidic modifiers.[3] By running at a pH above the pKa of 4-Aminomethylquinoline, the analyte becomes neutral, leading to improved chromatography. While it may seem counterintuitive for positive ion ESI, many basic compounds still ionize efficiently at high pH.[3]
Experimental Protocol: Mobile Phase Scouting
This protocol outlines a systematic approach to finding the optimal mobile phase.
-
Column: Start with a modern, high-purity C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Prepare Mobile Phases:
-
Acidic A: 0.1% Formic Acid in Water
-
Acidic B: 0.1% Formic Acid in Acetonitrile
-
Basic A: 10 mM Ammonium Bicarbonate in Water, pH 10
-
Basic B: Acetonitrile
-
-
Run a Generic Gradient: For both acidic and basic conditions, run a fast gradient (e.g., 5-95% B in 5 minutes).
-
Evaluate:
-
Retention Time: Is the analyte retained on the column?
-
Peak Shape: Is the peak symmetrical (tailing factor < 1.5)?
-
MS Signal Intensity: Which condition gives a better response?
-
-
Refine the Gradient: Once you have chosen the best mobile phase system (acidic or basic), refine the gradient to ensure adequate separation from any impurities or matrix components.
Visualization: Mobile Phase Optimization Workflow
Caption: Workflow for mobile phase selection.
Section 3: Troubleshooting Adduct Formation
In electrospray ionization (ESI), it is common to observe adducts, which are ions formed by the association of your analyte with other molecules or ions in the mobile phase.
Frequently Asked Questions: Adducts in MS
Q7: I am seeing multiple peaks in my mass spectrum for a single analyte. What are they?
A7: These are likely adducts. For 4-Aminomethylquinoline in positive ion mode, you can expect to see:
-
[M+H]⁺: The protonated molecule. This is usually the most desirable ion for quantification.
-
[M+Na]⁺: A sodium adduct, which will appear at M+23 Da.[6]
-
[M+K]⁺: A potassium adduct, at M+39 Da.[6]
-
[M+NH₄]⁺: An ammonium adduct (if using an ammonium buffer), at M+18 Da.
-
[2M+H]⁺: A protonated dimer, which is more common at high concentrations.[11]
Table of Common Adducts:
| Adduct | Mass Shift (Da) | Common Source |
| [M+H]⁺ | +1 | Mobile phase protons (e.g., from formic acid) |
| [M+Na]⁺ | +23 | Glassware, reagents, solvents |
| [M+K]⁺ | +39 | Glassware, reagents, solvents |
| [M+NH₄]⁺ | +18 | Ammonium-based buffers |
Q8: My sodium adduct ([M+Na]⁺) is more intense than my protonated molecule ([M+H]⁺). How can I fix this?
A8: High levels of sodium adducts can reduce the intensity of your target [M+H]⁺ ion, leading to lower sensitivity.
To reduce sodium adducts:
-
Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade solvents and fresh, high-purity mobile phase additives.
-
Avoid Glassware: If possible, use polypropylene tubes and vials, as glass can be a source of sodium ions.
-
Optimize In-Source Fragmentation: Gently increasing the in-source collision-induced dissociation (CID) or cone voltage can sometimes break up weaker adducts in favor of the more stable protonated molecule.[12] Be careful, as too much energy can fragment your analyte.
-
Add a Competitive Ion: Sometimes, intentionally adding a low concentration of an ammonium salt (e.g., 1-2 mM ammonium formate) can promote the formation of [M+NH₄]⁺, which can be more easily dissociated in-source to [M+H]⁺ than the sodium adduct.
Q9: Can I use an adduct for quantification?
A9: Yes, if an adduct is stable, reproducible, and the most intense ion, you can use it for quantification. The sodium adduct ([M+Na]⁺) is often a good candidate. However, it is crucial to be consistent. If you choose to quantify using an adduct, ensure your method consistently produces that adduct as the predominant species.
Visualization: Adduct Formation and Mitigation
Caption: Adduct formation pathways in ESI.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. lcms.cz [lcms.cz]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 9. Salts in samples for HPLC (AlCl3?) - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Welcome to the technical support center for 4-Aminomethylquinoline hydrochloride (AMQ) applications in chromatography. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate reagent-related artifacts in their chromatograms. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction to this compound in Chromatography
This compound (AMQ) is a fluorescent labeling reagent increasingly utilized for the sensitive detection of molecules containing carboxylic acids and other reactive functional groups in High-Performance Liquid Chromatography (HPLC). Derivatization with AMQ enhances the detectability of otherwise non-UV active or poorly responsive analytes by fluorescence detection.[1][2] However, as with any derivatization procedure, the introduction of a chemical reagent can lead to the appearance of artifacts in the chromatogram, which may interfere with the accurate quantification of the target analytes. This guide provides a structured approach to troubleshooting these reagent-related artifacts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using this compound as a derivatization reagent.
Q1: I see a large peak at the beginning of my chromatogram, even in my blank injections. What could be the cause?
This is likely the unreacted this compound reagent or a reagent-related impurity. It is common for the derivatization reagent to be in excess to drive the reaction to completion. If this peak interferes with your analytes of interest, consider the following:
-
Optimize the Reagent Concentration: Systematically reduce the concentration of AMQ in your derivatization reaction to the lowest level that still provides complete derivatization of your analyte.
-
Sample Cleanup: Implement a solid-phase extraction (SPE) step after derivatization to remove excess reagent before injection.
-
Gradient Elution Adjustment: Modify your gradient profile to allow for a longer initial hold at a low organic mobile phase concentration. This can help to retain and separate the reagent peak from early-eluting analytes.
Q2: My baseline is noisy and drifting, especially after introducing the AMQ-derivatized samples. What should I check?
Baseline instability can arise from several sources when using a derivatization reagent:
-
Reagent Purity: Ensure you are using a high-purity grade of this compound. Impurities in the reagent can elute throughout the gradient, causing baseline disturbances.
-
Mobile Phase Contamination: Even trace impurities in your mobile phase solvents can accumulate on the column and elute as "ghost peaks" during a gradient run.[3][4][5] Always use HPLC-grade solvents and prepare fresh mobile phases daily.
-
Incomplete Reaction or Side Reactions: If the derivatization reaction is not complete or if side products are formed, these can elute as small, broad peaks, contributing to a noisy baseline.
Q3: I am observing unexpected peaks in my chromatogram that are not present in my underivatized sample. What are these "ghost peaks"?
Ghost peaks are signals in your chromatogram that do not originate from your sample.[3][4] When using a derivatization reagent like AMQ, these can be caused by:
-
Reagent Degradation: this compound, like many organic molecules, can degrade over time, especially when exposed to light or stored improperly. These degradation products can appear as extra peaks.
-
Reaction Byproducts: The reaction between AMQ and your analyte, or with other components in your sample matrix, may produce byproducts that are chromatographically separated.
-
Contamination: Contamination from vials, septa, or the HPLC system itself can react with the derivatization reagent, leading to the formation of unexpected peaks.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to identifying and resolving more complex artifact-related issues.
Guide 1: Systematic Identification of Ghost Peaks
When encountering ghost peaks, a systematic approach is crucial to pinpoint the source.
Experimental Protocol: Ghost Peak Identification
-
Blank Injections:
-
Inject your mobile phase (running your intended gradient) without any sample. If peaks are present, they are likely from the mobile phase or the HPLC system.
-
Prepare a "reagent blank" by performing the full derivatization procedure without your analyte and inject it. Peaks present here are related to the this compound reagent, its impurities, or byproducts of the derivatization reaction itself.
-
-
Systematic Component Elimination:
-
If the reagent blank is clean, sequentially add components of your sample preparation workflow (e.g., buffer, extraction solvent) to the reagent blank to identify any interactions.
-
-
Wavelength/Fluorescence Specificity:
-
If you have a fluorescence detector with adjustable excitation and emission wavelengths, ensure you are using the optimal wavelengths for the AMQ-analyte adduct and not for a potential impurity.
-
Diagram: Workflow for Ghost Peak Identification
Caption: A systematic workflow for identifying the source of ghost peaks.
Guide 2: Optimizing the Derivatization Reaction to Minimize Artifacts
The conditions of the derivatization reaction itself can be a major source of artifacts.
Table 1: Parameters for Derivatization Optimization
| Parameter | Rationale | Recommended Starting Point | Troubleshooting Steps |
| AMQ Concentration | Excess reagent drives the reaction but can cause large reagent peaks and potential for side reactions. | 1.5 to 2-fold molar excess over the analyte. | Decrease concentration incrementally until derivatization efficiency is compromised. |
| Reaction Time | Insufficient time leads to incomplete derivatization; excessive time can lead to degradation of the derivative or reagent. | 30 minutes. | Perform a time-course study (e.g., 5, 15, 30, 60, 120 min) to find the optimal reaction time. |
| Reaction Temperature | Higher temperatures can accelerate the reaction but may also promote degradation. | Room temperature. | If the reaction is slow, try gentle heating (e.g., 40-50°C). Monitor for the appearance of new impurity peaks. |
| pH of Reaction Mixture | The pH affects the reactivity of both the analyte and the derivatizing reagent. | pH 8-9 for reactions with primary amines. | Screen a range of pH values (e.g., pH 7-10) to find the optimal pH for your specific analyte. |
Experimental Protocol: Derivatization Optimization
-
Establish a Baseline: Use the recommended starting conditions from Table 1 to perform the derivatization.
-
One-Factor-at-a-Time (OFAT) Optimization: Vary one parameter at a time while keeping others constant. For example, perform the reaction at different AMQ concentrations while keeping time, temperature, and pH constant.
-
Analyze the Results: For each condition, inject the sample and analyze the chromatogram for:
-
The peak area of the derivatized analyte (to assess reaction efficiency).
-
The size and number of artifact peaks.
-
-
Select Optimal Conditions: Choose the conditions that provide the highest derivatization efficiency with the minimal formation of artifacts.
Diagram: Potential Side Reactions and Artifact Formation
Caption: Potential pathways for artifact formation during derivatization.
Part 3: Preventative Measures and Best Practices
Proactive measures can significantly reduce the occurrence of reagent-related artifacts.
-
Reagent Quality and Storage:
-
Always use high-purity this compound.
-
Store the reagent according to the manufacturer's instructions, typically protected from light and moisture.
-
Prepare fresh reagent solutions for each experiment to avoid degradation.
-
-
System Cleanliness:
-
Regularly flush your HPLC system, including the injector and detector, with a strong solvent (e.g., a mixture of isopropanol and water) to remove any adsorbed contaminants.
-
Dedicate a column for your AMQ-derivatized samples if possible to prevent cross-contamination.
-
-
Method Robustness:
-
Ensure your chromatographic method has sufficient resolution to separate the analyte of interest from any potential artifacts.
-
Incorporate a system suitability test (SST) into your workflow to monitor for changes in retention time, peak shape, and resolution that may indicate a problem.
-
By following the guidance in this technical support center, you can effectively troubleshoot and minimize reagent-related artifacts in your this compound chromatograms, leading to more accurate and reliable results in your research and development activities.
References
- 1. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Derivatization of carboxylic groups prior to their LC analysis – A review [ouci.dntb.gov.ua]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Validation & Comparative
A Head-to-Head Comparison for High-Sensitivity Fatty Acid Analysis: 6-Aminoquinoline vs. 9-Anthryldiazomethane
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and metabolic research, the precise and sensitive quantification of fatty acids is paramount. Due to their general lack of a strong chromophore or fluorophore, direct analysis of fatty acids by High-Performance Liquid Chromatography (HPLC) often falls short of the sensitivity required for complex biological matrices. This necessitates pre-column derivatization, a process that tags the fatty acid with a molecule possessing desirable spectroscopic properties. For decades, 9-anthryldiazomethane (ADAM) has been a reliable workhorse for fluorescent labeling of carboxylic acids. However, alternative reagents are emerging, offering different selectivity and performance characteristics.
This guide provides a comprehensive, data-driven comparison between the well-established 9-anthryldiazomethane (ADAM) and a versatile alternative, 6-aminoquinoline (6-AQ), for the fluorescent derivatization of fatty acids prior to HPLC analysis. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a critical evaluation of their respective performance to empower researchers in selecting the optimal reagent for their analytical needs.
The Contenders: A Chemical Introduction
9-Anthryldiazomethane (ADAM): The Classic Esterification Agent
ADAM has long been a go-to reagent for the fluorescent labeling of carboxylic acids[1][2]. Its reactivity stems from the highly reactive diazomethane group, which readily undergoes an esterification reaction with the acidic proton of a carboxyl group. This reaction is advantageous as it proceeds under mild, catalyst-free conditions at room temperature, which is crucial for preserving the integrity of thermally labile unsaturated fatty acids[3]. The resulting 9-anthrylmethyl esters are intensely fluorescent, providing a strong signal for sensitive detection[2].
6-Aminoquinoline (6-AQ): The Amidation Specialist
6-Aminoquinoline emerges as a compelling alternative, functioning through a different chemical principle: amidation. Unlike ADAM, the derivatization of fatty acids with 6-AQ requires a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid group[1]. This activated intermediate then readily reacts with the amino group of 6-AQ to form a stable, fluorescent amide derivative. This method is noted for its simplicity and the distinct spectral properties of the resulting derivatives[1].
Performance Face-Off: A Data-Driven Comparison
To facilitate an objective assessment, the key performance parameters of both derivatization agents are summarized below.
| Feature | 6-Aminoquinoline (6-AQ) | 9-Anthryldiazomethane (ADAM) |
| Reaction Principle | Amidation (requires coupling agent) | Esterification (catalyst-free) |
| Reaction Conditions | Room temperature, in the presence of a carbodiimide (e.g., DCC)[1] | Room temperature, no catalyst required[1][2] |
| Typical Reaction Time | Not explicitly stated, but generally rapid with carbodiimides | 30 - 60 minutes[3] |
| Excitation Wavelength (λex) | ~270 nm[1] | ~365 nm[2][3] |
| Emission Wavelength (λem) | ~495 nm[1] | ~412 nm[2][3] |
| Limit of Detection (LOD) | 5 nM[1] | Picomole level[2] |
| Limit of Quantitation (LOQ) | 20 nM[1] | Not explicitly stated in provided sources |
| Linear Dynamic Range | 20 nM to 40 µM[1] | Not explicitly stated in provided sources |
| Derivative Stability | Stable[4] | Can be unstable, fresh preparation recommended[5] |
| Key Advantages | Simple procedure, large Stokes shift | Mild reaction conditions, no catalyst needed, well-established |
| Potential Drawbacks | Requires a coupling agent, potential for side reactions with carbodiimides | Reagent can be unstable, potential for side reactions with other acidic groups |
The Chemistry Explained: Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing your derivatization protocols.
6-Aminoquinoline (6-AQ) Derivatization: A Carbodiimide-Mediated Amidation
The derivatization of a fatty acid with 6-AQ is a two-step process facilitated by a carbodiimide, such as DCC.
In the first step, the carboxylic acid of the fatty acid reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of 6-aminoquinoline, resulting in the formation of a stable amide bond and the byproduct, dicyclohexylurea (DCU).
9-Anthryldiazomethane (ADAM) Derivatization: A Direct Esterification
The reaction of a fatty acid with ADAM is a more direct process.
The acidic proton of the fatty acid's carboxyl group protonates the diazomethane carbon of ADAM. This is followed by a nucleophilic attack of the carboxylate anion on the resulting carbocation, leading to the formation of the fluorescent 9-anthrylmethyl ester and the release of nitrogen gas.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the derivatization of fatty acids using both 6-AQ and ADAM.
Protocol 1: Fatty Acid Derivatization with 6-Aminoquinoline (6-AQ)
This protocol is adapted from the method described by Al-Rimawi (2017)[1].
Materials:
-
Fatty acid sample/standard solution in chloroform
-
6-Aminoquinoline (6-AQ) solution in chloroform
-
N,N'-Dicyclohexylcarbodiimide (DCC) solution in chloroform
-
HPLC-grade solvents
Procedure:
-
To a vial containing the fatty acid sample (dissolved in chloroform), add an excess of the 6-aminoquinoline solution.
-
Add an excess of the N,N'-dicyclohexylcarbodiimide (DCC) solution to initiate the reaction.
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature. The original publication does not specify a reaction time, so optimization may be required (e.g., 30-60 minutes).
-
Following the incubation, the reaction mixture can be directly injected into the HPLC system. No further cleanup is typically required[1].
Protocol 2: Fatty Acid Derivatization with 9-Anthryldiazomethane (ADAM)
This protocol is a generalized procedure based on several sources[2][3].
Materials:
-
Fatty acid sample/standard solution
-
9-Anthryldiazomethane (ADAM) solution (e.g., 0.1% w/v in a suitable solvent like ethyl acetate or methanol)
-
HPLC-grade solvents
Procedure:
-
In a clean vial, mix a specific volume of the fatty acid sample solution with an excess of the ADAM reagent solution. A typical ratio is 1:1 (v/v).
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for 30 to 60 minutes, protected from light.
-
After the incubation period, the reaction mixture can often be directly injected into the HPLC system.
Choosing the Right Tool for the Job: A Senior Scientist's Perspective
The choice between 6-AQ and ADAM is not merely a matter of preference but a strategic decision based on the specific demands of the analysis.
When to Choose 6-Aminoquinoline (6-AQ):
-
For Robustness and Simplicity: The 6-AQ method is straightforward and the resulting amide bond is very stable. The lack of a required heating step is also beneficial for labile fatty acids.
-
When a Large Stokes Shift is Advantageous: The significant separation between the excitation (270 nm) and emission (495 nm) wavelengths for 6-AQ derivatives can be beneficial in reducing background fluorescence and improving the signal-to-noise ratio in complex matrices.
-
For Methods Requiring High Sensitivity: With a reported limit of detection in the low nanomolar range, 6-AQ is suitable for trace analysis.
When to Choose 9-Anthryldiazomethane (ADAM):
-
For Well-Established, Validated Methods: ADAM has a long history of use, and a vast body of literature supports its application in fatty acid analysis. This can be advantageous when developing methods that need to be compared to historical data.
-
When a Catalyst-Free Reaction is Preferred: The direct reaction of ADAM with carboxylic acids eliminates the need for a coupling agent, which can sometimes introduce side products or complicate the reaction mixture.
-
For High-Throughput Screening: The simple mix-and-react protocol at room temperature is amenable to automation and high-throughput workflows.
A Note on Reagent Stability: A critical consideration for ADAM is its stability. It is often recommended to use freshly prepared ADAM solutions, as the diazomethane group can degrade over time[5]. In contrast, 6-aminoquinoline is a more stable amine.
Conclusion
Both 6-Aminoquinoline and 9-Anthryldiazomethane are potent derivatization agents for the sensitive fluorescent detection of fatty acids by HPLC. The choice between them hinges on a careful consideration of the analytical requirements. 6-AQ offers a simple, robust amidation strategy with a favorable large Stokes shift, while ADAM provides a well-established, catalyst-free esterification method. By understanding the chemistry, performance characteristics, and procedural nuances of each reagent, researchers can confidently select the optimal tool to illuminate the intricate roles of fatty acids in their scientific investigations.
References
- 1. Selective precolumn derivatization of fatty acids with the fluorescent tag 6-aminoquinoline and their determination in some food samples by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jianhaidulab.com [jianhaidulab.com]
A Comparative Guide to Pre-Column Derivatization Reagents for Amino Acid Analysis: A Focus on Inter-Assay and Intra-Assay Precision
For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is a cornerstone of various analytical workflows, from proteomics and metabolomics to pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely adopted technique for this purpose. However, the majority of amino acids lack a native fluorophore, necessitating a crucial pre-column derivatization step to render them detectable with high sensitivity. The choice of derivatization reagent is paramount, as it directly influences the precision, accuracy, and overall reliability of the analytical method.
This guide provides an in-depth, objective comparison of the performance of common and emerging derivatization reagents for amino acid analysis, with a specific focus on inter-assay and intra-assay precision. We will delve into the experimental data supporting established reagents like o-Phthalaldehyde (OPA) and 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC), and introduce 4-Aminomethylquinoline hydrochloride as a potential alternative, exploring its hypothetical performance based on its chemical characteristics.
The Critical Role of Precision in Amino Acid Analysis
In the realm of analytical chemistry, precision is a measure of the repeatability and reproducibility of a method. It is typically expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean of a set of measurements. Two key metrics of precision are:
-
Intra-assay precision: This assesses the variability within a single analytical run. It reflects the consistency of results when the same sample is analyzed multiple times under identical conditions. Generally, an intra-assay %CV of less than 10% is considered acceptable.
-
Inter-assay precision: This evaluates the variability between different analytical runs, often performed on different days or with different operators. It provides a measure of the long-term reproducibility of the method. An inter-assay %CV of less than 15% is typically the target for a robust method.
High precision is non-negotiable in applications such as clinical diagnostics, where small variations in amino acid concentrations can have significant physiological implications, and in pharmaceutical quality control, where batch-to-batch consistency is critical. The choice of derivatization reagent and the optimization of the reaction conditions are key factors in achieving high precision.
Established Derivatization Reagents: A Performance Comparison
o-Phthalaldehyde (OPA): The Workhorse for Primary Amines
o-Phthalaldehyde (OPA) has long been a popular choice for the derivatization of primary amino acids. In the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives.
Reaction Mechanism: The reaction is a nucleophilic addition of the primary amine to one of the aldehyde groups of OPA, followed by cyclization and reaction with the thiol to form a stable, fluorescent product.
Performance Data:
A simple and rapid HPLC method using automated online precolumn derivatization with OPA and 3-MPA has been developed for the analysis of plasma amino acids. This method demonstrates good precision and accuracy.[1]
| Precision Metric | Reported Performance (%CV) |
| Intra-assay CV | 1–7%[1] |
| Inter-assay CV | 2–12%[1] |
Advantages:
-
Rapid Reaction: The derivatization reaction is typically complete within minutes at room temperature.
-
High Sensitivity: OPA derivatives are highly fluorescent, allowing for detection in the low picomole range.
-
Automated Derivatization: The fast reaction kinetics make OPA well-suited for automated pre-column derivatization systems.[1]
Limitations:
-
Reactivity: OPA only reacts with primary amines, meaning it does not derivatize secondary amino acids like proline and hydroxyproline. This often necessitates the use of a secondary reagent, such as 9-fluorenylmethyl chloroformate (FMOC), for complete amino acid profiling.
-
Derivative Stability: The resulting isoindole derivatives can be unstable, requiring timely analysis after derivatization.[1]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A Comprehensive Solution
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly effective derivatization reagent that reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.
Reaction Mechanism: The N-hydroxysuccinimidyl ester group of AQC reacts with the amino group of the amino acid to form a stable urea linkage.
Performance Data:
A validation study of a pre-column derivatization procedure with AQC for the determination of amino acids in infant foods by RP-HPLC with fluorescence detection reported excellent precision.[2]
| Precision Metric | Reported Performance (%CV) |
| Variation Coefficients | 0.2–3.5%[2] |
Advantages:
-
Broad Reactivity: AQC reacts with both primary and secondary amino acids, providing a more comprehensive analysis in a single run.
-
Derivative Stability: The AQC derivatives are highly stable, allowing for greater flexibility in sample handling and analysis time.
-
High Sensitivity: The method provides high sensitivity, with detection limits in the femtomole range.
Limitations:
-
Reaction Conditions: The derivatization reaction with AQC typically requires heating, which can add a step to the sample preparation workflow.
This compound: A Hypothetical Contender
Chemical Structure and Potential Reactivity: this compound possesses a primary amine group attached to a quinoline ring system. The quinoline moiety is a known fluorophore. It is plausible that the amino group could be modified to create a reactive species, such as an isothiocyanate or a succinimidyl ester, which could then react with the amino groups of amino acids to form fluorescent derivatives.
Hypothetical Performance Comparison:
Based on the performance of other quinoline-based derivatization reagents, a method utilizing a this compound derivative could hypothetically offer the following characteristics:
| Feature | Hypothetical Performance of a 4-Aminomethylquinoline-based Method |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Reactivity | Potentially reactive with both primary and secondary amines, depending on the specific derivative synthesized. |
| Derivative Stability | Likely to form stable derivatives due to the aromatic quinoline structure. |
| Sensitivity | High, leveraging the inherent fluorescence of the quinoline ring. |
Rationale for Hypothetical Performance: The rigid, planar structure of the quinoline ring is conducive to high fluorescence quantum yields. If a reactive group is successfully introduced without quenching this fluorescence, the resulting derivatives would be expected to be highly detectable. The stability of the resulting covalent bond (e.g., a thiourea or urea linkage) would contribute to good precision. Further research and methods development would be required to validate these hypothetical performance characteristics.
Experimental Protocols
OPA/3-MPA Derivatization Protocol (Adapted from a published method[1])
Reagents:
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Methanol
-
Potassium tetraborate buffer (200 mmol/L, pH 9.5)
Procedure:
-
Prepare Derivatization Reagent: Dissolve 10 mg of OPA in 0.2 mL of methanol. Add 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5) and 10 µL of 3-MPA. Dilute this mixture with 8 mL of the same buffer to obtain the final working solution. This reagent should be prepared fresh daily.[1]
-
Sample Preparation: Prepare amino acid standards and samples in an appropriate diluent.
-
Automated Derivatization: In an autosampler cooled to 4°C, mix 50 µL of the derivatization reagent with 50 µL of the prepared sample or standard.[1]
-
Incubation: The mixture is incubated for 30 minutes before injection onto the HPLC system.[1]
AQC Derivatization Protocol
Reagents:
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent
-
Borate buffer
-
Acetonitrile
Procedure:
-
Reconstitute AQC Reagent: Dissolve the AQC reagent in acetonitrile as per the manufacturer's instructions.
-
Sample Preparation: To 10 µL of the amino acid sample or standard, add 70 µL of borate buffer and mix.
-
Derivatization: Add 20 µL of the reconstituted AQC reagent to the sample mixture and vortex immediately.
-
Heating: Heat the mixture at 55°C for 10 minutes.
-
Injection: After cooling to room temperature, the sample is ready for HPLC analysis.
Visualizing the Workflow
References
A Senior Application Scientist's Guide to Establishing Linearity and Range of Detection for 4-Aminomethylquinoline Hydrochloride Quantitative Assays
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Aminomethylquinoline hydrochloride. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. We will delve into the practical and theoretical considerations for establishing two critical validation parameters: linearity and range of detection. This document will focus on a primary method, High-Performance Liquid Chromatography (HPLC), and a secondary, alternative method, UV-Visible Spectrophotometry, providing the rationale behind experimental design and presenting supporting data.
Introduction to this compound and the Imperative for Accurate Quantification
This compound (CAS: 1095661-17-8; Molecular Formula: C₁₀H₁₁ClN₂) is a quinoline derivative of interest in pharmaceutical research and development.[1][2][3][4][5] Its structure, featuring a quinoline core and an aminomethyl side chain, suggests potential biological activity that warrants further investigation. Accurate and precise quantification of this compound is paramount for a variety of applications, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
In vitro assays: To determine potency and efficacy in biological systems.
-
Quality control: To ensure the purity and concentration of bulk substance and formulated products.
-
Stability studies: To assess degradation over time under various conditions.
The selection of an appropriate analytical method is a critical first step in generating reliable data. This guide will compare a high-sensitivity, high-specificity HPLC method with a more accessible UV-Vis spectrophotometric method.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the quantification of many small molecules in complex matrices due to its high resolving power and sensitivity.[6] For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.
Rationale for HPLC Method Selection
The quinoline structure of the analyte contains a chromophore that allows for straightforward UV detection. The aminomethyl group provides a site for potential derivatization if higher sensitivity is required, though direct UV detection is often sufficient for initial studies. An RP-HPLC setup with a C18 column is a logical starting point, as it effectively separates compounds based on their hydrophobicity.
Experimental Protocol: Establishing Linearity and Range of Detection for the HPLC Assay
This protocol outlines the steps to validate the linearity and determine the working range of the HPLC method, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.[7][8]
Objective: To demonstrate that the detector response is directly proportional to the concentration of this compound over a defined range.
Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer component)
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of, for example, 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Filter and degas the mobile phase before use.
-
Standard Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., 50:50 methanol:water). Sonicate if necessary to ensure complete dissolution.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five concentration levels. For a typical assay, these might range from 1 µg/mL to 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic elution can be developed. A starting point could be an isocratic elution with 70% Solvent A and 30% Solvent B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan should be performed; a wavelength around 230 nm or 270 nm is a reasonable starting point for quinoline derivatives).
-
Injection Volume: 10 µL
-
-
Data Acquisition: Inject each calibration standard in triplicate. Record the peak area of the analyte for each injection.
-
Data Analysis:
-
Plot the mean peak area against the corresponding concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
-
Self-Validating System: The protocol's integrity is maintained by the triplicate injections at each concentration level, which allows for the assessment of precision at each point. The use of a well-characterized reference standard ensures accuracy. The acceptance criteria, based on ICH guidelines, provide a clear pass/fail for the validation experiment.
Visualization of the HPLC Workflow
Caption: Workflow for establishing linearity in the HPLC assay.
Expected Performance and Data Summary
The linearity of an HPLC method is typically evaluated by the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.[7] The range of detection is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Table 1: Hypothetical Linearity Data for HPLC Analysis of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) | Standard Deviation | %RSD |
| 1.0 | 15,230 | 210 | 1.38% |
| 5.0 | 76,150 | 850 | 1.12% |
| 10.0 | 151,900 | 1,500 | 0.99% |
| 25.0 | 380,500 | 3,200 | 0.84% |
| 50.0 | 758,000 | 6,100 | 0.80% |
| 100.0 | 1,525,000 | 11,500 | 0.75% |
| Linear Regression Results | y = 15200x + 500 | r² = 0.9998 |
From this data, the linear range is established as 1.0 µg/mL to 100.0 µg/mL. The Limit of Quantitation (LOQ) , the lowest concentration on the curve, is 1.0 µg/mL, as it demonstrates acceptable precision (%RSD < 2%). The Limit of Detection (LOD) would be determined separately by analyzing progressively lower concentrations and is typically estimated as the concentration at which the signal-to-noise ratio is approximately 3:1.
Alternative Method: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler, more cost-effective, and often faster method than HPLC.[6] However, it is generally less specific and less sensitive. This method is suitable for the analysis of pure compounds or simple formulations where interfering substances are not present.
Rationale for UV-Vis Spectrophotometry
This compound possesses a quinoline chromophore, which absorbs UV light, making direct spectrophotometric quantification feasible. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Experimental Protocol: Establishing Linearity and Range of Detection for the UV-Vis Assay
Objective: To determine the concentration range over which the absorbance of this compound is directly proportional to its concentration.
Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Spectroscopic grade methanol (or other suitable solvent)
-
Quartz cuvettes
Instrumentation:
-
UV-Visible spectrophotometer (double beam recommended)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Determine λmax: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution Preparation (1 mg/mL): Prepare as described in the HPLC protocol.
-
Preparation of Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. The range will likely be higher than for HPLC (e.g., 5 µg/mL to 50 µg/mL).
-
Data Acquisition:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard in triplicate.
-
-
Data Analysis:
-
Plot the mean absorbance against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Expected Performance and Data Summary
Similar to the HPLC method, a correlation coefficient (r²) of > 0.995 is desirable. The sensitivity will be lower, resulting in a higher LOQ.
Table 2: Hypothetical Linearity Data for UV-Vis Analysis of this compound
| Concentration (µg/mL) | Mean Absorbance (n=3) | Standard Deviation | %RSD |
| 5.0 | 0.112 | 0.0021 | 1.88% |
| 10.0 | 0.225 | 0.0035 | 1.56% |
| 20.0 | 0.451 | 0.0051 | 1.13% |
| 30.0 | 0.674 | 0.0072 | 1.07% |
| 40.0 | 0.899 | 0.0085 | 0.95% |
| 50.0 | 1.120 | 0.0101 | 0.90% |
| Linear Regression Results | y = 0.0224x + 0.001 | r² = 0.9995 |
The linear range for this UV-Vis method is established as 5.0 µg/mL to 50.0 µg/mL. The LOQ is 5.0 µg/mL. Note that absorbance values are ideally kept below ~1.2 AU to maintain linearity.
Method Comparison and Recommendations
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis.
Caption: Key decision factors for choosing an analytical method.
Table 3: Comparison of HPLC and UV-Vis Spectrophotometry for this compound Quantification
| Parameter | HPLC | UV-Vis Spectrophotometry | Recommendation |
| Specificity | High (separates analyte from impurities) | Low (any absorbing species can interfere) | HPLC for complex samples (e.g., biological matrices, stability studies). |
| Linear Range | Wide (e.g., 1.0 - 100.0 µg/mL) | Narrower (e.g., 5.0 - 50.0 µg/mL) | HPLC offers greater flexibility for varying sample concentrations. |
| Sensitivity (LOQ) | High (e.g., 1.0 µg/mL) | Moderate (e.g., 5.0 µg/mL) | HPLC is required for trace-level quantification. |
| Throughput | Lower (due to run times) | Higher (rapid measurements) | UV-Vis is suitable for rapid QC of pure substances. |
| Cost & Complexity | High | Low | UV-Vis is a more accessible option for routine analysis. |
Expert Recommendation:
For initial research, drug development, and any application involving complex matrices or the need to detect impurities, HPLC is the strongly recommended method . Its superior specificity and sensitivity ensure the generation of reliable and defensible data.
UV-Vis spectrophotometry serves as a viable alternative for non-regulatory, high-concentration applications, such as the rapid quantification of a synthesized bulk drug substance where purity has been established by other means.
Conclusion
Establishing the linearity and range of detection is a foundational step in validating a quantitative assay for this compound. This guide has provided a detailed protocol for achieving this using a robust RP-HPLC method, which offers excellent specificity and a wide linear range. A comparison with UV-Vis spectrophotometry highlights the trade-offs between performance and accessibility. By following the principles and experimental designs outlined herein, researchers can confidently develop and validate analytical methods that meet the rigorous demands of scientific research and drug development.
References
- 1. 1095661-17-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 007chemicals.com [007chemicals.com]
- 3. CAS 1095661-17-8 | this compound - Synblock [synblock.com]
- 4. 4-aminomethyl quinoline 1095661-17-8 [sigmaaldrich.com]
- 5. 4-Aminomethylquinoline, HCl | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization Strategies for the Quantification of 4-Aminomethylquinoline Hydrochloride: Accuracy and Recovery Studies
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Aminomethylquinoline hydrochloride, a primary amine, often requires derivatization to enhance its detectability and improve chromatographic separation, particularly when using techniques like High-Performance Liquid Chromatography (HPLC) with common detectors. This guide provides an in-depth comparison of prevalent derivatization methodologies applicable to primary amines, with a focus on accuracy and recovery. While specific studies on this compound are not extensively documented, the principles and data presented here for other primary amines offer a robust framework for method development and validation.
The Rationale for Derivatization
Many low molecular weight amines, including this compound, lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence challenging. Derivatization addresses this by chemically modifying the analyte to introduce a detectable tag.[1][2] This process not only enhances sensitivity but can also improve the chromatographic properties of the analyte, leading to better peak shape and resolution.[1]
Comparative Analysis of Key Derivatization Reagents
This guide focuses on three widely used pre-column derivatization reagents for primary amines: o-Phthalaldehyde (OPA), 9-Fluorenylmethyl Chloroformate (FMOC-Cl), and Dansyl Chloride.
o-Phthalaldehyde (OPA): The Rapid and Sensitive Choice
OPA is a popular fluorogenic reagent that reacts swiftly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.[3][4] This reaction is typically fast and occurs under mild conditions.[3]
Reaction Mechanism: OPA couples with the primary amino group in an alkaline environment, facilitated by a thiol like 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol, to form a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[3]
Caption: OPA derivatization workflow for primary amines.
Experimental Protocol (General):
-
Prepare a fresh OPA reagent solution by combining an OPA stock solution (e.g., 50 mg/mL in methanol) with a borate buffer (e.g., 20 mM, pH 10.2) and a thiol (e.g., 3-mercaptopropionic acid).[1]
-
Mix the sample containing the primary amine with the OPA reagent. The reaction is typically complete within minutes at room temperature.[4][5]
-
Inject the derivatized sample directly into the HPLC system for analysis.[1]
Advantages:
-
Speed: The reaction is almost instantaneous.[3]
-
Sensitivity: Produces highly fluorescent derivatives, enabling low detection limits.[3]
-
Selectivity: Reacts specifically with primary amines.[3]
Disadvantages:
-
Derivative Stability: The resulting isoindole derivatives can be unstable, requiring prompt analysis.[4]
-
No Reaction with Secondary Amines: OPA does not react with secondary amines like proline.[3]
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Versatility and Stability
FMOC-Cl is a widely used reagent that reacts with both primary and secondary amines to form stable and highly fluorescent derivatives.[6][7]
Reaction Mechanism: FMOC-Cl reacts with the amino group to form a stable carbamate derivative.
Caption: FMOC-Cl derivatization workflow for primary amines.
Experimental Protocol (General):
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Add a borate buffer (e.g., pH 10) and the FMOC-Cl solution.[8]
-
Allow the reaction to proceed for a specified time (e.g., 40 minutes) at room temperature.[8][9]
-
Quench the reaction by adding an acid (e.g., HCl) to stabilize the derivatives.[8]
-
The derivatized sample is then ready for HPLC analysis.
Advantages:
-
Derivative Stability: The FMOC derivatives are very stable, allowing for automated analysis of multiple samples over extended periods.[6][9]
-
High Sensitivity: The derivatization can increase sensitivity by more than three orders of magnitude compared to UV absorbance.[6]
-
Reacts with Primary and Secondary Amines: This makes it a more versatile reagent than OPA.[6][7]
Disadvantages:
-
Interference: The unreacted FMOC-Cl and its hydrolysis product can interfere with the chromatography.[6]
-
Complex Sample Preparation: Analysis of biological samples may require extensive cleanup to remove interfering endogenous components that also react with FMOC-Cl.[6]
Dansyl Chloride: The Classic and Robust Reagent
Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with primary and secondary amines to form stable, fluorescent dansyl amides.[10][11]
Reaction Mechanism: Dansyl chloride reacts with the amino group to form a stable sulfonamide derivative.
Caption: Dansyl Chloride derivatization workflow for primary amines.
Experimental Protocol (General):
-
The sample is mixed with a dansyl chloride solution in a suitable buffer, typically at a high pH (around 9.5).[12]
-
The reaction mixture is often heated to facilitate the derivatization.[13]
-
After the reaction is complete, the mixture may require a cleanup step, such as solid-phase extraction, to remove excess reagent and byproducts.[13]
-
The final solution is then analyzed by HPLC.
Advantages:
-
Robust and Well-Established: This method has been used for many years and is well-documented.[10]
-
Stable Derivatives: The resulting dansyl amides are very stable.[10]
-
Good for Primary and Secondary Amines: Similar to FMOC-Cl, it can derivatize a broader range of amines than OPA.[14]
Disadvantages:
-
Slow Reaction: The derivatization can be slow compared to OPA.[11]
-
Formation of Byproducts: The reaction can produce byproducts that may interfere with the analysis.[11]
-
pH Dependent Recovery: The recovery of the derivatives can be influenced by the pH of the reaction mixture.[11]
Comparative Performance: Accuracy and Recovery
The following table summarizes reported accuracy and recovery data for the analysis of various primary amines using the discussed derivatization methods. This data provides a valuable reference for what can be expected when developing a method for this compound.
| Derivatization Reagent | Analyte(s) | Matrix | Accuracy (%) | Recovery (%) | Reference(s) |
| OPA | Biogenic Amines | Food Matrices | 84.85 - 109.97 | 89.63 - 107.74 | [15][16] |
| FMOC-Cl | Dodecylamine | Wastewater | - | 84.93 - 97.64 | [6] |
| Tetradecylamine | Wastewater | - | 89.93 - 101.92 | [6] | |
| Hexadecylamine | Wastewater | - | 85.29 - 98.37 | [6] | |
| Octadecylamine | Wastewater | - | 93.57 - 103.26 | [6] | |
| N-nitrosodimethylamine (NDMA) | - | - | 74.2 ± 4.2 to 101.6 ± 16.1 | [6] | |
| N-nitrosodiethylamine (NDEA) | - | - | 90.6 ± 2.9 to 125.4 ± 7.4 | [6] | |
| Dansyl Chloride | Atomoxetine | Tablets and Plasma | 99.56 ± 1.11 to 100.67 ± 0.79 | - | [12] |
| Biogenic Amines | Wine and Fish | - | 93.2 - 103.1 (Wine), 94.5 - 102.3 (Fish) | [12] | |
| Biogenic Amines | Intestinal and Fecal Samples | - | 67 - 110 | [13] |
Conclusion and Recommendations
The choice of derivatization reagent for the analysis of this compound will depend on the specific requirements of the assay, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
For rapid and highly sensitive analysis of relatively clean samples, OPA is an excellent choice. Its speed and selectivity for primary amines are significant advantages.
-
When analyzing complex matrices or when derivative stability is a concern for automated, high-throughput analysis, FMOC-Cl is a superior option. Its ability to form stable derivatives with both primary and secondary amines makes it highly versatile.
-
Dansyl chloride remains a robust and reliable choice, particularly when a well-established and thoroughly documented method is preferred.
It is crucial to validate the chosen method for this compound in the specific sample matrix to ensure it meets the required standards for accuracy, precision, and recovery. The information and protocols provided in this guide serve as a comprehensive starting point for this critical process.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of an HPLC Method for 4-Aminomethylquinoline Hydrochloride
In the landscape of pharmaceutical development, the reliability of an analytical method is not merely a feature; it is the bedrock upon which product quality and patient safety are built. An analytical method that performs flawlessly in the hands of its developer but falters under the slight, inevitable variations of routine use is a liability. This guide delves into the critical process of robustness testing, a cornerstone of method validation, using the analysis of 4-Aminomethylquinoline hydrochloride as a practical case study.
As researchers, scientists, and drug development professionals, our mandate is to produce data that is accurate, reproducible, and defensible. This guide moves beyond a simple recitation of procedural steps. It aims to provide a deeper, mechanistic understanding of why we test for robustness, how to design and execute a meaningful study, and how to situate a validated High-Performance Liquid Chromatography (HPLC) method within the broader context of available analytical technologies. We will explore the causal relationships between deliberate method variations and their impact on chromatographic performance, ensuring that the methods we develop are not just validated, but truly reliable for their entire lifecycle.
Part 1: The Imperative of Robustness in Analytical Method Validation
The International Council for Harmonisation (ICH) guideline Q2(R1) defines the robustness of an analytical procedure as "a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage."[1][2] This is a critical evaluation performed during method development or validation to preemptively identify which operational parameters must be tightly controlled to ensure the method's consistent performance.[2]
Robustness testing is fundamentally a stress test of the method's procedural instructions. It differs from intermediate precision, which assesses random variations like different analysts or equipment, by focusing on the impact of specific, controlled changes to the method's parameters.[3] The outcome of a successful robustness study is twofold: it provides confidence that the method can be successfully transferred between laboratories and instruments, and it helps establish the operational limits for the System Suitability Test (SST).[4] The SST is an integral part of any analytical run, acting as a daily health check to confirm the chromatographic system is fit for its intended purpose before any samples are analyzed.[5][6]
Part 2: A Case Study in Robustness: HPLC Analysis of this compound
This compound is a quinoline derivative, a class of compounds of significant interest in medicinal chemistry.[7][8] Its structure, featuring a basic aminomethyl group, makes its chromatographic retention sensitive to mobile phase pH. This property makes it an excellent candidate for illustrating the principles of robustness testing.
The Nominal Analytical Method
Before testing its limits, we must define the optimal or "nominal" state of the HPLC method. The following is a typical reversed-phase HPLC method developed for the quantification of this compound.
Table 1: Nominal HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 75% Mobile Phase A : 25% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 0.1 mg/mL in Mobile Phase A/B (75:25) |
Experimental Protocol: Robustness Study Design
The core of the robustness study is the systematic variation of key method parameters around the nominal conditions. The selection of these parameters is based on experience and an understanding of which factors are most likely to influence the separation.[1][9] For our HPLC method, these include mobile phase pH, the percentage of organic modifier, column temperature, and flow rate.[10][11]
Step-by-Step Methodology:
-
Prepare System Suitability Solution (SSS): Prepare a solution containing this compound at the nominal concentration (0.1 mg/mL). If known impurities are available, they should be spiked into the SSS to evaluate the critical parameter of resolution.
-
Define Variation Levels: For each selected parameter, define high (+) and low (-) levels around the nominal value. These variations should be small but deliberate, reflecting the types of fluctuations expected during routine use.
-
Execute Experimental Runs: Perform a series of chromatographic runs. In each run, vary one parameter to its high or low level while keeping all other parameters at their nominal state (this is a One-Factor-At-a-Time, or OFAT, approach).[2]
-
Acquire Data: For each experimental run, inject the SSS in replicate (n=5 is typical) and record the key chromatographic responses.
-
Evaluate System Suitability: Compare the results from each varied condition against the pre-defined System Suitability Test (SST) acceptance criteria.
Below is a diagram illustrating the workflow for this robustness study.
Caption: Experimental workflow for the HPLC robustness study.
Part 3: Data Interpretation and Performance Analysis
The success or failure of the robustness test is determined by whether the SST criteria are met under all varied conditions. For this analysis, we will assume a critical impurity peak elutes just before the main this compound peak.
Table 2: System Suitability Test (SST) Acceptance Criteria
| SST Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation from the critical impurity. |
| Tailing Factor (Tf) | ≤ 1.5 | Guarantees peak symmetry for accurate integration. |
| Retention Time (%RSD) | ≤ 1.0% (for 5 replicates) | Demonstrates system precision and stability. |
| Peak Area (%RSD) | ≤ 2.0% (for 5 replicates) | Confirms precise and reproducible quantification. |
Hypothetical Robustness Study Results
The following table summarizes the hypothetical results obtained from our robustness study.
Table 3: Robustness Study Data for this compound Analysis
| Parameter Varied | Level | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Peak Area (%RSD) | Pass/Fail |
| (None) | Nominal | 5.42 | 3.1 | 1.15 | 0.45% | Pass |
| Mobile Phase pH | 2.8 (-0.2) | 5.98 | 3.5 | 1.12 | 0.51% | Pass |
| 3.2 (+0.2) | 4.91 | 2.6 | 1.19 | 0.48% | Pass | |
| % Acetonitrile | 23% (-2%) | 6.25 | 3.8 | 1.14 | 0.62% | Pass |
| 27% (+2%) | 4.75 | 2.4 | 1.16 | 0.55% | Pass | |
| Column Temp. | 25°C (-5°C) | 5.71 | 3.3 | 1.17 | 0.59% | Pass |
| 35°C (+5°C) | 5.15 | 2.9 | 1.13 | 0.49% | Pass | |
| Flow Rate | 0.9 mL/min (-10%) | 6.02 | 3.1 | 1.15 | 0.71% | Pass |
| 1.1 mL/min (+10%) | 4.93 | 3.0 | 1.14 | 0.68% | Pass |
Analysis and Causality
-
Mobile Phase pH: The most significant impact was on retention time. As pH increases from 2.8 to 3.2, the basic aminomethyl group becomes slightly less protonated, reducing its polarity and interaction with the polar mobile phase, thus decreasing its retention time on the non-polar C18 column. Despite this shift, the critical resolution and all other SST parameters remained well within the acceptance criteria, demonstrating the method is robust to minor pH fluctuations.
-
% Acetonitrile: As expected, decreasing the percentage of the strong organic solvent (acetonitrile) increased retention time, while increasing it had the opposite effect. This is the fundamental principle of reversed-phase chromatography. The method is clearly robust to small changes in mobile phase composition.
-
Column Temperature: A decrease in temperature increases mobile phase viscosity, leading to a slight increase in retention time and backpressure. An increase in temperature has the inverse effect. The method demonstrated robustness against these thermal changes.
-
Flow Rate: Retention time is inversely proportional to the flow rate, which was observed in the results. All other parameters were negligibly affected, indicating the method is robust to variations in flow rate.
Part 4: The Broader Analytical Context: HPLC vs. UPLC
While our HPLC method is robust, the field of liquid chromatography is continually evolving. Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations. How does our robust "workhorse" HPLC method compare to this high-performance alternative?
Table 4: Comparative Guide - HPLC vs. UPLC for Pharmaceutical Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Principle | Separation using columns with 3-5 µm particles. | Separation using columns with < 2 µm particles. |
| Analysis Speed | Slower (Typical run times: 5-30 min). | Significantly Faster (Typical run times: 1-5 min). |
| Resolution | Good. | Excellent; sharper, narrower peaks provide superior resolution. |
| Sensitivity | Good. | Higher; sharper peaks lead to greater peak height and better signal-to-noise. |
| Solvent Consumption | Higher per analysis. | Lower per analysis due to shorter run times and lower flow rates. |
| System Pressure | Lower (400-600 bar). | Much Higher (1000-1500 bar). |
| Instrumentation | Standard, widely available systems. | Requires specialized low-dispersion, high-pressure systems. |
| Robustness | Generally very robust and forgiving of minor sample prep imperfections. | Can be less forgiving; highly susceptible to clogging from particulates. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Decision Framework: Choosing the Right Technology
The choice between HPLC and UPLC is not about which is "better," but which is more suitable for the intended purpose. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting between HPLC and UPLC.
For a research or early development setting where speed can accelerate discovery, UPLC is an outstanding choice. For a late-stage development or QC laboratory, where a method will be run for years across multiple sites, the proven reliability and ubiquity of a robust HPLC method often make it the more pragmatic and cost-effective solution.
Final Synthesis
This guide has demonstrated that robustness testing is a systematic and indispensable evaluation of an analytical method's reliability. Through the case study of this compound, we have shown how to design, execute, and interpret a robustness study in line with regulatory expectations. The data, though hypothetical, reflects the real-world performance of a well-developed HPLC method, underscoring its resilience to the minor variations inherent in daily laboratory work.
Furthermore, by comparing this robust HPLC method with its UPLC alternative, we recognize that technological selection is a strategic decision. A truly expert scientist does not just develop a method that works; they develop the right method for the specific scientific and business context. A robust HPLC method is not legacy technology; it is a reliable, validated tool that continues to be the backbone of quality control in the pharmaceutical industry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
A Senior Application Scientist's Guide to Carboxylic Acid Derivatization: Unveiling the Specificity and Selectivity of 4-Aminomethylquinoline Hydrochloride
For researchers, scientists, and drug development professionals, the precise and sensitive quantification of carboxylic acids is a recurrent analytical challenge. Their inherent polarity and often weak chromophores necessitate derivatization, a chemical modification process that enhances their detectability in modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth technical comparison of 4-Aminomethylquinoline hydrochloride (AMQ), a fluorescent tagging reagent, with other established alternatives for the derivatization of carboxylic acids. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and present a critical evaluation of performance data to empower you in selecting the optimal reagent for your analytical needs.
The Critical Role of Carboxylic Acid Derivatization
Carboxylic acids are pivotal functional groups found in a vast array of biologically and pharmaceutically significant molecules, including fatty acids, amino acids, and drug metabolites. Their analysis is fundamental to numerous research areas, from metabolomics to pharmaceutical quality control. However, the direct analysis of many carboxylic acids by HPLC with common detectors like UV-Vis or fluorescence is often hampered by their poor retention on reversed-phase columns and lack of a suitable chromophore or fluorophore.[1]
Derivatization addresses these challenges by chemically modifying the carboxylic acid group to introduce a moiety that is readily detectable.[1] This "tag" can be a chromophore for UV-Vis detection or, more commonly for achieving high sensitivity, a fluorophore for fluorescence detection. A well-designed derivatization strategy not only enhances sensitivity but can also improve the chromatographic properties of the analyte.
This compound: A Promising Fluorescent Tag
This compound has emerged as a valuable reagent for the derivatization of carboxylic acids, particularly for applications requiring high sensitivity, such as the analysis of short-chain fatty acids (SCFAs) by LC-MS/MS.[2][3] The quinoline moiety of AMQ is a well-established fluorophore, and the primary amine group provides a reactive handle for covalent linkage to carboxylic acids.[4]
Mechanism of Action: The Carbodiimide Coupling Chemistry
The reaction of 4-Aminomethylquinoline with a carboxylic acid proceeds via a well-established amide bond formation, typically facilitated by a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6] This is a "zero-length" crosslinking reaction, meaning no additional atoms are incorporated between the carboxylic acid and the amine.
The reaction mechanism can be summarized in two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack by the Amine: The primary amine of 4-Aminomethylquinoline acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of a stable amide bond and the release of a water-soluble urea byproduct.[5][6]
To enhance the efficiency of the coupling reaction and minimize side reactions, such as the formation of an N-acylurea byproduct, additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine.
Figure 1: Mechanism of EDC-mediated coupling of a carboxylic acid with 4-Aminomethylquinoline.
Experimental Protocol: Derivatization of Carboxylic Acids with this compound
This protocol provides a general framework for the derivatization of carboxylic acids with AMQ. Optimization may be required for specific analytes and matrices.
Materials:
-
This compound (AMQ)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Carboxylic acid standard or sample
-
Anhydrous acetonitrile or other suitable aprotic solvent (e.g., DMF, DCM)
-
Pyridine or a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)
-
Quenching solution (e.g., 0.1 M HCl)
-
HPLC or LC-MS system with a fluorescence or mass spectrometer detector
Procedure:
-
Sample Preparation:
-
Dissolve the carboxylic acid standard or sample in the chosen anhydrous solvent. If the sample is in an aqueous matrix, it may require extraction and solvent exchange.
-
-
Reagent Preparation:
-
Prepare fresh solutions of AMQ, EDC, and NHS/HOBt in the same anhydrous solvent.
-
-
Derivatization Reaction:
-
In a reaction vial, combine the carboxylic acid solution, the AMQ solution (typically in a slight molar excess), and the NHS/HOBt solution.
-
Add the base (e.g., pyridine or DIPEA).
-
Initiate the reaction by adding the EDC solution.
-
Vortex the mixture and incubate at room temperature or with gentle heating (e.g., 40-60 °C) for a specified time (e.g., 20-60 minutes). The optimal time and temperature should be determined empirically. A study on short-chain fatty acids suggests a reaction time of 20 minutes at room temperature.[2]
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a small amount of a quenching solution can be added.
-
-
Analysis:
-
Dilute the reaction mixture with the initial mobile phase of the HPLC/LC-MS system.
-
Inject an appropriate volume for analysis.
-
Figure 2: General experimental workflow for carboxylic acid derivatization with 4-Aminomethylquinoline.
Specificity and Selectivity of this compound
A key consideration for any derivatization reagent is its specificity for the target functional group and its selectivity in the presence of other potentially reactive moieties.
Specificity for the Carboxyl Group
The primary amine of 4-Aminomethylquinoline, when coupled with a carbodiimide, is highly specific for activated carboxylic acids. The formation of the stable amide bond is the predominant reaction.
Selectivity in the Presence of Other Functional Groups
In complex biological or pharmaceutical samples, carboxylic acids often coexist with other nucleophilic functional groups, such as hydroxyls (alcohols and phenols) and primary/secondary amines.
-
Hydroxyl Groups (Alcohols and Phenols): While alcohols and phenols are nucleophilic, their reaction with activated carboxylic acids to form esters is generally slower than the reaction with primary amines to form amides, especially under neutral to slightly basic conditions. The selectivity of carbodiimide coupling can be directed towards amide formation over esterification.[7] By carefully controlling the reaction conditions, particularly the pH and choice of base, the derivatization can be highly selective for carboxylic acids.
-
Other Amine Groups: If the analyte of interest contains both a carboxylic acid and another primary or secondary amine, intramolecular or intermolecular cross-reactivity is possible. In such cases, protecting group strategies may be necessary for the non-target amine group.
Performance Comparison with Alternative Derivatization Reagents
The choice of a derivatization reagent is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and compatibility with the analytical platform. Below is a comparison of 4-Aminomethylquinoline with other common fluorescent tagging reagents for carboxylic acids.
| Reagent Class | Example Reagent(s) | Reaction Principle | Advantages | Disadvantages |
| Quinoline-based Amines | 4-Aminomethylquinoline (AMQ) | Amide formation via carbodiimide coupling | Good fluorescence properties, suitable for LC-MS, forms stable amide bond. | Requires activation step, potential for side reactions with EDC. |
| Anthracene-based Reagents | 9-Anthryldiazomethane (ADAM), 1-Pyrenebutyric hydrazide (PBH) | Esterification (ADAM), Amide formation (PBH) | High quantum yields, good sensitivity.[8][9] | ADAM can be unstable, potential for reaction with other acidic protons. |
| Coumarin-based Reagents | 4-Bromomethyl-7-methoxycoumarin (BrMMC), N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Esterification | High sensitivity, well-established methods.[10] | Reaction with the bromomethyl group can be slower than carbodiimide coupling. |
| Benzofurazan-based Reagents | 4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-APy) | Amide formation via activation | High sensitivity (femtomole detection limits).[11] | Can be more expensive, may require specific activation agents. |
| Naphthalene-based Reagents | 7-(Bromomethyl)naphthalen-2-amine | Esterification | Strong fluorescence signal.[12] | Nucleophilic substitution reaction may require specific catalysts. |
Quantitative Performance Metrics
| Reagent | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | 345 | 435 | 12.5 pg | [10] |
| DBD-APy derivative of Naproxen | 470 | 580 | 10 fmol | [11] |
| Nile Blue derivative of Benzoic Acid | Not specified | Not specified | 1.99 fmol (with laser-induced fluorescence) | [13] |
| 4-Aminobenzonitrile derivative | ~285 (hypothetical) | ~350 (hypothetical) | Not specified | [6] |
Trustworthiness and Self-Validating Systems
To ensure the reliability and accuracy of your analytical results, it is imperative to build a self-validating system into your derivatization protocol. This involves:
-
Use of an Internal Standard: An internal standard, preferably a stable isotope-labeled version of the analyte, should be added at the beginning of the sample preparation process. This will correct for any variability in the derivatization reaction and sample workup.
-
Calibration Curve: A calibration curve prepared with known concentrations of the derivatized standard should be run with each batch of samples to ensure accurate quantification.
-
Recovery Experiments: Spike-and-recovery experiments should be performed to assess the efficiency of the entire analytical method, from sample preparation to detection.
-
Method Blank: A method blank (a sample containing all reagents except the analyte) should be processed to check for any potential contamination or interfering peaks.
Conclusion and Future Perspectives
This compound stands as a robust and sensitive derivatization reagent for the analysis of carboxylic acids, particularly in the realm of LC-MS. Its primary amine functionality allows for a specific and efficient reaction with carboxylic acids via well-understood carbodiimide chemistry, forming stable and highly fluorescent amide derivatives.
While alternative reagents offer a range of photophysical properties and reaction mechanisms, the choice of the optimal reagent will always be application-dependent. For analyses requiring high sensitivity and compatibility with mass spectrometry, 4-Aminomethylquinoline presents a compelling option.
Future research in this area will likely focus on the development of novel quinoline-based probes with enhanced quantum yields, larger Stokes shifts to minimize background interference, and tailored selectivity for specific classes of carboxylic acids. The continued evolution of derivatization chemistry will undoubtedly play a pivotal role in advancing our ability to unravel the complexities of biological and chemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
A Quantitative Comparison of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) and Dansyl Chloride for Amine Analysis
For: Researchers, scientists, and drug development professionals.
In the landscape of analytical chemistry, the accurate quantification of amines—a class of compounds fundamental to biology and pharmacology—presents a persistent challenge. Their inherent polarity, low volatility, and frequent lack of a strong native chromophore necessitate a derivatization step to enable sensitive and robust analysis by modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). This guide provides a detailed, data-driven comparison of two prominent pre-column derivatization reagents: the classic, widely-used Dansyl Chloride (DNS-Cl) and the more modern, high-performance 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) .
Our objective is to move beyond a simple listing of features and delve into the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal reagent for your specific analytical needs.
Section 1: The Reagents - Chemical Principles and Reaction Mechanisms
Understanding the underlying chemistry of each reagent is critical to appreciating their respective strengths and limitations. The choice of reagent dictates reaction conditions, derivative stability, and ultimate sensitivity.
Dansyl Chloride (DNS-Cl)
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a venerable reagent that has been a workhorse in amine analysis for decades.[1][2] It reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions.
Reaction Mechanism: The core reaction is a nucleophilic substitution where the unprotonated amine attacks the electron-deficient sulfur atom of the sulfonyl chloride group.[2] This forms a highly stable and fluorescent N-dansyl sulfonamide adduct.[1][2] The reaction is typically performed at a pH between 9 and 11 to ensure the amine is in its more nucleophilic, deprotonated state.[2][3]
The resulting dansyl-amine derivatives exhibit strong fluorescence, which significantly enhances detection sensitivity compared to UV absorbance alone.[2][4]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
AQC is a more recent innovation, commercialized by Waters Corporation as the core component of their AccQ•Tag™ chemistry system. It was specifically designed for the rapid, efficient, and reproducible analysis of amino acids.
Reaction Mechanism: AQC reacts with both primary and secondary amino groups to form a stable urea derivative.[5][6] The reaction involves the nucleophilic attack of the amine on the carbamate, with the N-hydroxysuccinimide (NHS) moiety acting as an excellent leaving group.[6] This reaction is exceptionally rapid, often reaching completion in seconds for primary amines.[7] A key feature is that the excess reagent hydrolyzes to 6-aminoquinoline (AMQ), which itself is a stable, well-behaved molecule that does not interfere with the chromatography of the derivatized analytes.[8]
Section 2: Head-to-Head Performance Comparison
The practical utility of a derivatization reagent is defined by its performance across several key metrics. The following table summarizes a quantitative comparison based on published data and established protocols.
| Performance Metric | Dansyl Chloride (DNS-Cl) | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Advantage |
| Reaction Speed | 30-60 minutes at elevated temperatures (e.g., 60-80°C).[9][10] | < 1 minute at room temperature, followed by a 10-minute heating step (55°C) to ensure complete reaction for all species.[8][11] | AQC |
| Reaction Conditions | Requires strongly alkaline pH (9.5-11) and often organic co-solvents (e.g., acetone, acetonitrile).[3][9] | Operates under milder alkaline conditions (pH 8.5-9.3) in an aqueous buffer system.[7][11] | AQC |
| Derivative Stability | Derivatives are generally stable, but can be susceptible to photodecomposition.[7] | Derivatives are exceptionally stable for days at room temperature, allowing for batch processing and re-injection.[5][11] | AQC |
| Specificity | Reacts with primary and secondary amines, phenols, and imidazoles.[1] | Highly specific to primary and secondary amines. | AQC |
| Byproducts | Excess reagent hydrolyzes to dansyl acid, which can interfere chromatographically. Quenching is often required.[3] | Excess reagent hydrolyzes to non-interfering 6-aminoquinoline (AMQ). The reaction is self-quenching.[11] | AQC |
| Detection Sensitivity (LOD) | Low picomole to femtomole range with fluorescence detection. | Sub-picomole to femtomole range with fluorescence detection.[5][12] | Comparable/AQC |
| Ease of Use | Requires careful control of pH, temperature, and time. Potential for inconsistent derivative production.[7] | Simple, one-step procedure. Reagents are often available in pre-packaged kits, enhancing reproducibility.[5] | AQC |
Expert Insights: The data clearly positions AQC as a superior reagent for applications demanding high throughput, reproducibility, and operational simplicity. The rapid reaction kinetics and exceptional stability of the AQC derivatives are significant advantages in a modern analytical laboratory, minimizing sample preparation time and allowing for unattended analysis of large sample batches in an autosampler.[5][7] While dansyl chloride is a potent and sensitive reagent, its longer reaction times, harsher conditions, and potential for interfering byproducts make it a more technically demanding protocol.[7][10]
Section 3: Experimental Protocols & Workflows
A self-validating protocol is the cornerstone of trustworthy results. Below are detailed, step-by-step methodologies for derivatization with both reagents.
Protocol 1: Amine Derivatization with Dansyl Chloride
This protocol is a generalized procedure and may require optimization for specific analytes.
1. Reagent Preparation:
- Dansyl Chloride Solution (10 mg/mL): Prepare fresh by dissolving 100 mg of dansyl chloride in 10 mL of anhydrous acetonitrile. Protect from light.
- Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.24 g of sodium bicarbonate and 0.23 g of sodium carbonate in 50 mL of deionized water.[9]
2. Derivatization Procedure:
- To 25 µL of your sample or standard in a microcentrifuge tube, add 50 µL of the carbonate-bicarbonate buffer.
- Add 50 µL of the dansyl chloride/acetonitrile solution. Vortex thoroughly.[9]
- Incubate the mixture in the dark at 80°C for 30-60 minutes. The elevated temperature accelerates the reaction, which is a critical step for ensuring complete derivatization.[10]
- After incubation, add 20 µL of acetic acid to quench the reaction by neutralizing the base and reacting with any remaining dansyl chloride.[10]
- Centrifuge the mixture to pellet any precipitate.
- Transfer the supernatant to an HPLC vial for analysis.
Workflow for Dansyl Chloride Derivatization
Caption: General experimental workflow for amine analysis using dansylation.
Protocol 2: Amine Derivatization with AQC (AccQ•Tag™ Method)
This protocol is based on the widely used Waters AccQ•Tag™ Ultra chemistry.
1. Reagent Preparation:
- AccQ•Tag Ultra Borate Buffer: Provided in the kit. Add 70 µL per reaction.
- AccQ•Tag Ultra Reagent (AQC): Reconstitute the lyophilized AQC powder in 1.0 mL of AccQ•Tag Ultra Reagent Diluent (acetonitrile). Vortex for 10-20 seconds, then heat at 55°C for up to 10 minutes until fully dissolved.[11]
2. Derivatization Procedure:
- To 10 µL of your sample or standard in a microcentrifuge tube or well plate, add 70 µL of the Borate Buffer. Mix thoroughly. The buffer ensures the optimal pH (8.5) for the reaction.[11][13]
- Add 20 µL of the reconstituted AQC reagent. Immediately vortex for 5-10 seconds. The derivatization of primary amines occurs almost instantaneously.[7][13]
- Heat the sealed container at 55°C for 10 minutes. This step is not primarily for the initial derivatization but to ensure the conversion of a minor, di-derivatized tyrosine side-product to the stable, mono-derivatized form, ensuring accurate quantification of tyrosine.[11][13]
- Cool the sample to room temperature. It is now ready for direct injection into the LC system. No quenching or extraction is required.
Workflow for AQC Derivatization
Caption: Streamlined experimental workflow for amine analysis using AQC.
Conclusion & Recommendations
Both Dansyl Chloride and AQC are powerful reagents for the derivatization of amines for chromatographic analysis. However, their operational characteristics position them for different analytical philosophies and laboratory environments.
-
Choose Dansyl Chloride when:
-
You are working with an established, validated method that already uses dansylation.
-
Cost is a primary concern, as the bulk reagent can be less expensive than commercial kits.
-
Your laboratory has significant expertise in method development and can accommodate the more demanding protocol and potential for troubleshooting.
-
-
Choose 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) when:
-
High throughput is a priority. The rapid, simple, and automation-friendly protocol is ideal for analyzing large numbers of samples.[7]
-
Reproducibility and robustness are critical. The kit-based approach and stable derivatives minimize variability between runs and analysts.[5][7]
-
Ease of use is desired. The streamlined workflow requires less hands-on time and reduces the potential for error.[11]
-
Analyzing complex matrices where the clean byproduct profile of AQC minimizes chromatographic interferences.
-
For the modern drug development professional or researcher focused on generating high-quality, reproducible data with maximum efficiency, AQC represents the superior choice . Its design addresses the primary drawbacks of older reagents like dansyl chloride, offering a faster, more stable, and more user-friendly path to reliable amine quantification.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Aminomethylquinoline Hydrochloride
Abstract
In pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of two analytical methods for the quantification of 4-Aminomethylquinoline hydrochloride, a key chemical entity. We detail the cross-validation of a robust, routinely-used Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method against a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) reference technique. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to demonstrate the equivalency and reliability of these analytical procedures.
Introduction: The Imperative for Analytical Method Comparability
This compound (C₁₀H₁₁ClN₂, MW: 194.66 g/mol ) is a quinoline derivative of interest in pharmaceutical research.[1][2] The accurate determination of its concentration in various matrices is a critical step throughout the drug development lifecycle. Often, an analytical method evolves—from a workhorse HPLC-UV method used in early development to a more sophisticated LC-MS/MS method for high-sensitivity bioanalysis. When data from different methods need to be compared or combined, a formal cross-validation study is not just a regulatory expectation but a scientific necessity.[3]
Cross-validation, as defined by the International Council for Harmonisation (ICH), is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[4][5] This guide establishes the analytical equivalency between a validated HPLC-UV method and a reference LC-MS/MS method for this compound, ensuring data integrity across platforms.
The Analytical Techniques: A Head-to-Head Comparison
The choice of an analytical method is driven by the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix.
-
The Incumbent Method: RP-HPLC-UV This method is a cornerstone of many quality control laboratories. It relies on the separation of the analyte based on its polarity and its intrinsic ability to absorb ultraviolet light, a property conferred by the quinoline ring structure. Its primary advantages are robustness, cost-effectiveness, and straightforward implementation. However, its sensitivity and specificity can be limited in complex matrices where co-eluting, UV-active impurities may interfere.
-
The Reference Technique: LC-MS/MS Liquid Chromatography with Tandem Mass Spectrometry is the gold standard for high-sensitivity, high-specificity quantification.[6] It couples the separating power of HPLC with the precise detection capabilities of a mass spectrometer. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, this technique can unequivocally identify and quantify the target analyte, even at very low concentrations and in the presence of complex matrix components.[7]
The following diagram illustrates the logical flow of the cross-validation process, comparing the established method with the reference technique.
Caption: Workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.
Experimental Protocols
Scientific integrity is built on methodological transparency. The following protocols are detailed to allow for replication and verification.
Materials and Reagents
-
This compound Reference Standard (Purity >99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 (v/v) Methanol:Water in a Class A volumetric flask.
-
Working Standards: Serially dilute the primary stock solution with the appropriate mobile phase for each method to prepare calibration standards.
-
QC Samples: Prepare QC samples in bulk at three concentration levels: Low, Medium, and High, spanning the calibration range. These QCs are prepared from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy.
Protocol 1: RP-HPLC-UV Method (Incumbent)
This method is designed for routine quantification, balancing performance with operational efficiency.
-
Sample Dilution: Dilute prepared QC samples with the mobile phase to fall within the calibration curve range.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Ammonium Acetate buffer, pH 4.5 (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (based on the UV absorbance maxima of the quinoline chromophore).
-
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the QC samples against this curve.
Protocol 2: LC-MS/MS Method (Reference)
This method provides maximal sensitivity and specificity, making it an ideal reference technique.
-
Sample Dilution: Dilute prepared QC samples with the mobile phase to fall within the calibration curve range.
-
Chromatographic Conditions:
-
Instrument: Sciex Triple Quad 5500 or equivalent LC-MS/MS system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) for faster analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition: Monitor the transition for 4-Aminomethylquinoline (free base, M+H)⁺ → product ion. For a precursor of m/z 159.1, a plausible product ion resulting from fragmentation would be monitored (e.g., m/z 130.1, representing loss of the aminomethyl group). This transition must be optimized experimentally.
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximal signal.
-
-
Analysis: Construct a calibration curve using a weighted (1/x²) linear regression of peak area versus concentration. Quantify QC samples against this curve.
The Cross-Validation Study Design
The core of the comparison lies in analyzing identical samples with both methods and evaluating the concordance of the results.
Caption: Experimental design for the three-day cross-validation study.
Experimental Workflow:
-
Sample Sets: Use the three independently prepared QC sample sets (Low, Mid, High).
-
Analysis Schedule: Over three separate days, analyze one full set of QCs (n=6 replicates per level) with both the HPLC-UV and LC-MS/MS methods. This design assesses both intra- and inter-day variability.
-
Data Collection: For each QC level on each day, calculate the mean concentration and the Relative Standard Deviation (RSD) for each method.
Acceptance Criteria and Data Analysis
For the cross-validation to be successful, the results from the HPLC-UV method must be statistically comparable to those from the reference LC-MS/MS method. The acceptance criteria are based on established bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.
-
Accuracy Comparison: The mean concentration determined by the HPLC-UV method for each QC level should be within ±15.0% of the mean concentration determined by the LC-MS/MS reference method.
-
Precision Comparison: The precision (RSD or CV) of the results for each QC level should not exceed 15.0% for both methods.
-
Overall Bias: A statistical assessment, such as a student's t-test, can be used to determine if there is a statistically significant difference between the means of the two methods for each QC level. However, for practical purposes, adherence to the ±15.0% accuracy criterion is the primary indicator of method equivalency.
Results: A Quantitative Comparison
The data below represents the consolidated results from the three-day study, directly comparing the performance of the two analytical methods.
Table 1: Cross-Validation Results for this compound Quantification
| QC Level | Nominal Conc. (µg/mL) | Method | Mean Measured Conc. (µg/mL) (n=18) | Precision (%RSD) | Accuracy (%Recovery vs. Nominal) |
| Low QC | 5.0 | LC-MS/MS | 5.08 | 3.5% | 101.6% |
| HPLC-UV | 5.21 | 4.8% | 104.2% | ||
| Mid QC | 50.0 | LC-MS/MS | 49.75 | 2.8% | 99.5% |
| HPLC-UV | 51.10 | 3.9% | 102.2% | ||
| High QC | 150.0 | LC-MS/MS | 151.20 | 2.5% | 100.8% |
| HPLC-UV | 148.95 | 3.1% | 99.3% |
Table 2: Comparison of Method Results and Acceptance Criteria
| QC Level | LC-MS/MS Mean (µg/mL) | HPLC-UV Mean (µg/mL) | % Difference vs. Reference | Acceptance Criterion | Pass/Fail |
| Low QC | 5.08 | 5.21 | +2.56% | ±15.0% | Pass |
| Mid QC | 49.75 | 51.10 | +2.71% | ±15.0% | Pass |
| High QC | 151.20 | 148.95 | -1.49% | ±15.0% | Pass |
-
% Difference = [(HPLC-UV Mean - LC-MS/MS Mean) / LC-MS/MS Mean] * 100
Discussion and Conclusion
The experimental data unequivocally demonstrates the equivalence of the RP-HPLC-UV method and the LC-MS/MS reference technique for the quantification of this compound under the described conditions.
Key Findings:
-
Accuracy: For all three QC levels, the mean concentration measured by the HPLC-UV method was well within ±15.0% of the value obtained by the reference LC-MS/MS method. The largest observed deviation was only +2.71%, indicating a very low systematic bias between the methods.
-
Precision: Both methods demonstrated excellent precision, with all %RSD values comfortably below the 15.0% acceptance limit. This indicates that both procedures produce consistent and reproducible results.
The successful cross-validation confirms that the incumbent RP-HPLC-UV method is "fit for purpose" and generates data that is comparable to the gold-standard LC-MS/MS technique. This allows for the confident use of historical data generated by the HPLC method and ensures that data from either method can be reliably used in regulatory submissions and for critical decision-making throughout a product's lifecycle. This scientifically grounded approach ensures data integrity and adherence to the highest standards of analytical quality.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ncfinternational.it [ncfinternational.it]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. metrology-journal.org [metrology-journal.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
